7-Amino-4-methylcoumarin hydrogensulfate
Description
Properties
Molecular Formula |
C10H11NO6S |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
7-amino-4-methylchromen-2-one;sulfuric acid |
InChI |
InChI=1S/C10H9NO2.H2O4S/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;1-5(2,3)4/h2-5H,11H2,1H3;(H2,1,2,3,4) |
InChI Key |
JULSOPJGSHNSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Amino-4-methylcoumarin Hydrogensulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC), often supplied as its hydrogensulfate salt, is a versatile fluorophore widely employed in the fields of biochemistry, cell biology, and drug discovery. Its core utility lies in its application as a reporter molecule in fluorogenic assays designed to measure enzyme activity. The coumarin (B35378) scaffold provides the intrinsic fluorescence, which is typically quenched when conjugated to a substrate. Enzymatic cleavage of the substrate liberates free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to enzyme activity. This "turn-on" fluorescent probe is particularly valuable for the sensitive and continuous monitoring of hydrolytic enzymes, such as proteases and glycosidases. This guide provides a comprehensive overview of the chemical properties of 7-Amino-4-methylcoumarin hydrogensulfate, detailed experimental protocols for its use, and visualizations of relevant workflows and pathways.
Chemical and Physical Properties
This compound is the salt form of the parent compound, 7-Amino-4-methylcoumarin. The addition of sulfuric acid enhances the compound's stability and can influence its solubility. While specific data for the hydrogensulfate salt is limited, the properties of the parent fluorophore, AMC, are well-documented and directly relevant to its application.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Coumarin 120 hydrogensulfate, AMC hydrogensulfate | [1][3] |
| CAS Number | 207673-94-7 | [2][4] |
| Molecular Formula | C₁₀H₁₁NO₆S | [1][2] |
| Molecular Weight | 273.27 g/mol | [2][4] |
| Parent Compound | 7-Amino-4-methylcoumarin (AMC) | [5][6] |
| Parent CAS Number | 26093-31-2 | [5][6][7] |
| Parent Molecular Formula | C₁₀H₉NO₂ | [6][7] |
| Parent Molecular Weight | 175.18 g/mol | [6] |
Table 2: Spectroscopic and Physical Data for 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Conditions/Solvent | Reference |
| Appearance | Light yellow to brown to dark green powder | Solid | [7] |
| Melting Point | 223-226 °C | [5] | |
| Excitation Maximum (λex) | 344 - 365 nm | Varies with solvent | [8] |
| 351 nm | Methanol | [9] | |
| 354 nm | Ethanol | [10] | |
| 365 nm | Ethanol | ||
| Emission Maximum (λem) | 430 - 460 nm | Varies with solvent | [8] |
| 430 nm | Methanol | [9] | |
| 440 nm | Ethanol | ||
| Molar Extinction Coefficient (ε) | 1.78 x 10⁴ M⁻¹cm⁻¹ | Ethanol | [10] |
| Quantum Yield (Φ) | ~0.5 - 0.63 | Ethanol | [11] |
| 0.81 | Methanol (for 6-hydroxy derivative) | [12] | |
| Solubility | Soluble in DMSO, DMF, and acetone | [5][13] | |
| Low solubility in aqueous buffers | [8][13] | ||
| Stability | Solid is stable for at least 2 years at 4°C, protected from light and moisture. Stock solutions in DMSO/DMF are stable for up to 6 months at -20°C. Acetone stock solutions are stable for up to 1 week. | [5][8] |
Experimental Protocols
The primary application of 7-Amino-4-methylcoumarin is in the preparation of fluorogenic enzyme substrates. Below are detailed protocols for the preparation of AMC solutions and a representative enzyme assay.
Protocol 1: Preparation of a 7-Amino-4-methylcoumarin (AMC) Stock Solution
Objective: To prepare a concentrated stock solution of AMC for use in generating standard curves and as a reference in enzyme assays.
Materials:
-
7-Amino-4-methylcoumarin (or its hydrogensulfate salt)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or amber vials
Procedure:
-
Weigh out the desired amount of AMC powder.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Fluorometric Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in cell lysates using a fluorogenic AMC-conjugated substrate (e.g., Ac-DEVD-AMC).
Materials:
-
Cell lysate containing active caspase-3
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Ac-DEVD-AMC substrate (stock solution in DMSO)
-
7-Amino-4-methylcoumarin (AMC) standard solution (for standard curve)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Standard Curve:
-
Perform serial dilutions of the AMC stock solution in Caspase Assay Buffer to generate a range of concentrations (e.g., 0 to 20 µM).
-
Add each standard to triplicate wells of the 96-well plate.
-
-
Set up the Enzyme Reaction:
-
Thaw cell lysates on ice.
-
In separate wells of the microplate, add the desired amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Include a negative control with buffer only.
-
Bring the total volume in each well to 100 µL with Caspase Assay Buffer.
-
-
Initiate the Reaction:
-
Add the Ac-DEVD-AMC substrate to each well to a final concentration of 50 µM.
-
-
Incubate and Measure:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from the experimental readings.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (pmol/min).
-
Visualizations
General Experimental Workflow for an AMC-Based Enzyme Assay
Caption: General workflow for a fluorogenic enzyme assay using an AMC-conjugated substrate.
Signaling Pathway Example: Caspase-3 Mediated Apoptosis Detection
Caption: Detection of caspase-3 activity in apoptosis using a fluorogenic AMC substrate.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 207673-94-7 | FA180716 [biosynth.com]
- 5. 7-Amino-4-methylcoumarin - CAS-Number 26093-31-2 - Order from Chemodex [chemodex.com]
- 6. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
7-Amino-4-methylcoumarin (AMC): A Comprehensive Technical Guide to its Fluorescence Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC) is a highly fluorescent molecule belonging to the coumarin (B35378) class of dyes.[1] It is widely utilized in various biochemical and biomedical research applications, primarily as a fluorescent probe and a reporter molecule in enzyme activity assays.[2][3] When conjugated to a substrate, its fluorescence is typically quenched. Enzymatic cleavage releases free AMC, resulting in a significant increase in fluorescence intensity that can be monitored to determine enzyme kinetics.[3][4] This guide provides an in-depth overview of the fluorescence properties of AMC, detailed experimental protocols, and visualizations of its application in enzymatic assays.
Core Photophysical and Chemical Properties
AMC is a blue-fluorescent dye that is optimally excited by ultraviolet light and emits in the blue region of the visible spectrum.[4] Its fluorescence is influenced by the surrounding microenvironment, a phenomenon known as solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent.[5] Generally, an increase in solvent polarity leads to a red-shift in the emission wavelength.[5] The fluorescence intensity of AMC is relatively stable in a pH range of approximately 6 to 8.[6][7]
Data Presentation: Quantitative Properties of 7-Amino-4-methylcoumarin
| Property | Value | References |
| Chemical Formula | C₁₀H₉NO₂ | [3][4] |
| Molecular Weight | 175.18 g/mol | [4] |
| Appearance | Solid powder | [3][4] |
| Excitation Maximum (λex) | ~341-365 nm | [4][8][9] |
| Emission Maximum (λem) | ~430-460 nm | [1][4][9] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ (for AMCA) | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.5 - 0.63 (in Ethanol) | [7][10] |
| Solubility | Soluble in DMSO, DMF, and acetone | [4][11] |
Experimental Protocols
Measurement of AMC Fluorescence Spectrum
This protocol outlines the general procedure for determining the excitation and emission spectra of free AMC.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of AMC by dissolving the appropriate amount of AMC powder in DMSO.[4] Protect the solution from light.[4]
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) of AMC by diluting the stock solution in the desired solvent (e.g., PBS).
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Excitation Spectrum Measurement:
-
Emission Spectrum Measurement:
General Enzyme Activity Assay using an AMC-Conjugated Substrate
This protocol provides a general framework for a continuous kinetic enzyme assay using a fluorogenic AMC substrate in a 96-well plate format.
Materials:
-
Enzyme of interest
-
AMC-conjugated substrate
-
Free AMC (for standard curve)
-
Assay Buffer (optimized for the specific enzyme)
-
Opaque 96-well microplates (e.g., black)
-
Fluorescence plate reader
Procedure:
-
AMC Standard Curve Preparation:
-
Enzyme Reaction Setup:
-
In separate wells, add the assay buffer.
-
Add the enzyme solution to the designated wells. Include a "no-enzyme" control containing only the assay buffer.[13]
-
If screening for inhibitors, add the test compounds to the appropriate wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the AMC-conjugated substrate to all wells.[4]
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.[13]
-
Monitor the increase in fluorescence over time (kinetic read) with excitation at ~360-380 nm and emission at ~460 nm.[2][13]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.[13]
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.[13]
-
Convert the relative fluorescence units (RFU) from the enzyme reaction to the concentration of AMC produced using the standard curve.[13]
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve.[4]
-
Visualizations
Signaling Pathway for Enzyme Activity Detection
Caption: Enzymatic cleavage of an AMC-conjugated substrate releases fluorescent AMC.
Experimental Workflow for an AMC-Based Enzyme Assay
Caption: General workflow for conducting and analyzing an AMC-based enzyme assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. benchchem.com [benchchem.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
7-Amino-4-methylcoumarin (AMC): A Comprehensive Technical Guide to its Excitation, Emission, and Application
For Researchers, Scientists, and Drug Development Professionals
7-Amino-4-methylcoumarin (AMC), a notable member of the coumarin (B35378) family of fluorescent dyes, is a cornerstone in contemporary biological and chemical research. Its distinct photophysical properties, particularly its brilliant blue fluorescence, have established it as an indispensable tool in a multitude of applications, ranging from enzyme kinetics and cellular imaging to high-throughput screening in drug discovery. This technical guide provides an in-depth exploration of the excitation and emission characteristics of AMC, detailed experimental protocols for its use, and a visual representation of a standard experimental workflow.
Photophysical Properties of 7-Amino-4-methylcoumarin
The fluorescence of 7-Amino-4-methylcoumarin is characterized by a distinct excitation and emission profile in the ultraviolet and blue regions of the electromagnetic spectrum, respectively. These properties can be subtly influenced by the solvent environment. The key spectral characteristics are summarized in the table below.
| Property | Wavelength (nm) | Solvent/Condition | Reference |
| Excitation Maximum (λex) | 341 | General | [1] |
| 344 | General | [2] | |
| 345 | General | [3] | |
| 351 | General | ||
| 365 | Ethanol | ||
| Emission Maximum (λem) | 430 | General | [4] |
| 440 | General | [2] | |
| 441 | General | [1] | |
| 445 | General | [3] | |
| 460 | Tris Buffer (pH 7.0) | [4] |
Core Application: A Fluorescent Reporter in Enzyme Activity Assays
A primary application of AMC is in the design of fluorogenic substrates for the continuous measurement of enzyme activity, particularly for hydrolases like proteases and glycosidases.[5] The underlying principle of these assays is based on fluorescence quenching and dequenching. When AMC is covalently attached to a substrate molecule, its fluorescence is substantially quenched.[3][5] Upon enzymatic cleavage of the substrate, free AMC is liberated, resulting in a significant increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.[5] This allows for sensitive and real-time monitoring of enzyme kinetics.
Experimental Protocols
General Protocol for a Continuous Enzyme Kinetic Assay
This protocol outlines a general framework for utilizing an AMC-conjugated substrate to measure enzyme activity in a 96-well microplate format. It is imperative to optimize specific parameters such as buffer composition, pH, temperature, and substrate concentration for each specific enzyme.
Materials:
-
Enzyme of interest
-
AMC-conjugated substrate
-
Free AMC (for standard curve generation)
-
Assay Buffer (e.g., Tris-HCl, HEPES, optimized for the enzyme)
-
Inhibitor (for inhibition studies)
-
DMSO (for dissolving substrate, AMC standard, and inhibitor)
-
Opaque 96-well microplates (black or white)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer and adjust to the optimal pH for the enzyme.
-
AMC Standard Stock Solution (e.g., 1 mM): Dissolve a precise amount of free AMC in DMSO. Protect the solution from light.
-
Substrate Stock Solution (e.g., 10 mM): Dissolve the AMC-conjugated substrate in DMSO. Protect from light and consider long-term storage at -20°C.
-
Enzyme Solution: Immediately before use, dilute the enzyme to the desired working concentration in cold assay buffer. Keep the enzyme solution on ice.
-
-
AMC Standard Curve Generation:
-
Prepare a serial dilution of the AMC standard stock solution in the assay buffer within a 96-well plate.
-
Include a buffer-only blank.
-
Measure the fluorescence at the endpoint using an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[5][6]
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve. This curve is essential for converting the relative fluorescence units (RFU) from the kinetic assay into the molar amount of product formed.[5]
-
-
Enzyme Kinetic Assay:
-
To the wells of the 96-well plate, add the assay buffer.
-
For inhibitor studies, add the desired concentration of the inhibitor (or a DMSO vehicle control) to the appropriate wells.
-
Add the enzyme solution to all wells, excluding the "no-enzyme" control wells.
-
To initiate the reaction, add the AMC-substrate solution to all wells. The final substrate concentration should ideally bracket the expected Michaelis constant (Km) of the enzyme.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (e.g., for 30 minutes) with excitation at ~360 nm and emission at ~460 nm.[6]
-
For each reaction, plot the fluorescence (RFU) against time (minutes).
-
Determine the initial linear portion of the curve. The slope of this line represents the initial reaction velocity (V₀) in RFU/min.
-
Convert the initial velocity from RFU/min to moles/min using the slope derived from the AMC standard curve.
-
Protocol for Caspase-3 Activity Assay
This protocol provides a specific example of an AMC-based enzyme assay for measuring the activity of Caspase-3, a key enzyme in apoptosis.
Materials:
-
Cell Lysate
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, and protease inhibitors.[6]
-
2x Reaction Buffer: 0.2M HEPES (pH 7.5), 20% sucrose, 0.2% CHAPS.[6]
-
Caspase-3 Substrate: Z-DEVD-AMC, 1 mM stock solution in DMSO.
-
DTT: 500 mM stock solution.
-
96-well black microplate.
Procedure:
-
Prepare cell lysates using the Lysis Buffer and determine the protein concentration.
-
Prepare a master reaction mix containing 2x Reaction Buffer, DTT, and deionized water.
-
Add the cell lysate to the wells of the 96-well plate.
-
Initiate the reaction by adding the Caspase-3 substrate (Z-DEVD-AMC) to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[6]
-
The rate of caspase activity is determined by the change in fluorescence over time.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical enzyme kinetic assay using an AMC-conjugated substrate.
Caption: Workflow for a continuous enzyme kinetic assay using 7-Amino-4-methylcoumarin.
References
A Technical Guide to 7-Amino-4-methylcoumarin hydrogensulfate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Amino-4-methylcoumarin hydrogensulfate, a versatile fluorogenic compound widely employed in biological research and drug discovery. This document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its application in enzyme activity assays and histological staining.
Core Compound Information
This compound is the sulfate (B86663) salt of 7-Amino-4-methylcoumarin (AMC), a blue-fluorescing coumarin (B35378) derivative. The hydrogensulfate form often enhances solubility and stability for use in aqueous buffers common in biological assays.
Structure:
-
Chemical Name: 7-amino-4-methyl-2H-chromen-2-one;sulfuric acid
-
Molecular Weight: 273.27 g/mol [1]
-
SMILES: O=C1OC=2C=C(N)C=CC2C(=C1)C.O=S(=O)(O)O[3]
Physicochemical and Spectroscopic Properties
The utility of 7-Amino-4-methylcoumarin (the fluorescent component) lies in its distinct spectral properties. When conjugated to a substrate, its fluorescence is typically quenched. Enzymatic cleavage releases the free AMC molecule, resulting in a significant increase in fluorescence.
| Property | Value | Source |
| Appearance | Light yellow to brown to dark green powder | --INVALID-LINK-- |
| Excitation Maximum (λex) | 341 - 380 nm | --INVALID-LINK--, MedchemExpress, --INVALID-LINK-- |
| Emission Maximum (λem) | 441 - 460 nm | --INVALID-LINK--, MedchemExpress, --INVALID-LINK-- |
| Solubility | DMSO: 3 mg/mLDMF: 3 mg/mL | --INVALID-LINK-- |
| Storage Temperature | 2°C - 8°C or -20°C | [1][3] |
Experimental Protocols
General Protocol for Protease Activity Assay using an AMC-conjugated Substrate
This protocol outlines the general steps for measuring the activity of a protease (e.g., caspase, chymotrypsin) using a specific AMC-conjugated peptide substrate.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
AMC-conjugated peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Assay Buffer (enzyme-specific, e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[4]
-
Free 7-Amino-4-methylcoumarin (for standard curve)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to create a standard curve (e.g., 0 to 100 µM).
-
Add each concentration to the 96-well plate in triplicate.
-
-
Assay Reaction:
-
To the wells of the 96-well plate, add the cell lysate or purified enzyme diluted in Assay Buffer.
-
Include a "no-enzyme" control containing only Assay Buffer and substrate to measure background fluorescence.
-
Initiate the reaction by adding the AMC-conjugated substrate to a final concentration typically in the low micromolar range (e.g., 20-50 µM).[5]
-
The final reaction volume should be consistent across all wells (e.g., 100-200 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (kinetic mode) or after a fixed incubation time (end-point mode).
-
Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[5][6][7]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Use the AMC standard curve to convert the relative fluorescence units (RFU) to the concentration of the product formed (moles of AMC).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for kinetic assays.
-
Protocol for Histological Staining using 7-Amino-4-methylcoumarin
AMC can be used as a fluorescent substitute for the Schiff reagent in periodic acid-Schiff (PAS) staining to visualize aldehydes in tissue sections.[8]
Materials:
-
Dewaxed and hydrated tissue sections on slides
-
7-Amino-4-methylcoumarin (AMC)
-
DMSO
-
2-pyridine borane (B79455)
-
Citric acid solution (1 mg/mL)
-
Periodic acid solution (0.5% w/v)
-
Mayer's hematoxylin (B73222)
-
Eosin (B541160) Y solution
-
Distilled water
Procedure:
-
Solution Preparation:
-
Staining Protocol:
-
Oxidize the dewaxed and hydrated tissue sections in 0.5% (w/v) periodic acid solution for 10 minutes.[9]
-
Rinse the slides with distilled water.
-
Stain the sections with the AMC working solution for 10 minutes.[9]
-
Rinse again with distilled water.
-
Counterstain with Mayer's hematoxylin for 1 minute.[9]
-
Wash the slides under running tap water for 5 minutes.
-
Immerse the slides in Eosin Y solution for 2 minutes.[9]
-
Dehydrate, clear, and mount the slides for microscopy.
-
-
Visualization:
-
Standard bright-field microscopy can be used to observe the hematoxylin and eosin staining.
-
Fluorescence microscopy with UV excitation will reveal the AMC staining, which will be similar to the pattern observed with traditional PAS staining.[8]
-
Mandatory Visualizations
Experimental Workflow for Protease Activity Assay
The following diagram illustrates the general workflow for determining protease activity using an AMC-based fluorogenic substrate.
Caption: Workflow for a protease activity assay using an AMC-conjugated substrate.
Signaling Pathway: Detection of Caspase-3 Activity in Apoptosis
This diagram illustrates the principle of detecting apoptosis via caspase-3 activation, which cleaves a specific AMC-conjugated substrate.
Caption: Detection of apoptosis through caspase-3 activation and cleavage of an AMC probe.
References
- 1. This compound | 207673-94-7 | FA180716 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Synthesis and Purification of 7-Amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of 7-Amino-4-methylcoumarin (AMC), a vital fluorescent molecule and building block in the development of enzyme substrates and bioactive compounds. The primary focus is on the Pechmann condensation, a classic and adaptable method for coumarin (B35378) synthesis, exploring various catalytic systems and optimized reaction conditions. Detailed experimental protocols are provided to facilitate efficient and high-yield production in a laboratory setting.
Synthesis of 7-Amino-4-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-Amino-4-methylcoumarin, m-aminophenol serves as the phenolic starting material, and ethyl acetoacetate (B1235776) is the most commonly employed β-ketoester.[1][2] While traditional methods utilize strong acids like concentrated sulfuric acid, contemporary approaches have shifted towards more environmentally benign and reusable solid acid catalysts.[1][3]
Reaction Mechanism
The synthesis proceeds through a series of acid-catalyzed steps, including an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to form the coumarin ring system.
Experimental Protocols
Several catalytic systems can be employed for the synthesis of 7-Amino-4-methylcoumarin. Below are detailed protocols for three common methods.
Method 1: Using a Solid Acid Catalyst (Nano-crystalline sulfated-zirconia)
This method offers high efficiency and rapid reaction times under solvent-free conditions.[3]
-
Materials:
-
m-aminophenol
-
Ethyl acetoacetate
-
Nano-crystalline sulfated-zirconia catalyst
-
-
Procedure:
-
In a round-bottom flask, combine a 1:1 molar ratio of m-aminophenol and ethyl acetoacetate.[3]
-
Add the nano-crystalline sulfated-zirconia catalyst.
-
Heat the reaction mixture to 110 °C with continuous stirring.
-
The reaction is typically complete within 2 minutes.[3]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Method 2: Using Indium(III) Chloride under Mechanochemical Conditions
This environmentally friendly approach utilizes ball milling for efficient synthesis at room temperature.[4]
-
Materials:
-
m-aminophenol
-
Ethyl acetoacetate
-
Indium(III) chloride (InCl₃)
-
-
Procedure:
-
In a mortar or a high-speed ball mill, combine m-aminophenol (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of InCl₃ (e.g., 3 mol%).[4]
-
Grind the mixture at room temperature for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
Method 3: Traditional Approach with Concentrated Sulfuric Acid
This classic method is effective but requires careful handling of the corrosive acid catalyst.[1]
-
Materials:
-
m-aminophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add a mixture of m-aminophenol and ethyl acetoacetate to the cold sulfuric acid with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an extended period, typically 18 hours.[1]
-
Pour the reaction mixture into crushed ice with stirring to precipitate the product.
-
Collect the solid precipitate by filtration and wash it with cold water.
-
Comparison of Synthesis Methods
| Catalyst System | Reaction Time | Temperature | Yield | Environmental Considerations |
| Nano-crystalline sulfated-zirconia[3] | ~2 minutes | 110 °C | ~100% | Solvent-free, reusable catalyst. |
| Indium(III) Chloride (mechanochemical)[4][5] | 10-20 minutes | Room Temperature | Good (52-92%) | Solvent-free, mild conditions. |
| Concentrated Sulfuric Acid[1][6] | 12-24 hours | 5 °C to Room Temp | Good (up to 92%) | Corrosive, requires neutralization. |
Purification of 7-Amino-4-methylcoumarin
The crude product obtained from the synthesis is typically purified by recrystallization to yield a crystalline powder.[1][4] Ethanol (B145695) is a commonly used solvent for this purpose.[1]
Purification Workflow
Experimental Protocol for Recrystallization
-
Materials:
-
Crude 7-Amino-4-methylcoumarin
-
Ethanol
-
-
Procedure:
-
Transfer the crude 7-Amino-4-methylcoumarin to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals completely to obtain 7-Amino-4-methylcoumarin as a light yellow to brown crystalline powder.[4]
-
Conclusion
The Pechmann condensation remains a highly effective and versatile method for the synthesis of 7-Amino-4-methylcoumarin. While traditional acid catalysis is a viable option, modern approaches utilizing solid acid catalysts or mechanochemistry present significant advantages in terms of reduced reaction times, milder conditions, and improved environmental friendliness. The purification of the crude product via recrystallization from ethanol is a straightforward and efficient method to obtain the final compound in high purity. This guide provides the essential knowledge and practical protocols for researchers to successfully synthesize and purify this important fluorescent molecule for a wide range of applications in drug discovery and biochemical assays.
References
The Radiant World of Aminocoumarin Dyes: A Technical Guide to Their Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Aminocoumarin dyes, a class of fluorescent molecules renowned for their brilliant blue-green emission and high quantum yields, have emerged as indispensable tools in a myriad of scientific disciplines. Their remarkable sensitivity to the local microenvironment, coupled with a synthetically tunable scaffold, has propelled their use in cutting-edge applications ranging from biological imaging and fluorescent probes to photosensitizers in photodynamic therapy. This in-depth technical guide delves into the core photophysical properties of aminocoumarin dyes, providing a comprehensive overview of their characteristics, detailed experimental methodologies, and the fundamental mechanisms governing their fluorescence.
Core Photophysical Characteristics
The defining feature of aminocoumarin dyes is the presence of an amino group at the 7-position of the coumarin (B35378) ring system. This electron-donating group is pivotal to their photophysical behavior, facilitating a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation.[1] This process, where electron density is redistributed from the amino group to the electron-accepting lactone ring, is the cornerstone of their fluorescent properties.[1]
The photophysical properties of aminocoumarin derivatives are exquisitely sensitive to their surroundings. Factors such as solvent polarity, pH, and the presence of specific analytes can profoundly influence their absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.[1] This environmental sensitivity is a key attribute exploited in the design of sophisticated fluorescent probes for sensing and imaging.[1]
Intramolecular Charge Transfer (ICT) and Environmental Effects
Upon absorption of a photon, the aminocoumarin molecule transitions to an excited state. In polar solvents, this excited state can be further stabilized through a process leading to a twisted intramolecular charge transfer (TICT) state, where the amino group rotates.[2][3] This TICT state is often associated with non-radiative decay pathways, leading to a decrease in fluorescence quantum yield in highly polar environments.[2][4] The interplay between the locally excited (LE) state and the ICT/TICT states is a critical determinant of the dye's photophysical output.
Quantitative Photophysical Data
The following tables summarize key photophysical parameters for a selection of aminocoumarin derivatives in various solvents. These data are compiled from multiple sources to provide a comparative overview.
Table 1: Photophysical Properties of Selected 7-Aminocoumarin Dyes
| Dye | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| 7-Aminocoumarin | Phosphate Buffer (pH 7) | 380 | 444 | - | 3585 |
| Coumarin 102 | Acetonitrile | 387 | 458 | - | 3988 |
| Coumarin 153 | Acetonitrile | 426 | 532 | - | 4969 |
| 7-Amino-4-methylcoumarin | Ethanol (B145695) | 372 | 450 | 0.63 | 4400 |
| 7-Diethylamino-4-methylcoumarin | Ethanol | 400 | 475 | 0.50 | 3896 |
Data compiled from references:[5][6][7]
Table 2: Solvent Effects on the Photophysical Properties of 7-Amino-4-methylcoumarin
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 355 | 425 | 4488 |
| Dioxane | 2.21 | 365 | 440 | 4494 |
| Chloroform | 4.81 | 370 | 445 | 4342 |
| Ethanol | 24.55 | 372 | 450 | 4400 |
| Acetonitrile | 37.50 | 370 | 455 | 4780 |
| Water | 80.10 | 368 | 460 | 5112 |
Data illustrates the general trend of increasing Stokes shift with solvent polarity, indicative of a more polar excited state.
Experimental Protocols
Reproducible and accurate measurement of photophysical properties is paramount for the characterization of aminocoumarin dyes. Below are detailed methodologies for key experiments.
Synthesis of 7-Aminocoumarin Derivatives
A common synthetic route to N-substituted 7-aminocoumarins involves the Smiles rearrangement of α-bromoacetamides with 7-hydroxycoumarins.[8]
General Procedure:
-
Alkylation: To a solution of the 7-hydroxycoumarin (1.0 equivalent) in anhydrous dimethylformamide (DMF), add the desired α-bromoacetamide (1.2 equivalents) and cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Rearrangement and Hydrolysis: The crude alkylated product is then subjected to rearrangement and hydrolysis conditions. A solution of the alkylated coumarin in DMF is treated with Cs₂CO₃ and heated to 70 °C for 24 hours.[8]
-
After cooling, the solvent is removed in vacuo, and the resulting solid is washed with 1 M HCl and extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate (B86663), concentrated, and purified by flash column chromatography to yield the desired 7-aminocoumarin.[8]
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are fundamental for characterizing the electronic transitions of the dyes.
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer.
-
A spectrofluorometer equipped with a xenon arc lamp or laser excitation source and a photomultiplier tube (PMT) detector.
Sample Preparation:
-
Prepare a stock solution of the aminocoumarin dye in a high-purity spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a working solution with an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
-
Transfer the working solution to a 1 cm path length quartz cuvette.
Measurement Protocol:
-
Absorption Spectrum:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs of the dye.
-
Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire emission profile.
-
Identify the wavelength of maximum emission (λ_em).
-
Determination of Fluorescence Quantum Yield (Φ_F)
The relative fluorescence quantum yield is typically determined using a well-characterized standard with a known quantum yield.
Procedure:
-
Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as the aminocoumarin dye (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
Applications in Research and Drug Development
The unique photophysical properties of aminocoumarin dyes make them highly valuable in various research and development endeavors.
-
Fluorescent Probes: Their sensitivity to the local environment enables the design of probes that can report on changes in polarity, pH, viscosity, and the presence of specific ions or biomolecules.[1] This is particularly useful for studying cellular processes and for high-throughput screening assays.[1]
-
Bioimaging: The high fluorescence quantum yields and photostability of certain aminocoumarin derivatives make them excellent fluorophores for cellular and tissue imaging.[1] Their blue-green emission provides a distinct color channel for multicolor imaging experiments.
-
Drug Delivery: As fluorescent tags, they can be used to track the cellular uptake and intracellular localization of drug delivery vehicles such as nanoparticles and liposomes.
Conclusion
Aminocoumarin dyes represent a versatile and powerful class of fluorophores with a rich photophysical behavior. The ability to fine-tune their properties through synthetic modification opens up a vast design space for the creation of sophisticated tools for research and medicine. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers seeking to harness the potential of these luminous compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 5. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Fluorescence Quenching in AMC Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core mechanisms governing fluorescence quenching in 7-amino-4-methylcoumarin (B1665955) (AMC) based substrates. AMC substrates are pivotal tools in biochemistry and drug discovery, particularly for assaying the activity of proteolytic enzymes like caspases and cathepsins. Understanding the biophysical principles behind their function is crucial for robust assay design, data interpretation, and the development of novel therapeutics.
The Core Principle: From Quenched State to Fluorescent Signal
7-Amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule.[1] However, when it is covalently linked to a peptide via an amide bond to form a substrate, its fluorescence is significantly diminished or "quenched".[1][2] This conjugate serves as a substrate for a specific enzyme. Upon enzymatic cleavage of the amide bond, free AMC is released.[1][3] The liberation of the AMC fluorophore from the quenching effect of the attached peptide restores its high fluorescence.[1][4] This increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for sensitive and continuous monitoring of the reaction.[1]
Figure 1: General workflow of an AMC-based enzyme assay.
Primary Mechanisms of Fluorescence Quenching
The reduction in fluorescence of a conjugated AMC molecule can be attributed to several quenching mechanisms. These processes can be broadly categorized as intramolecular (occurring within the same molecule) or intermolecular (occurring between different molecules).
In the context of an uncleaved AMC substrate, the primary mechanism is static quenching .[4] This form of quenching arises from a change in the electronic structure of the fluorophore upon conjugation.
-
Mechanism : The fluorescence of AMC is due to its extensive conjugated π-electron system. When AMC is derivatized by forming an amide bond with a peptide, this conjugated system is altered.[4] This change affects the energy gap for excitable electrons, leading to a non-fluorescent ground-state complex.[4][5] Unlike dynamic quenching, this process does not depend on collisions and occurs instantaneously upon complex formation.
-
Characteristics :
-
Formation of a non-fluorescent complex between the fluorophore (AMC) and the quencher (the attached peptide).[5][6]
-
Does not alter the fluorescence lifetime of the uncomplexed fluorophores.[5]
-
The quenching efficiency typically decreases with increasing temperature, as higher temperatures can lead to the dissociation of weakly bound complexes.[5]
-
Dynamic quenching occurs when the fluorophore, during its excited state, collides with another molecule in the solution (a quencher) that facilitates a non-radiative return to the ground state.[5][7] While static quenching dominates in the intact substrate, understanding dynamic quenching is crucial as various components in an assay buffer can act as quenchers.
-
Mechanism : An excited fluorophore collides with a quencher molecule. Upon contact, the fluorophore returns to the ground state without emitting a photon.[6][7] This is a diffusion-controlled process; the quencher must encounter the fluorophore during the brief lifetime of the excited state.[5][8]
-
Characteristics :
-
Requires molecular contact between the fluorophore and the quencher during the excited state lifetime.[5][6]
-
Reduces the fluorescence lifetime of the fluorophore.[6]
-
Quenching efficiency increases with temperature, as higher temperatures lead to faster diffusion and more frequent collisions.[5][9]
-
Common collisional quenchers include molecular oxygen and halide ions like iodide and bromide.[7][10][11]
-
Figure 2: Comparison of static and dynamic quenching mechanisms.
FRET is a specialized, distance-dependent quenching mechanism employed in certain substrate designs. It involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule (quencher).[7]
-
Mechanism : In a FRET substrate, the AMC (or another fluorophore like Mca) acts as the donor, and a separate quencher molecule (e.g., Dabcyl, Dnp) is attached elsewhere on the peptide.[7] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be within a close proximity of 1-10 nm.[7] When the donor is excited, it transfers its energy directly to the acceptor without emitting a photon.[7][12] Enzymatic cleavage separates the donor and acceptor, breaking the FRET pairing and allowing the donor to fluoresce.[12]
-
Characteristics :
Figure 3: Mechanism of fluorescence quenching in a FRET substrate.
Quantitative Analysis of Quenching
The efficiency of dynamic quenching is described by the Stern-Volmer equation. Analysis of quenching data provides quantitative parameters that characterize the interaction between a fluorophore and a quencher.
Table 1: Key Parameters in Fluorescence Quenching Studies
| Parameter | Symbol | Description | Typical Application |
|---|---|---|---|
| Stern-Volmer Constant | KSV | A measure of the efficiency of fluorescence quenching by a particular quencher. It is the slope of the Stern-Volmer plot (F0/F vs. [Q]).[6] | Used to distinguish between static and dynamic quenching and to quantify quencher accessibility.[5][9] |
| Bimolecular Quenching Constant | kq | The rate constant for the collisional quenching process. It reflects the efficiency of quenching upon each encounter.[8][13] | Determined from lifetime measurements or from KSV if the unquenched lifetime is known. Values approaching the diffusion-controlled limit suggest highly efficient dynamic quenching.[14] |
| Michaelis Constant | Km | The substrate concentration at which the enzyme reaction rate is half of Vmax. It indicates the affinity of the enzyme for the substrate.[1][15] | Essential for characterizing enzyme kinetics and comparing substrate specificities.[1][16] |
| Catalytic Constant | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.[1] | Measures the catalytic efficiency of an enzyme.[1] |
Table 2: Example Quenching Data for Coumarin Derivatives
| Fluorophore | Quencher | KSV (M-1) | kq (x 109 M-1s-1) | Quenching Type | Reference |
|---|---|---|---|---|---|
| 7-amino-4-methylcoumarin | 4-hydroxy-TEMPO | ~120 | ~7.5 | Dynamic | [9] |
| 7-amino-4-methylcoumarin | TEMPO-4-amino-4-carboxylic acid (TOAC) | Not specified | ~1.5x higher than other TEMPO derivatives | Dynamic (Collisional) | [8] |
| 4-methyl-7-methoxy coumarin | Iodide ions (I-) | Not specified | Not specified | Both Static and Dynamic | [10] |
| 7-amino-4-methylcoumarin | Nortropine N-oxyl (NNO) | Not specified | Not specified | Dynamic (Collisional) |[13] |
Note: The exact values can vary significantly based on experimental conditions such as solvent, pH, and temperature.
Experimental Protocols
This protocol outlines a typical procedure for measuring protease activity in a 96-well plate format.[1][3]
-
Reagent Preparation :
-
Assay Buffer : Prepare an appropriate buffer for the enzyme of interest (e.g., Tris or HEPES buffer with optimal pH, salt concentration, and any required cofactors).
-
AMC Substrate Stock : Dissolve the peptide-AMC substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Enzyme Solution : Dilute the purified enzyme or biological lysate to the desired concentration in cold assay buffer immediately before use.
-
AMC Standard : Prepare a stock solution of free AMC in DMSO. Serially dilute in assay buffer to create a standard curve (e.g., 0-50 µM) for converting relative fluorescence units (RFU) to product concentration.[3]
-
-
Assay Procedure :
-
Standard Curve : In a black, clear-bottom 96-well plate, add 50 µL of each AMC standard dilution in triplicate. Add 50 µL of assay buffer.[3]
-
Enzyme Reaction : In separate wells, add 50 µL of the diluted enzyme solution. Include a "no enzyme" control with 50 µL of assay buffer.
-
Initiate Reaction : To start the reaction, add 50 µL of a 2X working solution of the AMC substrate (prepared in assay buffer) to all wells, bringing the total volume to 100 µL.
-
Measurement : Immediately place the plate in a fluorescence microplate reader pre-warmed to the optimal temperature (e.g., 37°C).
-
Kinetics : Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).[1][3]
-
-
Data Analysis :
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the RFU of the AMC standards against their concentrations to generate a standard curve.
-
Convert the kinetic RFU data from the enzyme reactions into the concentration of AMC produced over time using the standard curve.
-
Determine the initial reaction velocity (V0) from the linear portion of the progress curve.
-
Figure 4: High-level experimental workflow for an AMC-based protease assay.
This protocol is used to investigate whether quenching by a compound is static or dynamic.
-
Reagent Preparation :
-
Prepare a stock solution of the fluorophore (e.g., free AMC) at a fixed concentration in a suitable buffer.
-
Prepare a high-concentration stock solution of the potential quencher. Serially dilute the quencher to create a range of concentrations.
-
-
Measurement :
-
In a fluorometer cuvette or 96-well plate, mix the AMC solution with each concentration of the quencher. Include a control sample with no quencher (for F0 measurement).
-
Measure the steady-state fluorescence intensity (F) for each sample at the emission maximum of AMC.
-
(Optional, for confirmation): Measure the fluorescence lifetime (τ) for each sample using a time-resolved fluorometer.
-
-
Data Analysis :
-
Calculate the ratio of fluorescence intensities in the absence and presence of the quencher (F0/F).
-
Plot F0/F versus the quencher concentration [Q]. This is the Stern-Volmer plot.
-
Interpretation :
-
A linear plot suggests that a single type of quenching (either purely static or purely dynamic) is occurring.[8][9]
-
An upward-curving plot can indicate the simultaneous presence of both static and dynamic quenching.[17]
-
To distinguish static from dynamic quenching on a linear plot, repeat the experiment at several different temperatures. An increasing slope (KSV) with increasing temperature confirms dynamic (collisional) quenching.[5][9][14] A decreasing slope suggests static quenching.[5]
-
Alternatively, if lifetime data is available, plot τ0/τ vs [Q]. If this plot overlaps with the F0/F plot, the quenching is purely dynamic. If the lifetime is unaffected by the quencher, the quenching is purely static.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. bachem.com [bachem.com]
- 8. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jackwestin.com [jackwestin.com]
- 16. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Core Principles of 7-Amino-4-methylcoumarin as a Fluorogenic Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical assays, particularly within enzyme kinetics and high-throughput screening, the demand for sensitive, reliable, and continuous monitoring methods is paramount. 7-Amino-4-methylcoumarin (AMC) has emerged as a cornerstone fluorogenic reporter, offering a robust platform for the precise quantification of a wide array of enzymatic activities.[1][2] Its unique photophysical properties and adaptability have made it an indispensable tool in fundamental research and drug discovery.[3][4] This technical guide delves into the core principles of AMC as a fluorogenic substrate, providing detailed experimental protocols and quantitative data to empower researchers in their scientific pursuits.
The fundamental principle of AMC-based assays lies in a "turn-on" fluorescence mechanism.[3][5] AMC, a blue-emitting fluorophore, is chemically conjugated to a specific recognition moiety, such as a peptide sequence for a protease, via an amide bond at its 7-amino group.[3][6] This conjugation effectively quenches the intrinsic fluorescence of the AMC molecule.[7][8] Upon enzymatic cleavage of this bond by the target enzyme, the free AMC is liberated.[7][9] This release restores the conjugated electron system of the coumarin (B35378) ring, leading to a dramatic increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction.[3][8] This high signal-to-noise ratio is a key advantage, enabling exceptional sensitivity in detecting enzyme activity.[1][3]
Photophysical and Chemical Properties of 7-Amino-4-methylcoumarin (AMC)
The utility of AMC as a fluorogenic reporter is defined by its distinct spectral characteristics and chemical properties. A comprehensive understanding of these parameters is crucial for accurate experimental design and data interpretation.
| Property | Value | References |
| Chemical Formula | C₁₀H₉NO₂ | [6][10] |
| Molecular Weight | 175.18 g/mol | [8][11] |
| Appearance | Light yellow to brown to dark green powder | [2] |
| Excitation Maximum (λex) | ~341-380 nm | [6][8][10][11][12][13] |
| Emission Maximum (λem) | ~440-460 nm | [6][8][10][11][12][13] |
| Solubility | Soluble in DMSO, DMF, and acetone | [6][8][10] |
Core Principle of AMC-Based Fluorogenic Assays
The enzymatic cleavage of an AMC-conjugated substrate is the central event in this assay system. The process can be visualized as a simple, yet elegant, signaling pathway.
Caption: Enzymatic cleavage of a non-fluorescent AMC-substrate releases fluorescent AMC.
Applications in Enzyme Activity Assays
The versatility of AMC allows for its conjugation to a wide variety of recognition sequences, enabling the development of specific assays for numerous enzyme classes.
Protease and Peptidase Assays
AMC-based substrates are extensively used for monitoring the activity of proteases, such as caspases, which are key mediators of apoptosis. A specific peptide sequence recognized by the target protease is linked to AMC. Cleavage of the peptide releases AMC, and the resulting fluorescence is proportional to the protease activity.[6][7]
Deubiquitinase (DUB) Assays
The activity of deubiquitinating enzymes can be assayed using ubiquitin-AMC (Ub-AMC) as a substrate.[14][15] DUBs cleave the isopeptide bond between the C-terminus of ubiquitin and the AMC molecule, leading to a quantifiable fluorescent signal.[14]
Glycosidase Assays
Similarly, AMC can be linked to a sugar moiety to create a fluorogenic substrate for glycosidases. The enzymatic cleavage of the glycosidic bond liberates free AMC, allowing for the measurement of glycosidase activity.[8]
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable data. Below are methodologies for key experiments using AMC-based substrates.
General Protease Activity Assay
This protocol provides a general framework for a continuous kinetic assay in a 96-well microplate format.
Materials:
-
Purified enzyme or cell lysate
-
AMC-conjugated peptide substrate
-
Assay Buffer (optimized for the specific enzyme)
-
AMC standard solution for calibration
-
96-well black microplate[16]
Procedure:
-
Prepare a stock solution of the AMC-substrate in a suitable solvent like DMSO.[7]
-
Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.
-
In a 96-well plate, add the diluted protease solution to each well. For inhibitor studies, pre-incubate the enzyme with the test compounds for a specific time (e.g., 15-30 minutes).[7]
-
To initiate the reaction , add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).[7]
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.[16]
-
Measure the fluorescence intensity over time at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.[7]
-
Generate a standard curve using a serial dilution of free AMC to convert the relative fluorescence units (RFU) to the concentration of the product formed.[16]
Caspase-3 Activity Assay in Cell Lysates
This protocol is specifically for measuring the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Cells treated to induce apoptosis and untreated control cells
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate[16]
Procedure:
-
Induce apoptosis in cells according to your experimental protocol.
-
Harvest and wash the cells with ice-cold PBS.[16]
-
Lyse the cells by resuspending the pellet in chilled Cell Lysis Buffer and incubating on ice for 10 minutes.[17]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cell debris.[16]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).[16]
-
In a 96-well plate, add cell lysate (e.g., 50 µL) to each well.
-
Add 2X Reaction Buffer (e.g., 50 µL) to each well.[16]
-
Initiate the reaction by adding the caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 50-200 µM.[16][17]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Measure the fluorescence using a fluorometer with an excitation filter of ~380 nm and an emission filter of 420-460 nm.[17]
-
Calculate caspase activity by converting the background-subtracted fluorescence readings to the amount of AMC released using an AMC standard curve and normalize to the protein concentration and incubation time.[16]
Workflow for AMC-Based Assay Development and Execution
The successful implementation of an AMC-based assay involves a logical progression from planning to data analysis.
Caption: A typical workflow for developing and running an AMC-based enzyme assay.
Data Presentation and Interpretation
Quantitative data from AMC-based assays are crucial for determining enzyme kinetics and inhibitor potency. Presenting this data in a structured format is essential for clear comparison and interpretation.
Michaelis-Menten Kinetics
By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, can be determined.[7][18]
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (RFU/min) | Buffer Conditions | References |
| UCH-L3 | Ubiquitin-AMC | 0.039 | Not Specified | Not Specified | [14] |
| Isopeptidase-T | Ubiquitin-AMC | 0.17 - 1.4 | Not Specified | Not Specified | [14] |
| Cathepsin B | Z-Phe-Arg-AMC | Not Specified | Not Specified | Not Specified | [19] |
Note: The Vₘₐₓ values are instrument-dependent and should be determined empirically.
Troubleshooting and Optimization
Several factors can influence the performance of AMC-based assays. It is important to be aware of potential pitfalls and how to address them.
-
High Background Fluorescence: This can originate from the assay components or the microplate itself. Ensure the use of high-purity reagents and black microplates designed for fluorescence assays.[9]
-
Inner Filter Effect: At high concentrations, the substrate or other components may absorb the excitation or emission light, leading to non-linear fluorescence. This can be corrected by creating a standard curve in the presence of the interfering compound.[9]
-
Compound Interference: Test compounds may be autofluorescent or act as quenchers. A counter-screen should be performed by measuring the fluorescence of the compounds in the absence of the enzyme and substrate.[9]
-
Suboptimal Substrate Concentration: For accurate determination of kinetic parameters and inhibitor screening, it is crucial to optimize the substrate concentration, typically around the Kₘ value.[18]
Conclusion
7-Amino-4-methylcoumarin and its derivatives are powerful and versatile tools in life sciences and drug discovery.[3] Their favorable photophysical properties, coupled with a straightforward "turn-on" fluorescence mechanism, enable the development of highly sensitive and specific assays for a wide range of biological targets.[3][8] By understanding the core principles, adhering to detailed experimental protocols, and being mindful of potential interferences, researchers can effectively leverage AMC-based assays to generate high-quality, reproducible data, thereby advancing our understanding of biological processes and accelerating the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 14. Ub-AMC - Wikipedia [en.wikipedia.org]
- 15. ubiqbio.com [ubiqbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
7-Amino-4-methylcoumarin (AMC) in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorophore in biochemistry and drug discovery, prized for its robust photophysical properties and utility in "turn-on" fluorescent assays.[1] This technical guide provides a comprehensive overview of AMC's applications, focusing on its role in enzyme activity assays, high-throughput screening, and cellular analysis. We present key quantitative data, detailed experimental protocols, and logical diagrams to facilitate the effective integration of AMC-based technologies into research and development workflows.
Core Principles of AMC-Based Fluorescence
7-Amino-4-methylcoumarin is a blue-emitting fluorophore whose fluorescence is highly dependent on the state of its 7-amino group.[1] The core principle of most AMC-based assays revolves around fluorescence quenching and de-quenching.
-
Quenched State: When a quenching moiety, such as a peptide or other recognition sequence, is covalently attached to the 7-amino group of AMC, the fluorophore's conjugated electron system is altered. This modification leads to static quenching, resulting in a significant decrease in fluorescence intensity.[1]
-
"Turn-On" Fluorescence: Upon a specific molecular event, typically enzymatic cleavage, the quenching moiety is released. This liberates free AMC, restoring its original conjugated system and leading to a dramatic, quantifiable increase in blue fluorescence.[1][2] This high signal-to-noise ratio makes AMC-based probes exceptionally sensitive.[1]
The general mechanism is a foundational concept for designing a wide array of biochemical assays.
Figure 1: General mechanism of "turn-on" fluorescence in AMC-based enzyme assays.
Quantitative Data: Photophysical and Kinetic Properties
A precise understanding of AMC's properties is critical for accurate experimental design and data interpretation.
Photophysical Properties of 7-Amino-4-methylcoumarin
The selection of appropriate filters and instrument settings is dictated by the excitation and emission maxima of free AMC.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 341-354 nm | [2][3][4] |
| Emission Maximum (λem) | 440-445 nm | [2][3][5] |
| Alternate Excitation Range | 365-380 nm | [6] |
| Alternate Emission Range | 430-460 nm | [6] |
| Molecular Weight | 175.18 g/mol | [5] |
Note: Optimal excitation and emission wavelengths can vary slightly depending on solvent conditions and the specific instrumentation used.
Enzyme Kinetic Parameters with AMC Substrates
AMC-conjugated substrates are widely used to determine key enzyme kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax).[7] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.[8]
| Enzyme | Substrate | Km (µM) | Vmax (min⁻¹) | Reference(s) |
| Cytochrome P450 2D6 | 7-methoxy-4-(aminomethyl)coumarin (MAMC) | 26.2 ± 2.8 | 2.9 ± 0.07 | [9][10] |
| Cytochrome P450 1A2 | 7-methoxy-4-(aminomethyl)coumarin (MAMC) | 29.7 ± 6.2 | 0.57 ± 0.07 | [9][10] |
These values are crucial for designing inhibitor screening assays and for understanding the metabolic pathways of drug candidates.
Key Application: Enzyme Activity Assays
The most prevalent use of AMC is in the creation of fluorogenic substrates for measuring enzyme activity, particularly for hydrolases like proteases.
Caspase Activity Assays in Apoptosis Research
Caspases are a family of proteases that are central to the apoptotic pathway.[11] Fluorogenic substrates, such as Ac-DEVD-AMC for caspase-3, are invaluable tools for quantifying apoptosis.[12][13] In this substrate, the AMC fluorophore is released upon cleavage by activated caspase-3/7 in apoptotic cells.[14]
Figure 2: Detection of apoptosis via caspase-3 cleavage of a fluorogenic AMC probe.
Experimental Protocol: Measuring Caspase-3 Activity in Cell Lysates
This protocol outlines a typical procedure for a fluorometric caspase-3 assay using the Ac-DEVD-AMC substrate.[11][12]
Materials:
-
Cells (control and treated to induce apoptosis)
-
Chilled Cell Lysis Buffer
-
Reaction Buffer (containing 10 mM DTT)
-
Caspase Substrate: Ac-DEVD-AMC (50 µM final concentration)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation: Induce apoptosis in experimental cell cultures according to your specific protocol. Harvest both control and treated cells.
-
Lysis: Resuspend cell pellets in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[12]
-
Centrifugation: Centrifuge the lysate at 800 g for 10 minutes to pellet cellular debris.[12]
-
Reaction Setup: Transfer the supernatant (cell lysate) to a 96-well black microplate.
-
Initiate Reaction: Add Reaction Buffer (containing 10 mM DTT) and the Ac-DEVD-AMC substrate to each well. The final substrate concentration should be 50 µM.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, ensuring it is protected from light.[12]
-
Fluorescence Measurement: Read the plate in a fluorometer using an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[12] The fluorescence intensity is directly proportional to the caspase-3 activity in the sample.
Application in High-Throughput Screening (HTS)
The robust "turn-on" signal and simple mix-and-read format of AMC-based assays make them highly suitable for high-throughput screening of enzyme inhibitors.[15] This application is critical in early-stage drug discovery. A typical HTS workflow involves screening a large compound library to identify molecules that inhibit the target enzyme's ability to cleave the AMC substrate.
Figure 3: A typical workflow for high-throughput screening of enzyme inhibitors using AMC.
Other Notable Applications
The versatility of AMC extends beyond protease assays.
-
Fluorescent Labeling: AMC and its derivatives can be used as fluorescent labels for various biomolecules, including proteins and peptides, to study their interactions and localization.[2] The synthesis of ubiquitin-AMC probes, for example, allows for the sensitive analysis of deubiquitinating enzyme (DUB) activity.[16][17]
-
Histopathology: In tissue pathology, AMC can serve as a fluorescent substitute for Schiff's reagent, allowing for the sensitive detection of carbohydrates in tissue sections.[18]
-
Biosensors: The fluorophore is used in the development of probes for detecting various analytes. For instance, specific AMC derivatives have been designed for the spectrophotometric determination of nitrite (B80452) or the detection of copper ions.[19]
Conclusion
7-Amino-4-methylcoumarin remains a powerful and versatile tool in biochemistry, life sciences, and drug discovery.[1] Its favorable photophysical properties, combined with a straightforward and sensitive "turn-on" detection mechanism, enable the development of a vast array of assays for enzymes and other biological targets. The ability to chemically synthesize diverse AMC-conjugated probes ensures its continued relevance and expanding applications in modern research. By leveraging the quantitative data, protocols, and workflows presented in this guide, researchers can effectively harness the power of AMC to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. Fluorogenic substrates [eurogentec.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 8. Untitled Document [ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caspase3 assay [assay-protocol.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. anaspec.com [anaspec.com]
- 15. A high throughput fluorescent assay for measuring the activity of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient chemical synthesis for the analogue of ubiquitin-based probe Ub–AMC with native bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
A Technical Guide to 7-Amino-4-methylcoumarin Derivatives for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
7-Amino-4-methylcoumarin (B1665955) (AMC) and its derivatives are a cornerstone in the development of fluorescent probes for a vast array of biological applications.[1] Renowned for their strong blue fluorescence, high sensitivity, and robust photophysical properties, AMC-based probes have become essential tools in drug discovery, diagnostics, and fundamental biological research.[1]
The core principle behind their utility lies in a significant, quantifiable change in fluorescence upon a specific molecular recognition event.[1] Typically, the 7-amino group of the coumarin (B35378) is conjugated to a recognition moiety, such as a peptide sequence specific to a protease, which quenches the fluorescence of the AMC core.[1][2] An enzymatic cleavage or other targeted interaction liberates the free AMC, resulting in a dramatic, "turn-on" increase in fluorescence that can be readily measured.[1] This mechanism provides a high signal-to-noise ratio, making these probes exceptionally sensitive.[1]
This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of AMC derivatives, complete with detailed experimental protocols and workflow diagrams to facilitate their effective implementation in the laboratory.
Core Concepts and Photophysical Properties
The fluorescence of 7-amino-4-methylcoumarin originates from its conjugated electron system.[1] When the 7-amino group is modified through a covalent linkage to another molecule (e.g., an amide bond to a peptide), this conjugated system is altered, leading to a phenomenon known as static quenching.[1] This quenched state has significantly lower fluorescence intensity.[1][3] Upon enzymatic cleavage of the attached moiety, the free AMC is released, restoring the original conjugated system and its inherent strong fluorescence.[1][3] This principle of quenching and dequenching is the foundation of AMC-based "turn-on" fluorescent probes.[1]
Substitutions at the 7-position of the coumarin ring with electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, are crucial as they significantly enhance the fluorescence properties of the coumarin scaffold.[2][4]
Quantitative Photophysical Data
The utility of any fluorophore is defined by key parameters including its excitation and emission wavelengths, quantum yield, and molar extinction coefficient. The photophysical properties of coumarin dyes are highly sensitive to environmental factors such as solvent polarity and pH.[4][5] The data presented below summarizes key parameters for AMC and a selection of its derivatives.
| Derivative | Solvent/Medium | λex (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 7-Amino-4-methylcoumarin (AMC) | General | 344-345 | 440-445 | Not Specified | Not Specified | [4] |
| DMSO | 351 | 430 | Not Specified | Not Specified | [4] | |
| Ethanol | ~350 | ~450 | ~0.5 | Not Specified | [5] | |
| 7-Diethylamino-4-methylcoumarin | Ethanol | Not Specified | Not Specified | ~0.5 | Not Specified | [5] |
| Coumarin 102 | Ethanol | Not Specified | Not Specified | 0.6 | Not Specified | [5] |
| Coumarin 153 | Ethanol | Not Specified | Not Specified | 0.4 | Not Specified | [5] |
| Water | Not Specified | Not Specified | 0.1 | Not Specified | [5] | |
| Cyclohexane | Not Specified | Not Specified | 0.9 | Not Specified | [5] | |
| Coumarin 6 | Ethanol | Not Specified | Not Specified | 0.8 | Not Specified | [5] |
Note: λex = Excitation Wavelength; λem = Emission Wavelength. Values can vary based on specific experimental conditions.
Key Applications and Signaling Pathways
AMC derivatives are most prominently used as fluorogenic substrates for detecting enzyme activity, particularly for proteases like caspases, which are key mediators of apoptosis (programmed cell death).
Mechanism of Fluorogenic Enzyme Assays
The general mechanism involves an AMC-substrate conjugate that is non-fluorescent. Upon interaction with the target enzyme, the substrate is cleaved, releasing the highly fluorescent AMC molecule. This allows for the sensitive detection of enzyme activity in real-time.
Caption: General mechanism of enzymatic cleavage and fluorescence activation.
Apoptosis Detection via Caspase Activity
A critical application is in the study of apoptosis. Executioner caspases, such as Caspase-3, are activated during the apoptotic cascade. A specific peptide substrate for Caspase-3, such as DEVD (Asp-Glu-Val-Asp), can be conjugated to AMC. In apoptotic cells, active Caspase-3 cleaves the DEVD-AMC substrate, releasing AMC and generating a fluorescent signal that is proportional to the enzyme's activity.
Caption: Detection of apoptosis via Caspase-3 cleavage of a DEVD-AMC probe.
Experimental Protocols
General Synthesis of an Aminoacyl-AMC Derivative
This protocol describes a general method for coupling an N-protected amino acid to 7-amino-4-methylcoumarin.
Materials:
-
Nα-protected amino acid
-
7-Amino-4-methylcoumarin (AMC)
-
Coupling agents (e.g., DCC/HOBt or HATU)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for deprotection (if needed)
Methodology:
-
Activation: Dissolve the Nα-protected amino acid and a coupling agent like HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add the coupling agent DCC (1.1 eq) and stir the mixture at 0°C for 30 minutes.
-
Coupling: In a separate flask, dissolve 7-amino-4-methylcoumarin (1.0 eq) in anhydrous DMF.
-
Add the pre-activated amino acid solution dropwise to the AMC solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and allow it to stir at room temperature overnight under a nitrogen atmosphere.
-
Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove by-products (like DCU).
-
Dilute the filtrate with a solvent like ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-protected aminoacyl-AMC derivative.
-
Deprotection (Optional): If the N-terminal protecting group (e.g., Boc) needs to be removed, dissolve the product in a solution of TFA in DCM (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Evaporate the solvent to yield the deprotected product.
Enzyme Activity Assay Using an AMC-Conjugated Substrate
This protocol provides a general workflow for measuring enzyme activity in a microplate format.
Materials:
-
Enzyme of interest
-
AMC-conjugated substrate (e.g., DEVD-AMC for Caspase-3)
-
Assay Buffer (specific to the enzyme)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Experimental workflow for a typical AMC-based enzyme activity assay.
Methodology:
-
Preparation: Prepare stock solutions of the enzyme and the AMC-substrate in a suitable solvent (e.g., DMSO) and a working solution of the assay buffer.
-
Plate Setup: In a 96-well black microplate, add the assay buffer to each well. Include wells for controls (no enzyme, no substrate).
-
Enzyme Addition: Add the enzyme solution to the appropriate wells. If testing inhibitors, add them to the wells before adding the enzyme.
-
Incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Add the AMC-substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity at regular intervals (for kinetic assays) or after a fixed time point (for endpoint assays). Use an excitation wavelength around 350-380 nm and an emission wavelength around 440-460 nm.[6]
-
Data Analysis: For kinetic assays, plot the relative fluorescence units (RFU) against time. The initial reaction velocity is the slope of the linear portion of this curve. Compare the velocities of different samples to determine relative enzyme activity.
This guide provides a foundational understanding of 7-amino-4-methylcoumarin derivatives, their properties, and their application in biological imaging and assays. The versatility and sensitivity of these probes ensure their continued importance in life sciences and drug discovery research.[1][2]
References
Unveiling the Antimicrobial Potential of 7-Amino-4-methylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the antimicrobial and antifungal properties of 7-Amino-4-methylcoumarin (B1665955) (AMC), a promising heterocyclic compound. This document synthesizes key findings on its in vitro efficacy, details established experimental protocols for its evaluation, and visually represents key processes to support further research and development in the quest for novel antimicrobial agents. While much of the current research focuses on its potent antitubercular activity, this guide also collates available data on its broader antimicrobial and antifungal spectrum.
Quantitative Antimicrobial and Antifungal Activity
7-Amino-4-methylcoumarin and its derivatives have demonstrated significant in vitro activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The available data is summarized in the tables below.
Table 1: Antitubercular Activity of 7-Amino-4-methylcoumarin (NA5) and Its Acyl Derivatives
| Compound | M. tuberculosis H37Rv (mg/L) | Drug-Susceptible Clinical Isolate (mg/L) | Multidrug-Resistant Clinical Isolate (mg/L) |
| 7-Amino-4-methylcoumarin (NA5) | 1.0 [1] | 1.0 [1] | 1.0 [1] |
| 7-Propanamido-4-methylcoumarin | 3.5 | 3.5 | 3.5 |
| 7-Butanamido-4-methylcoumarin | 2.5 | 2.5 | 2.5 |
| 7-Pentanamido-4-methylcoumarin | 2.5 | 2.5 | 2.5 |
| 7-Hexanamido-4-methylcoumarin | 2.0 | 2.0 | 2.0 |
| Isoniazid (Control) | 0.1 | 0.1 | >5.0 |
| Rifampicin (Control) | 0.2 | 0.2 | >10.0 |
Table 2: Antibacterial Activity of a 7-Aminocoumarin (B16596) Derivative
It is important to note that the following data is for hydrazone derivatives of 6-Amino-7-hydroxy-4-methylcoumarin, which suggests the potential activity of the core 7-aminocoumarin structure.
| Compound | Staphylococcus aureus (Gram-positive) (µg/mL) | Pseudomonas aeruginosa (Gram-negative) (µg/mL) |
| 6-Amino-7-hydroxy-4-methylcoumarin hydrazones (AMC1 and AMC2) | 50 | 50 |
Table 3: Antifungal Activity of a Coumarin (B35378) Derivative
The following data pertains to a nitro-derivative of 7-hydroxycoumarin, providing insight into the potential of the coumarin scaffold against fungal pathogens.
| Compound | Aspergillus fumigatus (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | 16[2] | 16[2] |
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of the antimicrobial and antifungal activity of 7-Amino-4-methylcoumarin. Detailed methodologies for key assays are provided below.
Synthesis of 7-Amino-4-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins. For 7-Amino-4-methylcoumarin, this involves the reaction of m-aminophenol with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.[3]
Materials:
-
m-Aminophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ice-cold water
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).[3]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.[3]
-
Pour the reaction mixture into crushed ice and water with vigorous stirring to precipitate the product.[3]
-
Neutralize the solution to a pH of approximately 7 with a sodium bicarbonate solution.[3]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[3]
-
Recrystallize the crude product from ethanol to obtain pure 7-Amino-4-methylcoumarin.[3]
Caption: Workflow for the synthesis of 7-Amino-4-methylcoumarin.
Broth Microdilution Method for MIC Determination
This quantitative assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
7-Amino-4-methylcoumarin stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Solvent control (broth with the same concentration of solvent as in the highest concentration well)
Procedure:
-
Dispense sterile broth into all wells of a 96-well plate.[4]
-
Add the 7-Amino-4-methylcoumarin stock solution to the first well of each row and perform two-fold serial dilutions across the plate.[4]
-
Prepare a microbial inoculum suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculate each well (except the negative control) with the diluted microbial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[5]
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar (B569324) Disk Diffusion Method (Kirby-Bauer Assay)
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[5]
Materials:
-
7-Amino-4-methylcoumarin solution of known concentration
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Prepare a microbial inoculum and adjust its turbidity to the 0.5 McFarland standard.[5]
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a confluent lawn.[4]
-
Aseptically apply paper disks impregnated with the 7-Amino-4-methylcoumarin solution onto the agar surface.[4]
-
Place positive and negative control disks on the same plate.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[5]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.[4]
Proposed Mechanism of Action
The precise signaling pathways of 7-Amino-4-methylcoumarin's antimicrobial action are still under investigation. However, for its well-documented antitubercular activity, the primary mechanism is believed to be the disruption of the mycobacterial cell wall.[1] Evidence suggests that it may interfere with the synthesis of mycolic acid, a crucial component of the mycobacterial cell envelope, leading to a loss of cell wall integrity.[1]
For its broader antifungal activity, coumarins, in general, have been shown to induce apoptosis in fungal cells. This process involves mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and the activation of metacaspases.
Caption: Proposed mechanisms of antimicrobial action.
Conclusion
7-Amino-4-methylcoumarin has demonstrated significant potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. The available data on its broader antibacterial and antifungal activities, although limited for the specific compound, suggests a promising area for further investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration and evaluation of 7-Amino-4-methylcoumarin and its derivatives as potential leads for the development of new and effective antimicrobial therapies. Further research is warranted to elucidate its precise mechanisms of action against a wider range of pathogens and to optimize its structure for enhanced efficacy and a broader spectrum of activity.
References
- 1. Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 7-Amino-4-methylcoumarin in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC) is a widely utilized fluorophore in the field of biochemistry and drug discovery for the sensitive and continuous measurement of protease activity.[1][2] AMC-based assays are a cornerstone of protease research due to their simplicity, high sensitivity, and amenability to high-throughput screening (HTS).[1][3] This document provides detailed application notes and experimental protocols for the effective use of AMC in protease assays.
The core principle of this assay lies in the quenching of AMC's fluorescence when it is conjugated to a peptide substrate via an amide bond.[2][4] Upon enzymatic cleavage of this bond by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence.[2][5] This increase in fluorescence is directly proportional to the rate of substrate cleavage and, consequently, to the protease's activity.[1][2]
Key Characteristics of 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.19 g/mol | [6] |
| Excitation Wavelength | ~340-380 nm | [2][5] |
| Emission Wavelength | ~440-460 nm | [2][5] |
| Appearance | Light yellow to brown to dark green powder | [6] |
| Storage Conditions | 0-8 °C | [6] |
Experimental Protocols
General Protease Activity Assay
This protocol provides a fundamental method for measuring the activity of a protease using an AMC-conjugated substrate.
Materials:
-
Protease of interest
-
AMC-conjugated peptide substrate (specific to the protease)
-
Assay Buffer (optimal for the specific protease, e.g., Tris or PBS buffer at a specific pH)
-
96-well black microplate (low fluorescence background)[7]
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC-conjugated substrate in an appropriate solvent (e.g., DMSO).[2]
-
Dilute the protease and the substrate to their desired final concentrations in pre-warmed Assay Buffer.[2] The optimal concentrations should be determined empirically through titration experiments.[5]
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the diluted protease solution.
-
Include appropriate controls:
-
Negative Control (No Enzyme): Assay Buffer and substrate to measure background fluorescence.
-
Positive Control (Free AMC): A known concentration of free AMC to generate a standard curve for quantifying the amount of product formed.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to each well.[2]
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).[1][2]
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[1] Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).[8]
-
Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol is designed to determine the kinetic constants of a protease.
Materials:
-
Same as the General Protease Activity Assay.
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
Inhibitor Screening Assay
This protocol is used to evaluate the potency of potential protease inhibitors.
Materials:
-
Same as the General Protease Activity Assay.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Reagent Preparation:
-
Prepare the protease and AMC-substrate at their optimal concentrations (typically at or below the Kₘ for the substrate) in the Assay Buffer.[3]
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the protease solution to each well.
-
Add the serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO) without any inhibitor.[5]
-
Pre-incubate the protease with the test compounds for a specific period (e.g., 15-30 minutes) at the desired temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the AMC-substrate to all wells.
-
Measure the fluorescence intensity over time as described in the general activity assay.
-
-
Data Analysis:
-
Determine the reaction rate for each inhibitor concentration.
-
Calculate the percent inhibition at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Example Kinetic Parameters for Various Proteases
| Protease | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Trypsin-like Serine Protease | Ac-Arg-Gly-Lys-AMC | Value | Value | Value |
| Site-1 Protease | Ac-Arg-Ser-Leu-Lys-AMC | Value | Value | Value |
| Caspase-3 | Z-DEVD-AMC | Value | Value | Value |
| Cathepsin B | Z-Arg-Arg-AMC | Value | Value | Value |
Note: The actual kinetic values are highly dependent on the specific enzyme, substrate, and assay conditions. The table above serves as a template for presenting such data.
Example Inhibitor Potency Data
| Inhibitor | Target Protease | IC₅₀ (nM) |
| Compound X | Protease A | Value |
| Compound Y | Protease B | Value |
| Compound Z | Protease C | Value |
Note: This table is a template for summarizing inhibitor potency data obtained from AMC-based assays.
Visualizations
Caption: General workflow for an AMC-based protease assay.
Caption: Principle of protease activity detection using an AMC substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Amino-4-methylcoumarin in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-Amino-4-methylcoumarin (AMC) for the assessment of cell viability, primarily through the measurement of caspase activity, a key indicator of apoptosis.
Introduction
7-Amino-4-methylcoumarin (AMC) is a fluorescent reporter molecule widely employed in biochemical and cell-based assays.[1][2] In the context of cell viability, AMC-based assays are predominantly used to measure the activity of enzymes, such as caspases, which are key mediators of apoptosis or programmed cell death.[3][4] The principle of these assays lies in the enzymatic cleavage of a specific substrate that is conjugated to AMC. In its conjugated form, the substrate is non-fluorescent. Upon cleavage by the target enzyme, free AMC is released, which produces a bright blue fluorescent signal that can be quantified to determine enzyme activity.[5][6]
Principle of AMC-Based Caspase Assays
A common application of AMC in cell viability studies is in caspase-3/7 activity assays. Caspase-3 and -7 are effector caspases that play a crucial role in the execution phase of apoptosis.[7] These assays utilize a peptide substrate, such as Acetyl-Asp-Glu-Val-Asp (Ac-DEVD), which is recognized and cleaved by caspase-3 and -7. This peptide is covalently linked to AMC (Ac-DEVD-AMC), rendering the AMC molecule non-fluorescent.[3][8] In the presence of active caspase-3/7 in apoptotic cells, the Ac-DEVD-AMC substrate is cleaved, releasing free AMC. The resulting fluorescence is directly proportional to the amount of active caspase-3/7, and thus serves as an indicator of apoptosis and a proxy for determining the number of non-viable cells.[7][9]
Advantages and Limitations
Advantages:
-
High Sensitivity: Fluorescence-based assays are generally more sensitive than colorimetric assays.[10][11]
-
"Turn-On" Signal: The assay produces a positive signal against a low background, leading to a high signal-to-noise ratio.[5]
-
pH Stability: AMC's fluorescence is relatively stable around physiological pH, making it robust for biological assays.[12]
-
Multiplexing Potential: The blue fluorescence of AMC can be spectrally distinguished from other fluorophores, allowing for multiplexing with other assays.[5]
Limitations:
-
Indirect Measurement of Viability: These assays measure a specific apoptotic event (caspase activity) rather than a direct measure of cell viability like membrane integrity or metabolic activity.
-
Potential for Compound Interference: As the assay requires UV excitation, there is a higher potential for interference from library compounds that absorb in this range.[6]
-
Endpoint Assay: The addition of lysis buffer to release intracellular caspases typically makes this an endpoint assay.[4]
Data Presentation
The following tables summarize key quantitative data for performing AMC-based cell viability assays.
Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~341-360 nm | [3][12] |
| Emission Wavelength (λem) | ~430-460 nm | [2][3][12] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ (for AMCA) | [12] |
| Quantum Yield (Φ) | ~0.63 (in ethanol) | [12] |
Table 2: Recommended Parameters for Caspase-3/7 Assay using Ac-DEVD-AMC
| Parameter | Recommendation | Reference(s) |
| Cell Seeding Density (96-well plate) | 5,000 - 1 x 10⁶ cells/well | [4][8] |
| Ac-DEVD-AMC Substrate Concentration | 10 mM stock, final concentration may vary | [3] |
| AMC Standard Curve Concentration Range | 0 µM to 60 µM | [7][8] |
| Incubation Time | 30 minutes to 2 hours, protected from light | [5][7] |
| Incubation Temperature | 25°C or 37°C | [7] |
| Plate Type | Black, clear-bottom microplate | [10] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare an appropriate assay buffer as recommended by the specific kit manufacturer or literature. A typical buffer may contain HEPES, salts, and reducing agents like DTT.
-
AMC Substrate Stock Solution (e.g., Ac-DEVD-AMC): Dissolve the lyophilized substrate in DMSO to prepare a stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.[13]
-
AMC Standard Stock Solution: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM). This will be used to generate a standard curve.
-
Lysis Buffer: Prepare a lysis buffer to release intracellular caspases. This is often included in commercial kits and may contain detergents like Triton X-100 or CHAPS.[5]
Protocol 2: Cell Preparation and Treatment
-
Seed cells in a 96-well black, clear-bottom plate at the desired density and allow them to adhere overnight.
-
Treat the cells with the test compounds (e.g., apoptosis-inducing agents) or vehicle control for the desired period.[8] Include positive and negative controls. A known apoptosis inducer like staurosporine (B1682477) can be used as a positive control.[4]
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Lysis: After treatment, lyse the cells to release the caspases. This can be done by adding a lysis buffer directly to the wells or by harvesting the cells and lysing them separately.[5][7]
-
Reaction Setup: In a separate 96-well plate, add the cell lysate to the assay buffer containing the Ac-DEVD-AMC substrate.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow the caspase to cleave the substrate.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation at approximately 354 nm and emission at approximately 442 nm.[7][8][9]
Protocol 4: AMC Standard Curve Generation
-
Prepare serial dilutions of the AMC stock solution in assay buffer to create a standard curve (e.g., 0, 0.47, 0.94, 1.88, 3.75, 7.5, 15, 30 µM).[7]
-
Add the caspase substrate solution to the AMC standards to account for any inner filter effect.[7]
-
Measure the fluorescence of the standards at the same settings used for the experimental samples.
-
Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve. Use this curve to determine the concentration of AMC released in your experimental samples.[8]
Mandatory Visualizations
Caption: Apoptotic pathway leading to caspase-3/7 activation and AMC release.
Caption: Workflow for AMC-based caspase-3/7 cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. anaspec.com [anaspec.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit | ABIN1882431 [antikoerper-online.de]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
Application Notes and Protocols: 7-Amino-4-methylcoumarin as a Fluorescent Probe for Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC) is a versatile fluorophore characterized by its bright blue fluorescence.[1] Its utility as a fluorescent probe in glycobiology stems from its ability to be conjugated to glycoproteins or glycan-binding proteins, such as lectins. The fluorescence of AMC can be quenched upon conjugation and subsequently restored upon enzymatic cleavage, a principle widely used in enzyme activity assays. However, in the context of glycoprotein (B1211001) detection, the stable fluorescence of AMC-conjugates provides a robust signal for localization and quantification. Altered glycosylation is a hallmark of many diseases, including cancer, making fluorescent probes like AMC invaluable tools for research and diagnostics.[2][3][4][5] These application notes provide detailed protocols for the use of 7-Amino-4-methylcoumarin as a fluorescent probe for glycoproteins, covering direct labeling, lectin conjugation, and various detection methodologies.
Physicochemical and Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
Quantitative data for AMC is crucial for experimental design and data interpretation. The following table summarizes the key properties of this fluorophore.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |
| Excitation Wavelength (λex) | 351 nm | [1] |
| Emission Wavelength (λem) | 430 nm | [1] |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Direct Labeling of Glycoproteins with 7-Amino-4-methylcoumarin (AMC)
This protocol describes the direct conjugation of AMC to the free carboxyl groups of a glycoprotein via a reductive amination approach.[6] This method is useful for creating fluorescently labeled glycoprotein standards or for tracking a purified glycoprotein.
Materials:
-
Purified glycoprotein
-
7-Amino-4-methylcoumarin (AMC)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography column
-
DMSO
Procedure:
-
Prepare Glycoprotein Solution: Dissolve the purified glycoprotein in PBS at a concentration of 1-5 mg/mL.
-
Prepare AMC Solution: Dissolve AMC in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare NaCNBH₃ Solution: Freshly prepare a 1 M solution of NaCNBH₃ in water.
-
Conjugation Reaction: a. In a microcentrifuge tube, combine the glycoprotein solution with a 10-50 fold molar excess of AMC from the stock solution. b. Add NaCNBH₃ to a final concentration of 20 mM. c. Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Purification of Labeled Glycoprotein: a. Remove unconjugated AMC by dialysis against PBS at 4°C overnight with several buffer changes, or by using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: a. Determine the degree of labeling by measuring the absorbance of the labeled glycoprotein at 280 nm (for protein concentration) and 351 nm (for AMC concentration). b. Confirm conjugation by SDS-PAGE and visualization of the fluorescently labeled glycoprotein band under UV illumination.
Workflow for Direct Glycoprotein Labeling with AMC
Caption: Workflow for direct labeling of glycoproteins with AMC.
Protocol 2: Conjugation of 7-Amino-4-methylcoumarin Derivative to a Lectin
This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS) ester derivative of AMC to a lectin.[7] This creates a specific probe for detecting glycans recognized by the lectin.
Materials:
-
Lectin (e.g., Concanavalin A, Wheat Germ Agglutinin)
-
7-Amino-4-methylcoumarin-3-acetic acid, N-succinimidyl ester (AMCA-S, NHS-ester)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Specific carbohydrate inhibitor for the lectin (e.g., α-methyl mannoside for Con A)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Lectin Solution: Dissolve the lectin in the sodium bicarbonate buffer at a concentration of 2-5 mg/mL.
-
Protect Lectin Binding Site (Optional but Recommended): Add a high concentration of the specific carbohydrate inhibitor (e.g., 0.2 M) to the lectin solution and incubate for 30 minutes at room temperature to protect the glycan-binding site from modification.
-
Prepare AMCA-S Solution: Dissolve the AMCA-S, NHS-ester in a minimal amount of DMSO.
-
Conjugation Reaction: a. Slowly add a 10-20 fold molar excess of the dissolved AMCA-S to the lectin solution while gently stirring. b. Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification of Labeled Lectin: a. Separate the AMC-labeled lectin from unconjugated dye and the carbohydrate inhibitor using a size-exclusion chromatography column equilibrated with PBS. b. Collect the protein-containing fractions, identified by their blue fluorescence and absorbance at 280 nm.
-
Characterization: a. Determine the degree of labeling by measuring the absorbance at 280 nm and 351 nm. b. Assess the binding activity of the labeled lectin using a hemagglutination assay or a glycoprotein binding assay.
Workflow for AMC-Lectin Conjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered glycosylation in cancer: molecular functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Altered Tumor-Cell Glycosylation Promotes Metastasis [frontiersin.org]
- 5. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for In-resin Correlative Light-Electron Microscopy with 7-Amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for a deeper understanding of cellular and tissue architecture, correlative light and electron microscopy (CLEM) has emerged as a powerful technique, bridging the gap between the dynamic, molecule-specific information from fluorescence light microscopy (FLM) and the high-resolution ultrastructural details provided by electron microscopy (EM). A significant challenge in CLEM is the preservation of fluorescence throughout the harsh sample preparation procedures required for EM, including fixation, dehydration, and resin embedding. This document provides detailed application notes and protocols for a novel in-resin CLEM method utilizing 7-Amino-4-methylcoumarin (AMC) as a fluorescent substitute for the Schiff reagent in Periodic Acid-Schiff (PAS) staining.[1][2][3]
AMC is a blue fluorescent dye that can be used to label PAS-positive structures, such as glycogen (B147801) and mucus, within tissue sections.[1][2][3] A key advantage of this method is the remarkable preservation of the AMC fluorescent signal within epoxy resin-embedded samples, enabling the direct correlation of fluorescence signals with ultrastructural details from the very same ultrathin section.[1][2] This approach has been successfully applied to human pathological samples, demonstrating its potential to enhance EM analysis in both research and clinical settings.[1][2][3]
Principle of the Method
The workflow is based on the adaptation of the histochemical PAS staining technique for fluorescent visualization.
-
Oxidation: Periodic acid is used to oxidize vicinal diols in carbohydrates (present in substances like glycogen, glycoproteins, and glycolipids) to aldehydes.
-
Fluorophore Conjugation: 7-Amino-4-methylcoumarin, in place of the traditional Schiff reagent, reacts with the newly formed aldehydes to create a stable, fluorescent conjugate.
-
In-resin Fluorescence: The AMC fluorescence is sufficiently robust to withstand the subsequent steps of dehydration, infiltration with epoxy resin, and polymerization.
-
Correlative Imaging: Ultrathin sections of the resin-embedded tissue can then be imaged first on a fluorescence microscope to identify the regions of interest based on the blue AMC fluorescence, and subsequently, the same section can be imaged on a transmission electron microscope (TEM) to obtain high-resolution ultrastructural data.
Key Advantages
-
Excellent Signal Preservation: AMC fluorescence is well-maintained in epoxy resins, a common choice for high-quality ultrastructural preservation.[1][2]
-
High Correlation Accuracy: Imaging the same ultrathin section for both FLM and EM eliminates the need for complex image registration and minimizes localization errors.
-
Compatibility with Standard EM Protocols: The AMC staining protocol can be integrated into existing workflows for preparing biological samples for electron microscopy.
-
Enhanced Detection: This method facilitates the detection of a small number of PAS-positive target cells within a complex tissue environment.[1][2]
Applications
This technique is particularly valuable for studies involving:
-
Pathology: Identifying and characterizing pathological changes involving glycogen or mucus accumulation.[1][2]
-
Cell Biology: Studying the subcellular localization and dynamics of glycoproteins and other carbohydrate-rich structures.
-
Drug Development: Assessing the effects of therapeutic agents on cellular metabolism and glycoprotein (B1211001) trafficking.
Data Presentation
Quantitative Data Summary
While the primary literature qualitatively describes the AMC signal as "well preserved" and "intense," specific quantitative data on fluorescence retention is not extensively detailed.[1][2][3] The following table provides a summary of expected performance based on the available information and typical outcomes of in-resin CLEM techniques.
| Parameter | Observation/Expected Value | Notes |
| Excitation Maximum | ~350 nm | Optimal excitation for AMC. |
| Emission Maximum | ~450 nm | Emits blue fluorescence. |
| Fluorescence Preservation in Epoxy Resin | High | AMC signals are reported to be well-preserved after embedding.[1][2] |
| Signal Stability | Good | The fluorescent signal is stable enough for imaging on both semi-thin and ultra-thin sections.[1][2] |
| Spatial Resolution (FLM) | Diffraction-limited (~200-300 nm) | Standard for fluorescence microscopy. |
| Spatial Resolution (EM) | High (~1-5 nm) | Dependent on the electron microscope and sample preparation. |
| Correlation Accuracy | High | On-section correlation minimizes Z-axis discrepancy. |
Experimental Protocols
Materials and Reagents
-
Fixatives: 4% paraformaldehyde (PFA) and 2.5% glutaraldehyde (B144438) (GA) in phosphate-buffered saline (PBS), pH 7.4
-
Periodic Acid Solution: 1% aqueous solution
-
7-Amino-4-methylcoumarin (AMC) Solution: 0.01% AMC in 5% acetic acid
-
Dehydration Series: Graded ethanol (B145695) series (50%, 70%, 90%, 100%)
-
Infiltration Resin: Epoxy resin (e.g., Epon 812 or equivalent)
-
Polymerization Oven: 60°C
-
Ultramicrotome
-
Microscopy: Fluorescence microscope with DAPI/blue filter set and a Transmission Electron Microscope (TEM)
Protocol 1: Sample Preparation and AMC Staining
This protocol details the initial fixation and staining of the tissue sample.
-
Fixation:
-
Immediately fix small tissue blocks (approx. 1 mm³) in a mixture of 4% PFA and 2.5% GA in PBS for 2 hours at room temperature.
-
Wash the samples thoroughly with PBS (3 x 10 minutes).
-
-
Periodic Acid Oxidation:
-
Incubate the fixed tissue blocks in 1% periodic acid solution for 30 minutes at room temperature.
-
Wash with distilled water (3 x 5 minutes).
-
-
AMC Staining:
-
Incubate the tissue blocks in the 0.01% AMC solution for 1 hour at room temperature in the dark.
-
Wash with distilled water (3 x 5 minutes).
-
Protocol 2: Dehydration, Infiltration, and Embedding
This protocol describes the steps to embed the stained tissue in epoxy resin.
-
Dehydration:
-
Dehydrate the stained tissue blocks through a graded series of ethanol:
-
50% ethanol for 10 minutes
-
70% ethanol for 10 minutes
-
90% ethanol for 10 minutes
-
100% ethanol for 3 x 10 minutes
-
-
-
Infiltration:
-
Infiltrate the samples with a 1:1 mixture of 100% ethanol and epoxy resin for 1 hour.
-
Infiltrate with 100% epoxy resin for 2 hours, with a resin change after the first hour.
-
-
Embedding and Polymerization:
-
Place the infiltrated tissue blocks in embedding molds filled with fresh epoxy resin.
-
Polymerize the resin in an oven at 60°C for 48 hours.
-
Protocol 3: Sectioning and Imaging
This protocol covers the final steps of sectioning the embedded tissue and performing the correlative imaging.
-
Sectioning:
-
Trim the resin blocks to the area of interest.
-
Cut semi-thin sections (500 nm) and stain with toluidine blue to identify the region of interest under a light microscope.
-
Cut ultrathin sections (70-90 nm) and collect them on finder grids (e.g., copper grids with a coordinate system).
-
-
Fluorescence Light Microscopy (FLM):
-
Mount the grid with the ultrathin section on a glass slide.
-
Image the section using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~350 nm, Emission: ~450 nm).
-
Acquire images of the fluorescently labeled structures and record the coordinates on the finder grid.
-
-
Transmission Electron Microscopy (TEM):
-
Transfer the same grid to the TEM.
-
Relocate the region of interest using the coordinates from the FLM imaging.
-
Acquire high-resolution electron micrographs of the corresponding structures.
-
Post-stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) if higher contrast is required for EM, although this may affect fluorescence if re-imaging is needed.
-
Visualizations
Experimental Workflow
Caption: Workflow for in-resin CLEM with 7-Amino-4-methylcoumarin.
Signaling Pathway/Logical Relationship
Caption: Chemical and detection principles of AMC-based fluorescent PAS staining.
References
Application Notes: Spectrophotometric Determination of Nitrite Using 7-Amino-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of nitrite (B80452) (NO₂⁻) is crucial in various fields, including environmental monitoring, food quality control, and biomedical research. Nitrite levels can indicate water pollution, are used as a preservative in cured meats, and play a significant role in physiological and pathological processes as a stable metabolite of nitric oxide (NO). This application note details a sensitive and reliable spectrophotometric method for the determination of nitrite, employing 7-Amino-4-methylcoumarin as the diazotizing agent and N,N-dimethylaniline as the coupling agent. This method is based on the widely recognized Griess diazotization reaction, where the amine group of 7-Amino-4-methylcoumarin is converted into a diazonium salt by nitrite in an acidic medium. This intermediate then couples with N,N-dimethylaniline to form a stable and colored azo dye, the absorbance of which is proportional to the nitrite concentration in the sample.
Principle of the Method
The determination of nitrite using 7-Amino-4-methylcoumarin follows a two-step diazotization-coupling reaction:
-
Diazotization: In an acidic environment, nitrite ions (NO₂⁻) react with the primary amino group of 7-Amino-4-methylcoumarin to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with N,N-dimethylaniline to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the initial nitrite concentration.
A diagram illustrating the chemical reaction is provided below:
Caption: Diazotization of 7-Amino-4-methylcoumarin and subsequent coupling with N,N-dimethylaniline.
Experimental Protocols
Reagents and Solutions
-
7-Amino-4-methylcoumarin Solution (0.1% w/v): Dissolve 0.1 g of 7-Amino-4-methylcoumarin in 100 mL of 1 M hydrochloric acid (HCl).
-
N,N-dimethylaniline Solution (0.1% v/v): Dilute 0.1 mL of N,N-dimethylaniline in 100 mL of ethanol.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl in deionized water.
-
Nitrite Stock Solution (100 mg/L): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 1 liter of deionized water. This solution should be stored at 4°C.
-
Nitrite Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations in the desired linear range (e.g., 10 - 200 µg/L).
Instrumentation
-
Spectrophotometer capable of measuring absorbance at the wavelength of maximum absorbance (λmax) of the formed azo dye.
-
Volumetric flasks and pipettes for accurate preparation of solutions and standards.
Assay Procedure
-
Sample Preparation: Samples should be free of particulate matter. If necessary, filter or centrifuge the samples prior to analysis.
-
Reaction:
-
Pipette 5.0 mL of the sample or standard solution into a 10 mL volumetric flask.
-
Add 1.0 mL of the 0.1% 7-Amino-4-methylcoumarin solution.
-
Mix well and allow the reaction to proceed for 5 minutes at room temperature for the diazotization to complete.
-
Add 1.0 mL of the 0.1% N,N-dimethylaniline solution.
-
Dilute to the mark with deionized water, cap the flask, and invert several times to ensure thorough mixing.
-
Allow the solution to stand for 15 minutes at room temperature for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The reagent blank is prepared by following the same procedure but using 5.0 mL of deionized water instead of the sample or standard. The λmax should be determined by scanning the spectrum of a colored standard solution between 400 and 600 nm.
-
-
Calibration Curve:
-
Construct a calibration curve by plotting the absorbance of the nitrite working standards versus their corresponding concentrations.
-
Determine the concentration of nitrite in the samples by interpolating their absorbance values on the calibration curve.
-
The experimental workflow is summarized in the following diagram:
Caption: Step-by-step workflow for the spectrophotometric determination of nitrite.
Data Presentation
The analytical performance of spectrophotometric methods for nitrite determination based on diazotization-coupling reactions is summarized in the table below. This table provides a comparison of different reagent systems.
| Diazotizing Agent | Coupling Agent | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/L) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) | Reference |
| 7-Amino-4-methylcoumarin | N,N-dimethylaniline | 10 - 200 | Not Reported | Not Reported | Not Reported | [1] |
| Sulfanilamide | N-(1-naphthyl)ethylenediamine | 2 - 2000 | 20 | Not Reported | 540 | [1] |
| p-Nitroaniline | Acetyl Acetone | 50 - 1400 | Not Reported | 3.2 x 10⁴ | 490 | [2] |
| Sulfanilamide | Orcinol | 5 - 1800 | 3 | 4.36 x 10⁴ | 427 | [3] |
Discussion
This method offers a simple, rapid, and cost-effective alternative to other analytical techniques for nitrite determination. The use of 7-Amino-4-methylcoumarin provides good sensitivity and reproducibility.[1] For optimal results, it is crucial to adhere to the specified reaction times and to use high-purity reagents and deionized water. Potential interferences from other ions should be investigated for specific sample matrices. The linear range of the assay can be adjusted by modifying the sample volume or the path length of the cuvette.
Safety Precautions
Standard laboratory safety practices should be followed when performing this protocol. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All chemical handling should be performed in a well-ventilated area or a fume hood. Dispose of chemical waste according to institutional guidelines.
References
7-Amino-4-methylcoumarin: A Fluorescent Alternative to Schiff's Reagent for Enhanced Histological Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
For decades, the Periodic Acid-Schiff (PAS) stain has been a fundamental technique in histology and pathology for the visualization of polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules. The conventional method employs Schiff's reagent, a decolorized fuchsin solution, which reacts with aldehydes generated by periodic acid oxidation to produce a distinct magenta color. While effective, this chromogenic method has limitations in the era of quantitative and multiplex imaging.[1] 7-Amino-4-methylcoumarin (AMC) has emerged as a powerful fluorescent substitute for Schiff's reagent in PAS staining.[1] This fluorogenic amine reacts with periodate-generated aldehydes to form a Schiff base that emits a strong blue fluorescence under ultraviolet (UV) excitation.[1] The AMC-PAS staining method offers several advantages, including compatibility with other staining methods like Hematoxylin (B73222) and Eosin (B541160) (H&E) on the same tissue section and suitability for advanced imaging techniques such as correlative light-electron microscopy (CLEM).[1][2] The fluorescent signal produced by AMC is intense, and the staining pattern is identical to that obtained with traditional PAS staining.[2][3]
Data Presentation: Comparative Analysis of 7-Amino-4-methylcoumarin (AMC) and Schiff's Reagent
While direct quantitative data comparing the fluorescence intensity of AMC to the colorimetric signal of Schiff's reagent is not extensively available in the literature, a qualitative and photophysical comparison highlights the advantages of AMC.
| Property | 7-Amino-4-methylcoumarin (AMC) | Traditional Schiff's Reagent |
| Detection Method | Fluorescence | Bright-field Colorimetry |
| Signal | Intense Blue Fluorescence[3] | Magenta Color[1] |
| Excitation Maximum | ~345-351 nm | Not Applicable |
| Emission Maximum | ~430-445 nm | Not Applicable |
| Qualitative Intensity | Strong and intense fluorescent signals[2][3] | Strong color development |
| Combined Staining | Compatible with H&E, Papanicolaou, and Giemsa stains on the same section[3][4] | Limited compatibility with subsequent staining |
| Quantitative Analysis | Amenable to digital image analysis and quantification of fluorescence intensity | Possible with color deconvolution, but can be more complex |
| Signal Stability | Subject to photobleaching, as with other fluorophores | Generally stable |
Experimental Protocols
Protocol 1: Fluorescent Periodic Acid-Schiff (PAS) Staining with 7-Amino-4-Methylcoumarin (AMC)
This protocol details the procedure for staining paraffin-embedded tissue sections with AMC as a fluorescent replacement for Schiff's reagent.[1]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on glass slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Periodic acid solution (0.5% w/v in deionized water)
-
7-Amino-4-methylcoumarin (AMC) stock solution (e.g., 10 mg/mL in DMSO)
-
Reaction buffer (e.g., 1 mg/mL citric acid solution)
-
2-Pyridine borane (B79455) (optional, as a reducing agent)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse gently in running tap water for 5 minutes.
-
-
Oxidation:
-
Immerse slides in 0.5% periodic acid solution for 5-10 minutes at room temperature.
-
Rinse slides thoroughly with deionized water (3 changes).
-
-
Fluorescent Staining:
-
Prepare the AMC working solution. An example is 25 µL of 10 mg/mL AMC stock and 2.5 mg of 2-pyridine borane in 50 mL of 1 mg/mL citric acid solution.
-
Incubate the sections in the AMC working solution for 10-20 minutes at room temperature in the dark.
-
Rinse slides thoroughly with deionized water (3 changes).
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium.
-
-
Visualization:
-
Examine the slides using a fluorescence microscope equipped with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~445 nm). PAS-positive structures will exhibit bright blue fluorescence.
-
Protocol 2: Combined Hematoxylin & Eosin (H&E) and AMC-PAS Staining
This protocol allows for both traditional H&E morphological assessment and fluorescent PAS detection on the same tissue section.[2]
Materials:
-
All materials from Protocol 1
-
Hematoxylin solution (e.g., Mayer's or Harris's)
-
Acid-alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing solution (e.g., Scott's Tap Water Substitute or ammonia (B1221849) water)
-
Eosin Y solution
-
Non-fluorescent permanent mounting medium
Procedure:
-
Perform AMC-PAS Staining:
-
Follow steps 1-3 from Protocol 1.
-
-
Hematoxylin Staining:
-
Immerse slides in a filtered hematoxylin solution for 3-5 minutes.
-
Rinse well in tap water.
-
Differentiate quickly in acid-alcohol (1-3 seconds).
-
Rinse immediately in tap water.
-
Immerse in bluing solution for 10-60 seconds.
-
Rinse thoroughly in tap water for 1-5 minutes.
-
-
Eosin Staining:
-
Immerse slides in Eosin Y solution for 30 seconds to 2 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration and Clearing:
-
Dehydrate through graded ethanols (95% and 100%).
-
Clear in xylene or a substitute.
-
-
Mounting:
-
Mount with a non-fluorescent permanent mounting medium.
-
-
Visualization:
-
For H&E morphology, use a standard bright-field microscope.
-
For fluorescent PAS, use a fluorescence microscope with UV excitation as described in Protocol 1.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent periodic acid Schiff-like staining combined with standard cytologic staining of the same cytologic specimen may facilitate cytopathologic diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Droplet-Based Microfluidic Assays Using Aminocoumarin Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing aminocoumarin-based fluorogenic substrates in droplet-based microfluidic assays. This powerful combination enables high-throughput screening, sensitive enzyme kinetics measurements, and single-cell analysis with significantly reduced reagent consumption and accelerated timelines.
Introduction
Droplet-based microfluidics has revolutionized high-throughput screening by partitioning reactions into millions of independent, picoliter-volume aqueous droplets suspended in an immiscible oil phase. Each droplet acts as a miniaturized reactor, allowing for the analysis of single cells or enzyme variants. The success of these assays hinges on the use of sensitive and reliable reporters. Fluorogenic substrates, particularly those based on aminocoumarin derivatives, are well-suited for this purpose due to their low background fluorescence and the significant increase in fluorescence upon enzymatic cleavage.
A critical challenge in droplet-based assays is the potential for leakage of the fluorescent product from the droplets, which can lead to false positives and a loss of assay integrity. While traditional aminocoumarin substrates like 7-amino-4-methylcoumarin (B1665955) (AMC) are prone to leakage due to their hydrophobicity, newer derivatives have been engineered to be highly water-soluble, ensuring their retention within the aqueous droplets.[1][2][3] This has been a key development in enabling robust and reliable droplet-based assays. Notably, the addition of a sulfonate group to the coumarin (B35378) structure has been shown to effectively prevent leakage.[4]
This document will focus on the application of these optimized aminocoumarin substrates, providing comparative data, detailed experimental protocols, and workflows for enzyme kinetics, high-throughput screening, and cell-based assays.
Key Aminocoumarin Substrates for Droplet-Based Assays
The choice of the aminocoumarin derivative is critical for the success of a droplet-based assay. The ideal substrate should exhibit high water solubility to prevent leakage, a significant increase in fluorescence upon cleavage, and spectral properties compatible with standard detection systems.
| Substrate | Key Features | Suitability for Droplet Assays |
| 7-amino-4-methylcoumarin (AMC) | Traditional fluorophore, widely used in bulk assays. | Not recommended. Prone to leakage from droplets due to its hydrophobicity.[1][3] |
| 7-amino-4-carbamoylmethylcoumarin (ACC) | Higher fluorescence yield (approximately 2.8-fold) compared to AMC.[5] | Improved performance over AMC. Can be used for more sensitive detection, but hydrophilicity should be considered for specific applications. |
| 7-aminocoumarin-4-methanesulfonic acid (ACMS) | Highly water-soluble due to the sulfonate group, ensuring excellent retention in droplets.[2][4] | Highly recommended. The substrate and its fluorescent product are well-retained, making it ideal for robust, long-duration droplet-based assays.[2][4] |
| 7-aminocoumarin-4-acetic acid (ACA) | An AMC derivative with improved retention in water-in-oil droplets.[3] | Recommended. Shows good retention for over a week and has been successfully used for screening microorganisms based on peptidase activity.[3] |
Applications and Protocols
Enzyme Kinetics Measurement in Droplets
Droplet microfluidics allows for the precise measurement of enzyme kinetics using minute amounts of reagents. The following protocol is a general guideline for determining Michaelis-Menten parameters (KM and kcat).
Principle: An enzyme and its aminocoumarin-based substrate are encapsulated in droplets. The enzymatic cleavage of the substrate releases the fluorescent aminocoumarin derivative, and the rate of fluorescence increase is measured over time.
Workflow for Enzyme Kinetics:
References
- 1. rsc.org [rsc.org]
- 2. Quantitative cell-based reporter gene assays using droplet-based microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Metal Ions with 7-Amino-4-methylcoumarin Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Amino-4-methylcoumarin (B1665955) (AMC) and its derivatives as fluorescent chemosensors for the detection of various metal ions. The inherent photophysical properties of the AMC scaffold, including its strong blue fluorescence and high sensitivity, make it an ideal platform for developing highly selective and sensitive probes.[1] This document outlines the principles of detection, summarizes key performance data, and provides detailed experimental protocols for the synthesis and application of these chemosensors.
Principle of Detection
7-Amino-4-methylcoumarin-based chemosensors operate on two primary signaling mechanisms upon interaction with target metal ions:
-
Fluorescence Enhancement ("Turn-on"): In the unbound state, the fluorescence of the AMC core is often quenched through processes like Photoinduced Electron Transfer (PET). Upon binding to a metal ion, these quenching pathways are inhibited, leading to a significant increase in fluorescence intensity. This mechanism, often referred to as Chelation-Enhanced Fluorescence (CHEF), provides a high signal-to-noise ratio, making these probes exceptionally sensitive.[1][2]
-
Fluorescence Quenching ("Turn-off"): The coordination of a metal ion, particularly paramagnetic species like Cu²⁺, can lead to a decrease in fluorescence intensity. This quenching can occur through mechanisms such as energy transfer or the paramagnetic effect of the metal ion.[2][3]
The selectivity of these sensors is dictated by the specific recognition moiety or chelating group attached to the 7-amino position of the coumarin (B35378) core, which is designed to have a high affinity for a particular metal ion.[2]
Quantitative Data Summary
The following table summarizes the performance of various 7-Amino-4-methylcoumarin-based chemosensors for the detection of different metal ions.
| Target Ion | Sensor Derivative Type | Limit of Detection (LOD) | Stoichiometry (Sensor:Ion) | Signaling Mechanism | Reference |
| Cu²⁺ | Ratiometric (AMC + OPD) | 0.059 µM | - | FRET | [4] |
| Cu²⁺ | Coumarin-based Schiff base (CIH) | 5.36 nM | 1:1 | Fluorescence Quenching | [3] |
| Cu²⁺ | Coumarin-based Schiff base (1d) | 33 nM | - | Fluorescence Quenching | [5] |
| Zn²⁺ | Rhodamine-Coumarin | 10⁻⁹ M | 1:1 | Fluorescence Enhancement | [6] |
| Zn²⁺ | Coumarin-based Schiff base (CIH) | 3.49 nM | 1:1 | Fluorescence Enhancement (CHEF) | [3] |
| Zn²⁺ | 2-oxo-2H-chromene-3-carbohydrazide (CHB) | 0.95 µM | 2:1 | Fluorescence Enhancement | [7] |
| Hg²⁺ | Coumarin-based Schiff base (1d) | 36.75 nM | - | Fluorescence Enhancement (CHEF) | [5] |
| Hg²⁺ | Coumarin derivative (CBH) | - | - | Fluorescence Enhancement | [8] |
| Al³⁺ | 7-diethylamino-4-hydroxycoumarin acylhydrazone (L) | - | - | Fluorescence Enhancement | [9] |
Signaling Pathway Visualizations
Caption: "Turn-on" fluorescence sensing mechanism (CHEF).
Caption: "Turn-off" fluorescence sensing mechanism.
Experimental Protocols
Synthesis of a 7-Amino-4-methylcoumarin-based Schiff Base Chemosensor
This protocol describes the synthesis of a Schiff base derivative by condensing 7-amino-4-methylcoumarin with an aldehyde.
Materials:
-
7-Amino-4-methylcoumarin
-
Substituted aldehyde (e.g., salicylaldehyde)
-
Absolute ethanol (B145695)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 7-Amino-4-methylcoumarin (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base chemosensor.[10][11]
Protocol for "Turn-on" Detection of Zn²⁺ Ions
This protocol outlines a general procedure for the detection of Zn²⁺ using a coumarin-based "turn-on" fluorescent sensor.
Materials:
-
7-Amino-4-methylcoumarin-based Zn²⁺ sensor
-
HEPES buffer (e.g., 10 mM, pH 7.4)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Stock solution of ZnCl₂ in deionized water (e.g., 1 mM)
-
Stock solutions of other metal ions for selectivity studies (e.g., 1 mM)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Stock Solution: Prepare a stock solution of the sensor (e.g., 1 mM) in DMF.
-
Preparation of Working Solution: Prepare a working solution of the sensor (e.g., 10 µM) in a DMF:H₂O mixture (e.g., 7:3, v/v) buffered with HEPES (pH 7.4).[3]
-
Fluorescence Titration:
-
Place 3 mL of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum at the appropriate excitation wavelength.
-
Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a short period before recording the fluorescence spectrum.
-
-
Selectivity Studies:
-
To separate cuvettes containing the sensor working solution, add an excess (e.g., 10 equivalents) of various other metal ion solutions.
-
Record the fluorescence spectra and compare the changes in fluorescence intensity to that observed with Zn²⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Protocol for "Turn-off" Detection of Cu²⁺ Ions
This protocol provides a general method for the detection of Cu²⁺ using a coumarin-based "turn-off" fluorescent sensor.
Materials:
-
7-Amino-4-methylcoumarin-based Cu²⁺ sensor
-
HEPES buffer (e.g., 10 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Stock solution of CuCl₂ in deionized water (e.g., 1 mM)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Stock Solution: Prepare a stock solution of the sensor (e.g., 1 mM) in ACN.
-
Preparation of Working Solution: Prepare a working solution of the sensor (e.g., 10 µM) in an ACN:H₂O mixture (e.g., 7:3, v/v) buffered with HEPES (pH 7.4).
-
Fluorescence Titration:
-
Place 3 mL of the sensor working solution into a quartz cuvette and record the initial fluorescence spectrum.
-
Add incremental amounts of the Cu²⁺ stock solution to the cuvette.
-
After each addition, mix the solution and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.
-
Determine the LOD as described in the previous protocol.
-
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A highly selective coumarin-based chemosensor for dual sensing of Cu2+ and Zn2+ ions with logic gate integration and live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive and selective ratiometric sensing platform based on 7-amino-4-methylcoumarin for naked-eye visual fluorescence sensing of Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly Selective Fluorescent Chemosensor for Zn2+ Based on the Rhodamine Derivative Incorporating Coumarin Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A coumarin-based turn-on chemosensor for selective detection of Zn(II) and application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new fluorescent chemosensor for recognition of Hg2+ ions based on a coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 11. connectjournals.com [connectjournals.com]
Troubleshooting & Optimization
How to improve 7-Amino-4-methylcoumarin solubility in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 7-Amino-4-methylcoumarin (AMC) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is 7-Amino-4-methylcoumarin (AMC) poorly soluble in aqueous buffers?
A1: 7-Amino-4-methylcoumarin is a largely non-polar molecule. Its molecular structure has a limited number of polar functional groups, which results in low aqueous solubility, a common characteristic of many organic fluorophores.[1]
Q2: What is the recommended first step for dissolving AMC for my experiments?
A2: The most reliable method is to first prepare a concentrated stock solution in a suitable organic solvent. This stock solution is then diluted into your aqueous buffer of choice to achieve the final working concentration.[1][2] This approach is preferable to attempting to dissolve solid AMC directly in aqueous media.[1]
Q3: Which organic solvents are recommended for preparing an AMC stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are commonly used and effective solvents for preparing AMC stock solutions.[1][3][4] It is critical to use high-purity, anhydrous grades of these solvents, as the presence of water can reduce the solubility of AMC.[1]
Q4: Is there a limit to how much organic stock solution I can add to my aqueous buffer?
A4: Yes. It is recommended to keep the final concentration of the organic solvent in the aqueous working solution as low as possible, typically below 1% (v/v).[1] Higher concentrations of organic solvents can interfere with biological assays, affect protein stability, or cause the AMC to precipitate out of solution.[1]
Q5: How does pH affect the solubility of AMC in aqueous buffers?
A5: The amino group in AMC can be protonated at acidic pH, which may slightly increase its aqueous solubility. However, the overall solubility in aqueous buffers remains low across a broad pH range. For many applications, buffers with a pH in the neutral to slightly basic range (pH 7–9) are used.[3][5] It is also important to note that the fluorescence of coumarin (B35378) derivatives can be pH-dependent, which should be considered for your specific assay.[2]
Q6: Are there advanced methods to further improve the aqueous solubility of AMC?
A6: Yes, for applications requiring higher aqueous concentrations, advanced formulation strategies can be used. These include the use of co-solvents (like ethanol (B145695) or isopropanol) in the final buffer or employing solubility enhancers like cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of the AMC stock solution into aqueous buffer. | The final concentration of AMC exceeds its solubility limit in the aqueous medium. The percentage of organic co-solvent is too low to maintain solubility. | • Increase the dilution factor to lower the final AMC concentration.• If experimentally permissible, slightly increase the percentage of the organic co-solvent in the final solution.• Ensure rapid mixing or vortexing immediately after adding the stock solution to the buffer.[1]• Gentle warming or brief sonication of the final solution can help redissolve small amounts of precipitate.[1] |
| Cloudy or hazy appearance of the aqueous working solution. | Incomplete dissolution of AMC. Aggregation of AMC molecules.[3] | • Filter the working solution through a 0.22 µm syringe filter to remove undissolved particles or aggregates.• Prepare a fresh stock solution using high-purity, anhydrous solvent.• Consider using a solubility enhancer like β-cyclodextrin in your buffer (see Protocol 3).[3] |
| Lower-than-expected or inconsistent fluorescence signal. | Aggregation-induced fluorescence quenching.[3] Photodegradation of AMC. Incorrect buffer pH affecting fluorescence. | • Optimize the AMC concentration; high concentrations can lead to aggregation and quenching.[3]• Protect all AMC solutions from light by using amber vials or wrapping containers in foil.[3]• Verify that the buffer pH is optimal and consistent for your assay, as coumarin fluorescence can be pH-sensitive.[2] |
Quantitative Data: Solubility Summary
The solubility of 7-Amino-4-methylcoumarin can vary based on the solvent and experimental conditions. The following table summarizes solubility data from various sources.
| Solvent | Concentration / Solubility | Remarks | Source(s) |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | A clear solution is formed. | |
| N,N-Dimethylformamide (DMF) | 3 mg/mL | A solid. | [6] |
| Acetone | 10 mg/mL | A clear, colorless to yellow solution is formed. | [4] |
| Ethanol | 20 mg/mL | A clear, colorless to light yellow solution is formed. | |
| DMSO:PBS (pH 7.2) (1:40) | 0.02 mg/mL | Illustrates limited solubility in diluted aqueous buffer. | [6] |
| DMF:PBS (pH 7.2) (1:50) | 0.01 mg/mL | Illustrates limited solubility in diluted aqueous buffer. | [6] |
Visualizations
Experimental Workflow for AMC Solution Preparation
Caption: Standard workflow for preparing AMC stock and working solutions.
Troubleshooting Logic for AMC Solubility Issues
Caption: Decision-making flowchart for troubleshooting common AMC solubility problems.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Concentrated Stock Solution of AMC in DMSO
Objective: To prepare a concentrated stock solution of AMC that can be stored and diluted for future experiments.
Materials:
-
7-Amino-4-methylcoumarin (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Amber microcentrifuge tubes or vials
Procedure:
-
Carefully weigh the desired amount of AMC powder in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.[5]
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light.[3]
-
Store the aliquots at -20°C. The stock solution in DMSO is generally stable for up to 6 months.[7][8]
Protocol 2: Preparation of a 20 µM Aqueous Working Solution of AMC
Objective: To prepare a dilute working solution of AMC in an aqueous buffer from a concentrated organic stock.
Materials:
-
10 mg/mL AMC stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4)
-
Precision pipettes and sterile pipette tips
Procedure:
-
Thaw one aliquot of the AMC stock solution and allow it to come to room temperature.
-
Calculate the volume of stock solution needed. To make 1 mL of a 20 µM working solution from a 10 mg/mL stock (57.08 mM), you will need approximately 0.35 µL.
-
Practical Tip: This small volume is difficult to pipette accurately. It is highly recommended to perform a serial dilution. First, dilute the 10 mg/mL stock 1:100 in DMSO to create an intermediate stock of 100 µg/mL. Then, you can add a more manageable volume of the intermediate stock to your buffer.
-
-
Add the calculated volume of the AMC stock solution to the appropriate volume of the aqueous buffer. For example, add 2 µL of a 10 mM stock to 998 µL of buffer to make 1 mL of a 20 µM solution.[1]
-
Immediately after adding the stock solution, vortex the working solution for 15-30 seconds to ensure it is homogeneous and to prevent localized precipitation.[1]
-
Use the freshly prepared working solution in your assay as soon as possible. Do not store dilute aqueous solutions for extended periods.
Protocol 3: Improving AMC Solubility with β-Cyclodextrin
Objective: To prepare an aqueous working solution of AMC with an enhanced solubility limit using a cyclodextrin.
Materials:
-
10 mg/mL AMC stock solution in DMSO (from Protocol 1)
-
β-Cyclodextrin
-
Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a stock solution of β-cyclodextrin in your desired aqueous buffer (e.g., 10 mM). The optimal concentration of β-cyclodextrin may need to be determined empirically for your specific application.[3]
-
Stir or vortex the buffer until the β-cyclodextrin is fully dissolved.
-
Thaw an aliquot of the concentrated AMC stock solution at room temperature.
-
Add the required volume of the AMC stock solution to the β-cyclodextrin-containing buffer to achieve the desired final concentration of AMC.
-
Vortex the solution gently to ensure thorough mixing and allow it to equilibrate for 5-10 minutes before use in your experiment.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Amino-4-methylcoumarin Chromophore for substrates 26093-31-2 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
- 8. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
Troubleshooting Low Signal-to-Background Ratio in AMC Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of a low signal-to-background ratio in 7-amino-4-methylcoumarin (B1665955) (AMC)-based assays. By systematically identifying and resolving potential issues, you can enhance assay sensitivity and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an AMC-based protease assay?
A1: AMC-based protease assays are a type of fluorogenic assay used to measure the activity of specific proteases. The core principle involves a peptide substrate that is covalently linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In this conjugated state, the fluorescence of AMC is quenched by the peptide. When a protease cleaves the specific peptide bond, free AMC is released. This free AMC is highly fluorescent upon excitation, and the resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease.[1]
Q2: What are the typical excitation and emission wavelengths for free AMC?
A2: Free AMC is typically excited at a wavelength between 340-380 nm, with the emission maximum observed between 440-460 nm.[1][2] It is crucial to configure your fluorescence plate reader to these optimal wavelengths to ensure maximal signal detection.
Q3: What are the primary causes of a low signal-to-background ratio?
A3: A low signal-to-background ratio can stem from two main issues: a weak signal or a high background. A weak signal may be due to low enzyme activity, suboptimal substrate concentration, or incorrect instrument settings. High background fluorescence can be caused by autofluorescence of assay components (including test compounds), substrate auto-hydrolysis, or the use of inappropriate labware.[3]
Q4: How can a test compound interfere with an AMC assay and lead to false results?
A4: Test compounds can interfere in several ways, leading to either false positives or false negatives. Autofluorescence of the compound at the AMC excitation/emission wavelengths can increase the background signal, masking real inhibition and potentially leading to false negatives.[1] Conversely, fluorescence quenching (or the inner filter effect), where the compound absorbs the excitation or emission light, can decrease the measured signal and mimic enzyme inhibition, resulting in false positives.[1] Additionally, some compounds can form aggregates that non-specifically inhibit the enzyme, another source of false positives.[1]
Q5: Why is it necessary to generate an AMC standard curve?
A5: An AMC standard curve is essential for converting the relative fluorescence units (RFU) measured by the plate reader into the actual molar amount of product (free AMC) generated. This allows for the quantitative determination of enzyme activity (e.g., in nmol/min/mg). The standard curve should be prepared under the same buffer and experimental conditions as the assay itself to ensure accuracy.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: High Background Fluorescence in "No-Enzyme" Control Wells
High background in the absence of the target enzyme can significantly reduce the assay window. A systematic approach using various controls can help pinpoint the source.
| Potential Cause | Troubleshooting Steps |
| Substrate Auto-hydrolysis | Prepare fresh substrate solutions for each experiment from a stock stored in an anhydrous solvent like DMSO at -20°C or -80°C to minimize freeze-thaw cycles.[3] Optimize the assay buffer pH, as extreme pH values can increase the rate of spontaneous hydrolysis.[3] Run a "substrate only" control to quantify the rate of non-enzymatic hydrolysis. |
| Autofluorescent Buffer or Media Components | Test each buffer component individually for fluorescence.[4] Common culprits include phenol (B47542) red in cell culture media and components of Fetal Bovine Serum (FBS).[5] If possible, switch to phenol red-free media and reduce the percentage of FBS, or perform the final measurement in a simple buffer like PBS.[5] |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Buffers can become contaminated with microbes that may have proteolytic activity.[6] Filter-sterilize buffers if contamination is suspected.[6] |
| Inappropriate Microplate Selection | Use black, opaque microplates for fluorescence assays.[3] Clear or white plates can lead to high background and well-to-well crosstalk.[7][8] |
| Test Compound Autofluorescence | If screening compounds, perform an autofluorescence counter-assay (see Experimental Protocols).[1] If the compound is fluorescent, its signal must be subtracted from the assay wells.[1] |
Issue 2: Low or No Signal in Experimental Wells
A weak or absent signal suggests a problem with the enzymatic reaction itself or with signal detection.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known positive control substrate. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and buffer composition for your specific enzyme. The presence of necessary cofactors should also be verified.[9] |
| Incorrect Substrate Concentration | The substrate concentration may be too far below the Michaelis constant (Km). Perform a substrate titration to determine the optimal concentration that provides a robust signal without leading to substrate inhibition. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are set correctly for AMC (~360-380 nm Ex, ~440-460 nm Em).[1] Optimize the gain setting to enhance signal detection without saturating the detector. |
| Fluorescence Quenching by Test Compound | If a compound appears to be an inhibitor, perform a fluorescence quenching counter-assay to confirm the effect is not an artifact (see Experimental Protocols).[1] |
Data Presentation: Impact of Microplate Choice
The choice of microplate is critical for minimizing background in fluorescence assays.
| Microplate Color | Recommended Assay Formats | Key Characteristics for AMC Assays |
| Black | Fluorescence Intensity, FRET, Fluorescence Polarization | Highly Recommended. Quenches background fluorescence and reduces well-to-well crosstalk, leading to a better signal-to-background ratio.[7][8][10] |
| White | Luminescence, Time-Resolved Fluorescence | Not Recommended. Reflects light, which increases the signal but also significantly increases background fluorescence, reducing the signal-to-background ratio.[11][12] |
| Clear | Absorbance (Colorimetric) | Not Recommended. High potential for well-to-well crosstalk and background fluorescence.[7] |
| Black with Clear Bottom | Cell-based fluorescence assays requiring microscopy | Suitable for cell-based AMC assays where cell visualization is necessary. The black walls reduce crosstalk and background from the well sides.[7][10] |
Mandatory Visualizations
Caption: A stepwise guide for troubleshooting low signal-to-background in AMC assays.
Caption: Enzymatic cleavage of a peptide-AMC substrate releases fluorescent AMC.
Experimental Protocols
Protocol 1: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.[1]
Materials:
-
Test compound
-
Assay buffer
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer at the same concentrations that will be used in the primary enzyme assay.
-
Add the diluted compound solutions to the wells of the microplate.
-
Include control wells containing only the assay buffer to serve as a blank.
-
Read the fluorescence at the same excitation and emission wavelengths used for the AMC assay (e.g., Ex: 380 nm, Em: 460 nm).
-
Interpretation: If the fluorescence intensity in the wells containing the compound is significantly higher than the blank, the compound is autofluorescent. This background fluorescence should be subtracted from the corresponding wells in the main assay.
Protocol 2: Fluorescence Quenching Counter-Assay
This protocol determines if a test compound is absorbing light at the excitation or emission wavelengths of AMC, which can mimic enzyme inhibition.[1]
Materials:
-
Test compound
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in the assay buffer. The concentration should be representative of the signal generated in a typical uninhibited enzyme reaction (e.g., the signal at 50% substrate conversion).
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with the AMC solution and buffer but no compound.
-
Read the fluorescence at the standard AMC wavelengths.
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the test compound indicates that the compound is quenching the AMC signal.
Protocol 3: AMC Standard Curve Generation
This protocol is for creating a standard curve to convert relative fluorescence units (RFU) to the molar amount of AMC.
Materials:
-
Free AMC standard (powder or stock solution of known concentration)
-
Anhydrous DMSO
-
Assay buffer
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of AMC in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0 µM to 50 µM). The final DMSO concentration should be kept constant across all standards and be the same as in the experimental wells.
-
Add each standard dilution to the microplate in triplicate.
-
Include a blank control containing only the assay buffer (with the same final DMSO concentration).
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for AMC.
-
Subtract the average fluorescence of the blank from all standard readings.
-
Plot the corrected RFU values against the known AMC concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which can then be used to convert the RFU from your experimental samples into the concentration of AMC produced.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Table 2. [Comparison of microplates by color...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. berthold.com [berthold.com]
- 11. Microplates For Fluorescence Assays | Revvity [revvity.co.jp]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
Preventing photobleaching of 7-Amino-4-methylcoumarin in microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching when using 7-Amino-4-methylcoumarin (B1665955) (AMC) in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect 7-Amino-4-methylcoumarin?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 7-Amino-4-methylcoumarin, upon exposure to excitation light.[1][2][3] This process leads to a loss of fluorescence, which can compromise the quality and quantitative accuracy of microscopy data.[4] The mechanism of photobleaching typically involves the fluorophore being excited from its ground state to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state. In this state, the fluorophore can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[1]
Q2: What are the primary factors that contribute to the photobleaching of AMC?
Several factors can accelerate the rate of photobleaching for AMC and other coumarin (B35378) derivatives:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity significantly increases the rate of photobleaching.[4][5]
-
Prolonged Exposure Time: Continuous or repeated exposure of the sample to excitation light will lead to cumulative photodamage.[3][4]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the generation of reactive oxygen species (ROS).[1]
-
Suboptimal Environmental Conditions: The local chemical environment, including pH and the presence of quenching agents, can influence the photostability of AMC.[6][7][8]
Q3: How can I minimize photobleaching during my imaging experiments?
A multi-faceted approach is the most effective way to reduce the photobleaching of AMC. Key strategies include:
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio and minimize the exposure time.[1][2][3][4][5]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium to scavenge free radicals.[1][2][4][9]
-
Employ Oxygen Scavengers: For live-cell imaging or particularly sensitive experiments, using an enzymatic oxygen scavenging system can dramatically reduce photobleaching.[1]
-
Choose Photostable Alternatives: When possible, consider using more photostable fluorophores if your experimental design allows.[3][4][5]
Q4: Can photobleaching affect live-cell imaging?
Yes, photobleaching is a significant concern in live-cell imaging. The high-intensity illumination required can lead to phototoxicity, where the reactive oxygen species generated during photobleaching damage cellular components, impairing sample physiology and potentially leading to cell death.[10][11][12] This can introduce artifacts and alter the biological processes being observed.[4][12] It is crucial to use the lowest possible light exposure to maintain cell health.[2][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence signal during imaging | Excitation light intensity is too high. | Reduce the laser power or lamp intensity. Use a neutral density filter to attenuate the light.[3][4][9] |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure. Use a shutter to block the light path when not acquiring images.[3][4] | |
| Presence of oxygen. | Use a high-quality antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an oxygen scavenging system.[1][9] | |
| Inconsistent fluorescence intensity across samples | Variable photobleaching rates. | Standardize all imaging parameters, including light source intensity, exposure time, and detector settings, across all samples.[4] |
| Suboptimal mounting medium. | Ensure the mounting medium has the appropriate pH and refractive index. Test different antifade reagents to find the most effective one for AMC.[4] | |
| Low signal-to-noise ratio | Suboptimal instrument settings. | Ensure the gain is set appropriately to amplify the signal without saturating the detector.[7] |
| Presence of quenchers in the sample or buffer. | Test components of your sample for quenching effects by adding them to a solution of free AMC and observing any decrease in fluorescence.[7] Common quenchers include TEMPO derivatives.[7][13] | |
| Cellular stress or death in live-cell imaging | Phototoxicity due to excessive light exposure. | Reduce illumination intensity and exposure time to the minimum required.[10][11] Consider using imaging techniques that are less phototoxic, such as spinning disk confocal or light-sheet microscopy.[10] |
Quantitative Data Summary
Table 1: Excitation and Emission Wavelengths for 7-Amino-4-methylcoumarin (AMC)
| Fluorophore | Excitation Peak (nm) | Emission Peak (nm) |
| 7-Amino-4-methylcoumarin (AMC) | ~341-380 | ~430-460 |
Data compiled from multiple sources.[7][14][15][16][17][18]
Table 2: Comparison of Antifade Reagent Efficacy (Illustrative)
| Antifade Reagent | Relative Photostability (vs. no antifade) |
| Reagent A (e.g., n-propyl gallate based) | Moderate increase |
| Reagent B (e.g., glucose oxidase/catalase system) | Significant increase |
| Reagent C (Commercial Formulation) | Varies by formulation |
Note: The efficacy of antifade reagents can be fluorophore and sample dependent. It is recommended to test different reagents for optimal performance.
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium with an Oxygen Scavenging System
This protocol describes the preparation of an antifade mounting medium incorporating a glucose oxidase and catalase oxygen scavenging system, which can significantly reduce the photobleaching of AMC, particularly in live-cell imaging.
Materials:
-
Glucose
-
Glucose oxidase
-
Catalase
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Imaging buffer (e.g., PBS or cell culture medium without phenol (B47542) red)
Procedure:
-
Prepare a stock solution of 10% (w/v) glucose in imaging buffer.
-
Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL) in imaging buffer.
-
Prepare a stock solution of catalase (e.g., 1 mg/mL) in imaging buffer.
-
Prepare a stock solution of Trolox (e.g., 2 mM) in ethanol.
-
Immediately before imaging, prepare the final imaging medium by adding the following to your sample:
-
Glucose to a final concentration of 0.5-1%
-
Glucose oxidase to a final concentration of 20-50 µg/mL
-
Catalase to a final concentration of 5-10 µg/mL
-
Trolox to a final concentration of 2 µM
-
-
Gently mix and proceed with imaging.
Protocol 2: Staining Fixed Cells with 7-Amino-4-methylcoumarin
This protocol provides a general workflow for staining fixed cells with AMC.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
7-Amino-4-methylcoumarin (AMC) working solution (e.g., 1-10 µM in PBS)
-
Antifade mounting medium
Procedure:
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[14]
-
Wash the cells two to three times with PBS.
-
Add the AMC working solution to the cells and incubate for 15-30 minutes at 37°C.[14]
-
Wash the cells two to three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
Technical Support Center: Correcting for Inner Filter Effect in 7-Amino-4-methylcoumarin (AMC) Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inner filter effect (IFE) in 7-Amino-4-methylcoumarin (AMC) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence measurements?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs due to the absorption of either the excitation light or the emitted fluorescence by molecules within the sample.[1][2][3] This effect results in a non-linear relationship between the concentration of the fluorophore and the measured fluorescence signal, which is particularly noticeable at higher concentrations.[2][4]
Q2: What are the different types of inner filter effects?
A2: There are two primary types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules.[2][3][4] This is especially problematic in concentrated solutions, as the light intensity diminishes as it passes through the sample.[2][4]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[2][3][4] This is more prevalent when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[2]
Q3: What causes the inner filter effect in 7-Amino-4-methylcoumarin (AMC) assays?
A3: In AMC-based assays, the inner filter effect can be caused by several factors:
-
High concentrations of AMC: As the concentration of AMC increases, the likelihood of both primary and secondary inner filter effects also increases.[2]
-
High concentrations of the AMC-conjugated substrate: The substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[5]
-
Other components in the assay: Other molecules in the sample, such as test compounds from a screening library, may absorb light in the UV-Vis range and contribute to the inner filter effect.[2][6]
Q4: When should I be concerned about the inner filter effect?
A4: You should consider the possibility of the inner filter effect if:
-
You observe a non-linear relationship between AMC concentration and fluorescence intensity.[2]
-
Your samples have a noticeable color or turbidity.[2]
-
You are screening compound libraries that may contain molecules that absorb light in the UV-Vis range.[2]
-
You are using high concentrations of the AMC-substrate.[5]
Troubleshooting Guide
Issue: Non-linear relationship between AMC concentration and fluorescence signal.
This is a classic indicator of the inner filter effect. The fluorescence signal plateaus or even decreases at higher concentrations of AMC.
References
- 1. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Enzyme Instability in Kinetic Assays with AMC Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common enzyme instability issues encountered during kinetic assays using 7-amino-4-methylcoumarin (B1665955) (AMC) substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of enzyme instability in kinetic assays?
A1: Enzyme instability in kinetic assays can stem from several factors, including:
-
Suboptimal pH and Buffer Conditions: Each enzyme has an optimal pH range for activity and stability. Deviations from this range can lead to denaturation and loss of function.[1][2]
-
Temperature Fluctuations: Enzymes are sensitive to temperature. High temperatures can cause irreversible denaturation, while low temperatures can decrease activity. Repeated freeze-thaw cycles are particularly detrimental.[3][4]
-
Presence of Proteases or Other Contaminants: Contaminating proteases in the enzyme preparation can degrade the target enzyme, leading to a loss of activity over time.
-
Inappropriate Buffer Additives: While some additives can stabilize enzymes, others may have a destabilizing effect. The impact of additives like organic solvents (e.g., DMSO) or chelating agents must be empirically determined for each enzyme.[5]
-
Enzyme Aggregation: At high concentrations, some enzymes are prone to aggregation, which can lead to a loss of activity.[6]
Q2: How does the stability of the AMC substrate affect assay results?
A2: The stability of the AMC-conjugated substrate is crucial for accurate and reproducible results. Key issues include:
-
Auto-hydrolysis: Some AMC substrates can spontaneously hydrolyze in the assay buffer, leading to an increase in background fluorescence and an overestimation of enzyme activity. This can be assessed by running a "substrate only" control.[7]
-
Photobleaching: AMC is a fluorescent molecule susceptible to photobleaching, which is the photochemical destruction of the fluorophore upon exposure to light.[8][9] This can lead to a decrease in the fluorescence signal over time, underestimating the true reaction rate.
-
Solubility Issues: AMC substrates, which are often peptide-based, can have limited solubility in aqueous buffers. Precipitation of the substrate will lead to inaccurate kinetic measurements.[10]
Q3: What is the Inner Filter Effect (IFE) and how can I correct for it?
A3: The Inner Filter Effect (IFE) is an artifact in fluorescence measurements where the observed fluorescence intensity is reduced due to the absorption of excitation and/or emitted light by components in the sample.[11] This is a common issue in AMC-based assays, especially at high substrate or product concentrations, and can lead to a non-linear relationship between fluorophore concentration and signal.[5][11]
There are two main ways to correct for the Inner Filter Effect:
-
Sample Dilution: This is the simplest method to minimize IFE by reducing the concentration of absorbing molecules.[7] However, this may not be feasible for samples with weak fluorescence.
-
Mathematical Correction: This method uses the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity. A common formula is: Fcorrected = Fobserved * 10^((Aex + Aem) / 2)[5][7]
Q4: How can I minimize photobleaching of the AMC fluorophore?
A4: To minimize photobleaching, consider the following strategies:
-
Reduce Light Exposure: Minimize the sample's exposure to the excitation light source. This can be achieved by using the minimum necessary excitation intensity and exposure time for each reading.[8][12]
-
Use Antifade Reagents: Commercially available antifade reagents can be added to the assay buffer to reduce photobleaching.[8][12]
-
Work in the Dark: Prepare and handle samples in low-light conditions to the extent possible.[13]
-
Choose a Robust Fluorophore: If possible, consider alternative fluorogenic substrates that are less prone to photobleaching.[9]
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Substrate Auto-hydrolysis | Perform a "substrate only" control (assay buffer + substrate, no enzyme). If fluorescence increases over time, the substrate is unstable. Consider preparing fresh substrate, adjusting buffer pH, or storing the substrate under more stable conditions.[7] |
| Contaminated Reagents | Test each component of the assay (buffer, water, DMSO, etc.) for intrinsic fluorescence at the assay wavelengths. Use high-purity reagents and dedicated solutions for the assay.[7] |
| Autofluorescence of Test Compounds | If screening inhibitors, run a control with the compound and all assay components except the enzyme. A significant signal indicates compound autofluorescence.[5] |
| Well/Plate Autofluorescence | Use black, opaque microplates with clear bottoms for fluorescence assays to minimize background from the plate itself.[7] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variability.[7] |
| Temperature Fluctuations | Ensure the microplate is uniformly equilibrated to the assay temperature before adding reagents and during the measurement.[7] |
| Incomplete Mixing | Ensure thorough mixing of reagents in the wells after each addition, without introducing bubbles.[7] |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock.[3] Consider adding a stabilizing agent like glycerol (B35011) to the enzyme storage buffer. |
Issue 3: Reaction Rate is Too Fast or Too Slow
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | If the rate is too fast, reduce the enzyme concentration. If too slow, increase the enzyme concentration. Perform an enzyme titration to find the optimal concentration that gives a linear reaction rate over the desired time.[7] |
| Incorrect Substrate Concentration | Ensure the substrate concentration is appropriate for the assay. For inhibitor screening, a substrate concentration at or near the Km is often ideal.[14] |
| Suboptimal Assay Conditions | Optimize the buffer pH and ionic strength for the specific enzyme being used.[1] |
Issue 4: Non-Linear Reaction Progress Curves
| Potential Cause | Troubleshooting Step |
| Substrate Depletion | Ensure you are measuring the initial reaction velocity where less than 10-15% of the substrate is consumed.[14] If necessary, reduce the enzyme concentration or the reaction time. |
| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme. Review the literature for your specific enzyme to see if product inhibition is a known issue. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. Run a control where the enzyme is pre-incubated under assay conditions for the duration of the experiment, and then measure its activity.[7] |
| Inner Filter Effect | At high substrate or product concentrations, the excitation or emission light may be absorbed, leading to a plateau in the fluorescence signal.[11] Refer to the FAQ on the Inner Filter Effect for correction methods. |
Data Presentation: Quantitative Effects of Additives and Conditions
Table 1: Effect of Glycerol Concentration on Enzyme Stability
| Glycerol Concentration (% v/v) | Enzyme | Effect on Stability | Reference |
| 30% | Aldehyde Dehydrogenase | Markedly increased stability during storage at 2°C and after repeated freeze-thaw cycles. | [15][16] |
| 40% | Immobilized Butyrylcholinesterase | Retained over 60% of initial activity after 4 hours, a significant increase in stability. | |
| Varies | Various Immobilized Enzymes | Effect is enzyme-dependent; can be stabilizing, have no effect, or even be destabilizing. |
Table 2: Effect of DMSO Concentration on Enzyme Kinetic Parameters for α-Chymotrypsin
| DMSO Concentration (vol%) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| 0 | 18.5 ± 0.9 | 1.16 ± 0.02 | 6.27 x 104 | |
| 5 | 20.8 ± 1.1 | 0.70 ± 0.01 | 3.37 x 104 | |
| 10 | 22.8 ± 1.5 | 0.45 ± 0.01 | 1.97 x 104 | |
| 20 | 18.2 ± 1.5 | 0.25 ± 0.01 | 1.37 x 104 |
Table 3: pH Stability of AMC Fluorescence
| pH Range | Effect on AMC Fluorescence | Reference |
| 6.0 - 8.0 | Fluorescence intensity is generally stable. | [5] |
| Near Physiological pH | Relatively stable. | [11] |
| Extreme pH values | Can lead to quenching or instability of the fluorophore. | [5] |
Experimental Protocols
Protocol 1: General Protease Activity Assay using an AMC Substrate
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your protease of interest (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2).
-
Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the purified protease in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well of a black, clear-bottom 96-well plate.
-
Add 20 µL of the diluted enzyme solution to the appropriate wells. For a "no enzyme" control, add 20 µL of assay buffer.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 30 µL of the working substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To quantify the amount of product formed, create a standard curve using free AMC.
-
Protocol 2: Creating an AMC Standard Curve
-
Reagent Preparation:
-
AMC Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO.
-
AMC Standards: Perform a serial dilution of the AMC stock solution in assay buffer to create a range of concentrations (e.g., 0 to 50 µM).
-
-
Procedure (96-well plate format):
-
In a black, clear-bottom 96-well plate, add 100 µL of each AMC standard dilution in triplicate.
-
Include a blank control with 100 µL of assay buffer only.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all standard readings.
-
Plot the background-subtracted fluorescence intensity versus the corresponding AMC concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to convert relative fluorescence units (RFU) from the enzyme assay into the molar concentration of the product formed.
-
Visualizations
References
- 1. Glycerol's Impact on Enzyme Activity in Biocatalysis [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of colorimetric, fluorescent, and enzymatic amplification substrate systems in an enzyme immunoassay for detection of DNA-RNA hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. Optimization of Parameters that Affect the Activity of the Alkaline Protease from Halotolerant Bacterium, Bacillus acquimaris VITP4, by the Application of Response Surface Methodology and Evaluation of the Storage Stability of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glycerol as an Enzyme-Stabilizing Agent: Effects on Aldehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 7-Amino-4-methylcoumarin (AMC) Fluorescence Stability
Welcome to the Technical Support Center for 7-Amino-4-methylcoumarin (AMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on AMC fluorescence stability and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 7-Amino-4-methylcoumarin (AMC) and why is it used in fluorescence assays?
A1: 7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore widely used in enzyme activity assays.[1] When conjugated to a substrate, such as a peptide, its fluorescence is quenched.[1] Upon enzymatic cleavage of the substrate, free AMC is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.[1] Its high sensitivity and the "turn-on" nature of the signal make it a popular choice for high-throughput screening.
Q2: How does pH affect the fluorescence stability of AMC?
A2: The fluorescence of AMC is pH-dependent. Generally, its fluorescence intensity is stable within a pH range of approximately 6 to 8.[2] However, at extreme pH values, the fluorescence can be significantly quenched or become unstable.[2] It is crucial to maintain a stable and optimal pH in your assay buffer to ensure both maximal enzyme activity and reliable fluorescence of the liberated AMC.[2]
Q3: What are the optimal excitation and emission wavelengths for AMC?
A3: The optimal excitation wavelength for AMC is in the range of 341-351 nm, and its emission maximum is typically between 430-441 nm.[3]
Q4: Can I use AMC for cellular assays?
A4: Yes, AMC-based substrates are used in cellular assays. However, it is important to consider the intracellular pH of the specific organelle or compartment being studied, as this can influence the fluorescence signal. Additionally, cellular autofluorescence can be a source of background signal.
Q5: How should I store AMC and its substrates?
A5: AMC and its conjugates should be stored protected from light to prevent photobleaching. For long-term storage, it is recommended to store them as a solid or in a suitable solvent (like DMSO) at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common problems encountered during experiments with AMC, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Background Fluorescence | 1. Autofluorescence of assay components: The assay buffer, media, or other reagents may be intrinsically fluorescent. 2. Substrate instability/spontaneous hydrolysis: The AMC-substrate may be unstable and hydrolyzing without enzymatic activity.[2] 3. Contaminated reagents: Reagents may be contaminated with fluorescent impurities.[2] | 1. Test each assay component individually for fluorescence. Consider using phenol (B47542) red-free media for cell-based assays. 2. Incubate the substrate in the assay buffer without the enzyme to check for an increase in fluorescence over time. If unstable, consider adjusting the buffer pH or temperature.[2] 3. Use high-purity reagents and test each component for fluorescence.[2] |
| Low or No Fluorescence Signal | 1. Incorrect instrument settings: Excitation and emission wavelengths are not set correctly for AMC. 2. Enzyme inactivity: The enzyme may be inactive due to improper storage or handling. 3. Fluorescence quenching: Components in the sample may be quenching the AMC fluorescence. | 1. Verify the instrument settings are optimized for AMC (Excitation: ~341-351 nm, Emission: ~430-441 nm).[3] 2. Use a positive control with a known active enzyme to confirm activity. 3. Perform a quenching control by adding the test compound to a solution of free AMC to see if the fluorescence decreases. |
| High Variability Between Replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting. 2. Incomplete mixing of reagents: Reagents are not thoroughly mixed in the wells. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate. | 1. Ensure all pipettes are calibrated and use proper pipetting techniques. 2. Ensure thorough mixing after the addition of each reagent. 3. Avoid using the outer wells of the microplate for critical data points or use plate sealers to minimize evaporation. |
| Compound Interference | 1. Autofluorescence of test compounds: The compound being screened is fluorescent at the same wavelengths as AMC. 2. Inner filter effect: The compound absorbs light at the excitation or emission wavelengths of AMC.[2] | 1. Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.[2] 2. Measure the absorbance spectrum of the compound. If there is significant overlap with AMC's excitation or emission wavelengths, this may be an issue. Consider using lower concentrations of the compound or a different fluorescent probe.[2] |
Data Presentation
Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value |
| Excitation Wavelength (λex) | ~341-351 nm[3] |
| Emission Wavelength (λem) | ~430-441 nm[3] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ (for AMCA)[3] |
| Quantum Yield (Φ) | ~0.63 (in ethanol)[3] |
| pH Sensitivity | Fluorescence is not significantly affected by pH near or above physiological pH.[3] |
Table 2: Relative Fluorescence Intensity of 7-Amino-4-methylcoumarin (AMC) at Various pH Values
| pH | Relative Fluorescence Intensity (%) |
| 2.0 | 25 |
| 3.0 | 40 |
| 4.0 | 60 |
| 5.0 | 85 |
| 6.0 | 98 |
| 7.0 | 100 |
| 8.0 | 99 |
| 9.0 | 95 |
| 10.0 | 80 |
| 11.0 | 65 |
| 12.0 | 45 |
Note: These are representative values and the exact fluorescence intensity can vary depending on the buffer composition and instrument settings.
Experimental Protocols
Protocol: Measuring the pH Profile of 7-Amino-4-methylcoumarin (AMC) Fluorescence
Objective: To determine the fluorescence intensity of free AMC across a range of pH values.
Materials:
-
7-Amino-4-methylcoumarin (AMC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
A series of buffers with pH values ranging from 2 to 12 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare an AMC stock solution: Dissolve AMC in DMSO to a concentration of 10 mM.
-
Prepare working solutions: Dilute the AMC stock solution in each of the different pH buffers to a final concentration of 10 µM.
-
Plate setup: Pipette 100 µL of each AMC working solution into triplicate wells of the 96-well plate. Also, include wells with buffer only for each pH as a blank.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~350 nm and emission set to ~440 nm.
-
Data analysis: a. Subtract the average fluorescence of the buffer-only blank from the average fluorescence of the corresponding AMC-containing wells for each pH. b. Normalize the fluorescence intensity by expressing it as a percentage of the maximum fluorescence reading. c. Plot the normalized fluorescence intensity as a function of pH.
Mandatory Visualization
Caption: Workflow for determining the pH profile of AMC fluorescence.
Caption: A logical workflow for troubleshooting common issues in AMC-based assays.
References
Technical Support Center: Troubleshooting Non-linear Reaction Curves in AMC-based Enzyme Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-linear reaction curves commonly encountered in 7-Amino-4-methylcoumarin (AMC)-based enzyme kinetic assays.
Troubleshooting Guides
Issue 1: My reaction curve is flattening out at higher substrate or product concentrations.
This is a common observation and is often indicative of the inner filter effect, where components in the assay absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and fluorescence signal.[1][2]
Troubleshooting Steps:
-
Assess Absorbance: Measure the absorbance of your sample at the excitation (typically ~350 nm for AMC) and emission (~450 nm for AMC) wavelengths.[1] If the absorbance is above 0.1, the inner filter effect is likely significant.[1][3]
-
Sample Dilution: If the fluorescence signal is strong enough, the most straightforward way to minimize the inner filter effect is to dilute the sample.[1] This reduces the concentration of absorbing molecules.
-
Mathematical Correction: If dilution is not feasible, a mathematical correction can be applied using the absorbance values. A commonly used formula is: Fcorrected = Fobserved * 10^((Aex + Aem) / 2)[1]
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
Logical Workflow for Addressing Inner Filter Effect:
Caption: Troubleshooting workflow for the inner filter effect.
Issue 2: The reaction rate decreases at high substrate concentrations.
This phenomenon, known as substrate inhibition, can cause a non-linear, often parabolic, reaction curve.[4]
Troubleshooting Steps:
-
Vary Substrate Concentration: Perform the assay over a wide range of substrate concentrations to confirm the inhibitory effect at higher concentrations.
-
Data Modeling: Fit the data to a substrate inhibition model, such as the one described by the following equation, to determine the kinetic parameters including the inhibition constant (Ks).[5]
-
Optimize Substrate Concentration: For routine assays, use a substrate concentration that is below the level where inhibition is observed.
Issue 3: The reaction rate decreases over time, even with sufficient substrate.
This may indicate enzyme instability under the assay conditions.[6]
Troubleshooting Steps:
-
Assess Enzyme Stability: Pre-incubate the enzyme under assay conditions (buffer, pH, temperature) for varying amounts of time before adding the substrate. A decrease in activity with longer pre-incubation times suggests instability.[6]
-
Optimize Assay Conditions:
-
Temperature: Ensure the temperature is optimal for the enzyme and stable throughout the experiment.[7]
-
pH: Verify that the buffer pH is within the optimal range for enzyme activity and stability.[7][8]
-
Additives: Consider adding stabilizing agents such as glycerol (B35011) or bovine serum albumin (BSA).[6]
-
Experimental Workflow for Assessing Enzyme Stability:
Caption: Workflow for assessing enzyme stability.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence measurements?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules within the sample.[1][2] This results in a non-linear relationship between the concentration of the fluorophore and the fluorescence signal, especially at higher concentrations.[1]
Q2: What are the different types of inner filter effects?
A2: There are two main types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by components of the sample before it can reach all the fluorophore molecules.[1][2]
-
Secondary Inner Filter Effect (sIFE): This occurs when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[1][2]
Q3: What can cause the inner filter effect in my AMC-based assay?
A3: Several factors can contribute to the inner filter effect in AMC assays:
-
High concentrations of the AMC product: As the concentration of free AMC increases, it can start to absorb the excitation light.[1]
-
The uncleaved AMC-substrate: The substrate itself can absorb the excitation light, preventing it from reaching the liberated AMC.[9]
-
Test compounds: In drug screening, the compounds being tested may absorb light at the excitation or emission wavelengths of AMC.[1][10]
-
Sample turbidity: Particulate matter in the sample can scatter light, contributing to the effect.[1]
Q4: My "no enzyme" control wells show a high background signal. What could be the cause?
A4: A high background signal in the absence of an enzyme can be due to:
-
Substrate Instability: The AMC-substrate may be unstable in the assay buffer and spontaneously hydrolyze, releasing free AMC.[8]
-
Contaminated Reagents: The assay buffer, water, or other reagents may be contaminated with a fluorescent substance.[8]
-
Autofluorescence of Test Compounds: If you are screening compounds, the compounds themselves may be fluorescent at the AMC wavelengths.[10]
Q5: My test compound appears to be an inhibitor, but the results are not reproducible. What should I check?
A5: Apparent but irreproducible inhibition can be caused by compound interference:
-
Fluorescence Quenching: The compound may be absorbing the light emitted by AMC, a phenomenon known as quenching, which can be mistaken for inhibition.[10]
-
Compound Aggregation: The compound may form aggregates that interfere with the assay. Including a small amount of a non-ionic detergent like Triton X-100 can sometimes help prevent this.[8]
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance in Non-linear Kinetics |
| AMC Excitation Wavelength | 340-360 nm[10][11] | Absorbance by assay components at this wavelength causes the primary inner filter effect.[1][2] |
| AMC Emission Wavelength | 440-460 nm[10][11] | Absorbance by assay components at this wavelength causes the secondary inner filter effect.[1][2] |
| Absorbance Threshold for IFE | > 0.1[1][3] | Above this absorbance value, the inner filter effect is likely to cause significant non-linearity. |
| Optimal pH Range for AMC | 6.0 - 8.0[8] | Deviations from this range can affect AMC fluorescence and enzyme stability, leading to non-linear rates.[8] |
Experimental Protocols
Protocol 1: Determining and Correcting for the Inner Filter Effect
Objective: To quantify the inner filter effect and apply a correction to the experimental data.
Materials:
-
Fluorometer or microplate reader with fluorescence and absorbance capabilities
-
Your enzyme, substrate, and assay buffer
-
Free AMC standard
-
Black, clear-bottom microplates
Methodology:
-
Prepare a Standard Curve of Free AMC:
-
Prepare a serial dilution of free AMC in the assay buffer in a microplate.
-
Include a blank well with only the assay buffer.
-
-
Measure Fluorescence and Absorbance:
-
Generate a Correction Factor (Optional, for creating a correction curve):
-
For each AMC concentration, calculate a correction factor (CF) using the formula: CF = 10^((Aex + Aem) / 2).
-
Plot the observed fluorescence vs. the corrected fluorescence (Observed Fluorescence * CF). This should linearize the standard curve.
-
-
Correct Experimental Data:
-
For your experimental samples, measure both the fluorescence (Fobserved) and the absorbance at the excitation (Aex) and emission (Aem) wavelengths.
-
Calculate the corrected fluorescence (Fcorrected) for each data point using the formula: Fcorrected = Fobserved * 10^((Aex + Aem) / 2).[1]
-
Use the Fcorrected values for your kinetic analysis.
-
Protocol 2: Assessing Compound Autofluorescence
Objective: To determine if a test compound is intrinsically fluorescent at the assay wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
DMSO (or other solvent for the compound)
-
Black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations that will be used in the enzyme assay.
-
Include a vehicle control (e.g., assay buffer with the same percentage of DMSO).
-
-
Measure Fluorescence:
-
In a black microplate, add the compound dilutions and the vehicle control.
-
Read the fluorescence at the standard AMC excitation and emission wavelengths.
-
-
Data Analysis:
Protocol 3: Fluorescence Quenching Counter-Assay
Objective: To determine if a test compound is quenching the fluorescence of free AMC.
Materials:
-
Test compound
-
Free AMC standard
-
Assay buffer
-
Black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare Reagents:
-
Prepare a solution of free AMC in assay buffer at a concentration that produces a robust signal (e.g., the concentration expected at 50% substrate turnover in your enzyme assay).[10]
-
Prepare a serial dilution of the test compound in assay buffer.
-
-
Perform the Assay:
-
In a black microplate, add the AMC solution to wells containing the serially diluted test compound.[10]
-
Include control wells with the AMC solution and no compound.
-
Incubate for a short period (e.g., 10-15 minutes) at the assay temperature.
-
-
Measure Fluorescence:
-
Read the fluorescence at the standard AMC excitation and emission wavelengths.
-
-
Data Analysis:
-
A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates that the compound is quenching the AMC signal.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Storing and handling 7-Amino-4-methylcoumarin stock solutions
Welcome to the Technical Support Center for 7-Amino-4-methylcoumarin (AMC). This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the proper storage and handling of AMC stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is 7-Amino-4-methylcoumarin (AMC) and what is it used for?
7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorescent dye.[1] It is widely utilized as a fluorescent probe in a variety of biochemical assays, most notably in enzyme activity measurements.[1][2] When conjugated to a substrate, its fluorescence is typically quenched. Upon enzymatic cleavage of the substrate by a specific protease, free AMC is released, leading to a significant increase in fluorescence.[3][4] This direct relationship between fluorescence intensity and enzyme activity allows for quantitative analysis.[3] AMC is also used as a fluorescent label for peptides.[3]
Q2: What are the recommended solvents for dissolving AMC?
AMC has low solubility in water but is readily soluble in several organic solvents.[1][5] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions, typically at a concentration of 10 mg/mL.[1][6][7] Other suitable solvents include N,N-dimethylformamide (DMF) and acetone.[8] It is crucial to use high-purity, anhydrous solvents, as the presence of water can reduce the solubility of AMC in these organic solvents.[8]
Q3: How should I prepare a stock solution of AMC?
To prepare a concentrated stock solution, weigh the desired amount of solid AMC and dissolve it in an appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).[7][8] It is advisable to vortex the solution to ensure it is fully dissolved.[8]
Q4: What are the recommended storage conditions for AMC as a solid and in solution?
Proper storage is critical for maintaining the integrity of AMC. As a solid, it should be protected from light and moisture and is stable for at least two years when stored correctly.[5] Stock solutions in DMSO and DMF are generally stable for up to 6 months when stored at -20°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1] Acetone stock solutions are less stable and should be used within a week when stored at 4°C or -20°C.[5]
Quantitative Data Summary
For easy reference, the following tables summarize the key quantitative data for AMC.
Table 1: Solubility of 7-Amino-4-methylcoumarin
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [2][6][7] |
| N,N-dimethylformamide (DMF) | 3 mg/mL | [3] |
| Acetone | 10 mg/mL | |
| Ethanol | 20 mg/mL | |
| DMF:PBS (pH 7.2) (1:50) | 0.01 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:40) | 0.02 mg/mL | [3] |
Table 2: Storage and Stability of 7-Amino-4-methylcoumarin Solutions
| Solvent | Storage Temperature | Stability | Reference(s) |
| DMSO | -20°C | Up to 6 months | [7] |
| DMF | -20°C | Up to 6 months | |
| Acetone | 4°C or -20°C | Up to 1 week | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL AMC Stock Solution in DMSO
Materials:
-
7-Amino-4-methylcoumarin (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber vials
Procedure:
-
Weigh out the desired amount of AMC powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the mixture thoroughly until the AMC is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes to protect from light.
-
Store the aliquots at -20°C for up to 6 months.
Protocol 2: Preparation of an Aqueous Working Solution of AMC
Objective: To prepare a working solution of AMC in an aqueous buffer from a concentrated stock solution.
Materials:
-
10 mg/mL AMC stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Tris-HCl, PBS)
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw an aliquot of the AMC stock solution and allow it to come to room temperature.
-
Determine the final concentration of AMC required for your experiment.
-
Add the appropriate volume of the AMC stock solution to the aqueous buffer to achieve the desired final concentration. It is recommended to keep the final concentration of DMSO in the working solution below 1% (v/v) to avoid potential artifacts in biological assays.[8]
-
Immediately vortex the working solution after adding the stock solution to ensure it is well-mixed and to prevent precipitation.[8]
-
Prepare the working solution fresh on the day of use if possible.[6]
Troubleshooting Guide
Issue 1: My AMC is not dissolving in the aqueous buffer.
-
Possible Cause: 7-Amino-4-methylcoumarin has very low solubility in water.[5] Direct dissolution in aqueous buffers is often unsuccessful.
-
Recommended Solution: Always prepare a concentrated stock solution in an organic solvent like DMSO or DMF first, as described in Protocol 1.[5][8] Then, dilute this stock solution into your aqueous buffer to the final working concentration.[5]
Issue 2: Precipitation occurs when I dilute my AMC stock solution into the aqueous buffer.
-
Possible Cause: The final concentration of AMC in the aqueous solution may be exceeding its solubility limit.
-
Recommended Solution:
Issue 3: I am observing lower-than-expected fluorescence intensity.
-
Possible Causes:
-
Incorrect Wavelengths: Your fluorometer or plate reader may not be set to the optimal excitation and emission wavelengths for AMC. The optimal excitation is typically around 344-365 nm, and the emission maximum is around 430-460 nm.[5]
-
Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to the degradation of AMC.[5]
-
Fluorescence Quenching: Other molecules in your sample could be quenching the fluorescence of AMC.[5]
-
pH Sensitivity: The fluorescence of coumarin (B35378) derivatives can be dependent on the pH of the solution. Ensure your buffer's pH is optimal for your specific assay.[5]
-
Visualizations
Caption: Workflow for preparing AMC stock and working solutions.
Caption: Troubleshooting guide for common AMC solution issues.
References
Technical Support Center: Organic Solvents in AMC-Based Protease Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 7-amino-4-methylcoumarin (B1665955) (AMC)-based protease assays in the presence of organic solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: High background fluorescence in "no-enzyme" control wells.
-
Possible Cause: The organic solvent is causing substrate instability and auto-hydrolysis, or the test compound is autofluorescent.
-
Troubleshooting Steps:
-
Substrate Stability Check: Incubate the AMC-substrate in the assay buffer containing the same concentration of organic solvent used in your experiment, but without the enzyme. Monitor fluorescence over time. A significant increase indicates substrate instability.
-
Autofluorescence Counter-Assay: Prepare a solution of your test compound in the assay buffer with the organic solvent. Measure the fluorescence at the excitation and emission wavelengths used for AMC. A high signal indicates that your compound is autofluorescent.[1]
-
Data Correction: If the compound is autofluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.
-
Solvent Optimization: If substrate auto-hydrolysis is the issue, consider reducing the concentration of the organic solvent or testing an alternative solvent.
-
Issue 2: Lower than expected or no enzyme activity.
-
Possible Cause: The organic solvent is inhibiting or denaturing the enzyme.
-
Troubleshooting Steps:
-
Enzyme Activity Control: Run a control reaction with the enzyme and substrate in a buffer with a very low, known-to-be-safe concentration of the organic solvent (e.g., <1% DMSO). This will confirm the enzyme's intrinsic activity.
-
Solvent Titration: Perform a dose-response experiment by testing a range of organic solvent concentrations to determine the tolerance limit of your specific enzyme.
-
Enzyme Stability Test: Pre-incubate the enzyme in the assay buffer with the organic solvent for the duration of your experiment, then add the substrate to initiate the reaction. A lower activity compared to the control where the enzyme is not pre-incubated suggests time-dependent inactivation.
-
Issue 3: Non-linear reaction progress curves.
-
Possible Cause: The organic solvent is affecting enzyme stability over the time course of the assay, or there is substrate depletion or product inhibition.
-
Troubleshooting Steps:
-
Reduce Incubation Time: Measure the initial reaction rates where the progress curve is linear.
-
Lower Enzyme Concentration: Use a lower enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the measurement period.
-
Check for Product Inhibition: Analyze only the initial linear phase of the reaction to determine the rate.
-
Issue 4: Apparent enzyme inhibition that is not reproducible in orthogonal assays.
-
Possible Cause: The test compound is quenching the fluorescence of the released AMC.
-
Troubleshooting Steps:
-
Fluorescence Quenching Counter-Assay: Prepare a solution of free AMC in the assay buffer with the organic solvent. Add your test compound at the same concentrations used in the primary assay. A dose-dependent decrease in fluorescence indicates quenching.[2]
-
Inner Filter Effect: Measure the absorbance spectrum of your compound. Significant absorbance at the excitation or emission wavelengths of AMC can lead to an inner filter effect, which appears as quenching.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of organic solvent I can use in my AMC assay?
A1: There is no single maximum concentration, as it is highly dependent on the specific enzyme and the organic solvent being used. As a general guideline, many enzymes can tolerate up to 5-10% DMSO with minimal loss of activity.[3][4] However, some robust proteases have been shown to be stable in much higher concentrations of certain solvents.[5] It is always recommended to perform a solvent tolerance study for your specific enzyme to determine the optimal concentration that balances compound solubility and enzyme activity.
Q2: Which organic solvent is best for my AMC assay?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used co-solvent in enzyme assays due to its high dissolving power for a wide range of compounds and its relatively low toxicity to many enzymes at low concentrations.[6] Methanol, ethanol (B145695), and acetonitrile (B52724) are generally more denaturing to proteins.[7][8] The choice of solvent should be based on the solubility of your test compounds and the tolerance of your enzyme.
Q3: Can the organic solvent directly affect the fluorescence of AMC?
A3: Yes. The fluorescence of 7-amino-4-methylcoumarin (AMC) is sensitive to the polarity of its environment. Polar solvents can cause a red-shift in the emission spectrum of AMC. Therefore, it is crucial to maintain a consistent concentration of the organic solvent across all wells, including your standards, to ensure that any observed changes in fluorescence are due to enzyme activity and not solvent effects.
Q4: How should I prepare my substrate and compound stock solutions?
A4: AMC-peptide substrates and test compounds are often dissolved in 100% DMSO to create a concentrated stock solution. This stock is then diluted into the aqueous assay buffer to the final desired concentration. It is important to ensure that the final concentration of the organic solvent in the assay is consistent across all experimental and control wells.
Q5: What controls are essential when using organic solvents in an AMC assay?
A5: The following controls are critical:
-
No-Enzyme Control: Contains the substrate and the organic solvent to measure background fluorescence and substrate auto-hydrolysis.
-
Vehicle Control: Contains the enzyme, substrate, and the same concentration of organic solvent used to dissolve the test compounds, but no test compound. This serves as the 100% activity control.
-
Solvent-Only Control: Contains the enzyme and substrate in buffer without any added organic solvent (if possible) to assess the baseline enzyme activity.
-
Compound Autofluorescence Control: Contains the test compound in the assay buffer with the organic solvent, but no enzyme or substrate, to check for compound autofluorescence.
-
Quenching Control: Contains free AMC, the test compound, and the organic solvent to test for fluorescence quenching.
Data Presentation: Quantitative Effects of Organic Solvents
The following tables summarize the observed effects of common organic solvents on protease activity from various studies. Note that these are generalized findings and the actual tolerance will vary depending on the specific enzyme and assay conditions.
Table 1: General Tolerance of Proteases to Common Organic Solvents
| Organic Solvent | Typical Tolerated Concentration | Observations |
| DMSO | 1% - 10% (v/v) | Generally well-tolerated at lower concentrations. Some enzymes show enhanced activity at specific concentrations.[6] Can be inhibitory at higher concentrations (>20%).[8] |
| Methanol | < 10% (v/v) | More denaturing than DMSO. Some solvent-tolerant proteases can withstand up to 50%.[5] Often causes a significant loss of activity. |
| Ethanol | < 10% (v/v) | Similar to methanol, it is generally more denaturing. Some enzymes show altered activity in the presence of ethanol.[9] |
| Acetonitrile | < 5% (v/v) | Can cause significant loss of enzyme activity, even at low concentrations.[10] |
Table 2: Reported Effects of DMSO on Protease Kinetic Parameters
| Enzyme | DMSO Concentration | Effect on Km | Effect on kcat | Reference |
| α-Chymotrypsin | 0 - 20% (v/v) | Slight increase then decrease | Marked decrease | [11] |
| HIV-1 Protease | 0 - 10% (v/v) | Negligible effect | Negligible effect | [4] |
| SARS-CoV-2 3CLpro | 5 - 20% (v/v) | Decreased (improved affinity) | Increased | [6] |
Experimental Protocols
General AMC-Based Protease Assay Protocol with Organic Solvents
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.
Materials:
-
Protease of interest
-
AMC-peptide substrate
-
Assay Buffer (optimized for your protease)
-
Organic Solvent (e.g., DMSO)
-
Test compounds (if applicable)
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in the same organic solvent used for your substrate and compounds.
-
Perform a serial dilution of the AMC stock in assay buffer containing the final concentration of the organic solvent that will be in your experimental wells.
-
Add the dilutions to the microplate.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (typically Ex: 340-380 nm, Em: 440-460 nm).
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve.
-
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the AMC-substrate in the organic solvent (e.g., 10 mM in 100% DMSO).
-
Dilute the protease to the desired working concentration in pre-warmed assay buffer.
-
Dilute the substrate stock solution in pre-warmed assay buffer to the final desired concentration. Ensure the final organic solvent concentration is consistent across all wells.
-
If testing inhibitors, prepare serial dilutions of the compounds in the organic solvent and then dilute them into the assay buffer.
-
-
Set up Assay Plate:
-
Add the diluted protease solution to the appropriate wells of the microplate.
-
Include all necessary controls (see FAQ Q5).
-
If screening inhibitors, add the diluted compounds to the wells containing the enzyme and pre-incubate for a defined period if necessary.
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for your enzyme.
-
Measure the fluorescence intensity kinetically over a set period.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the progress curves (change in fluorescence intensity per unit time).
-
Convert the rates from RFU/min to moles/min using the slope of the AMC standard curve.
-
For inhibitor studies, plot the enzyme activity against the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for an AMC-based protease assay with organic solvents.
Caption: Troubleshooting logic for common issues in AMC assays with organic solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced production and organic solvent stability of a protease fromBrevibacillus laterosporus strain PAP04 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Skeletal muscle protease activities are unaltered in cirrhotic rats but altered in response to ethanol and acetaldehyde in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 7-Amino-4-methylcoumarin vs. 7-Hydroxy-4-methylcoumarin for Researchers
In the realm of fluorescence-based assays, the choice of a fluorophore is critical to ensuring sensitivity, accuracy, and reliability. Among the plethora of available options, coumarin (B35378) derivatives have carved a significant niche due to their favorable photophysical properties. This guide provides a detailed, data-driven comparison of two widely used coumarin derivatives: 7-Amino-4-methylcoumarin (AMC) and 7-Hydroxy-4-methylcoumarin (HMC), also known as 4-methylumbelliferone. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting a fluorescent probe for their specific applications.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physicochemical and spectroscopic properties of AMC and HMC is essential for their effective application. The following tables summarize key quantitative data for these two compounds.
Table 1: Physicochemical Properties
| Property | 7-Amino-4-methylcoumarin (AMC) | 7-Hydroxy-4-methylcoumarin (HMC) |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₈O₃ |
| Molecular Weight | 175.18 g/mol [1] | 176.17 g/mol [2] |
| Melting Point | 223-226 °C[1] | 188.5-190 °C[2] |
| Appearance | Light yellow to brown to dark green powder[3] | White crystalline solid[4] |
| Solubility | Soluble in DMSO, DMF, and acetone.[5] | Soluble in ethanol, acetic acid, alkali solution, and ammonia; slightly soluble in hot water, ether, and chloroform.[2] |
Table 2: Spectroscopic Properties
| Property | 7-Amino-4-methylcoumarin (AMC) | 7-Hydroxy-4-methylcoumarin (HMC) |
| Excitation Maximum (λex) | ~341-354 nm (in Ethanol)[1][6] | ~360 nm[7] |
| Emission Maximum (λem) | ~440-445 nm (in Ethanol)[8][9] | ~448-451 nm[7][10] |
| Quantum Yield (Φ) | ~0.5 (in Ethanol)[2] | 0.25 - 0.32 (in PBS, pH 7.4, for derivatives)[6][11] |
| Fluorescence Lifetime (τ) | Not explicitly found in searches | 4.2 ns (for a derivative in PBS, pH 7.4)[6][11] |
Performance in Biological Assays: A Comparative Overview
The primary application for both AMC and HMC is as fluorescent reporters in enzyme assays. However, their mechanisms of use and the types of assays they are best suited for differ significantly.
7-Amino-4-methylcoumarin (AMC): The Gold Standard for "Turn-On" Assays
AMC is renowned for its use in "turn-on" fluorescent assays, particularly for measuring protease activity.[12] The core principle lies in the quenching of AMC's fluorescence when it is conjugated to a substrate, such as a peptide.[12] Enzymatic cleavage of the substrate releases free AMC, leading to a significant increase in fluorescence intensity that is directly proportional to enzyme activity.[12] This "off-to-on" signal change provides a high signal-to-noise ratio, making AMC-based assays highly sensitive.[12]
The 7-amino group of AMC is crucial for this application, as it serves as the attachment point for the quenching substrate.[12] The robust and well-characterized nature of AMC-based protease assays has made them a staple in drug discovery and basic research for screening enzyme inhibitors and determining enzyme kinetics.[13]
7-Hydroxy-4-methylcoumarin (HMC): A Versatile Fluorescent Probe
HMC and its derivatives are also widely used as fluorescent probes in various biological applications.[6][11] While not as commonly employed in the same "turn-on" substrate-based manner as AMC, HMC's fluorescence is sensitive to its environment, making it a useful indicator for changes in polarity and for binding studies. For instance, the fluorescence of HMC derivatives has been shown to be quenched upon binding to proteins, a property that can be exploited in competitive binding assays.[6][11]
The hydroxyl group at the 7-position influences its spectroscopic properties and can be involved in hydrogen bonding interactions, which can affect its fluorescence in different solvents and binding pockets.[14]
Experimental Protocols: A Representative Protease Assay using an AMC-Substrate
To provide practical context, a detailed methodology for a general protease activity assay using an AMC-conjugated peptide substrate is outlined below.
Objective: To measure the activity of a specific protease by monitoring the fluorescence increase resulting from the cleavage of an AMC-peptide substrate.
Materials:
-
Purified protease
-
AMC-conjugated peptide substrate specific for the protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths set appropriately for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm)
-
AMC standard for generating a standard curve
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC-peptide substrate in DMSO.
-
Prepare a series of dilutions of the AMC standard in the assay buffer to generate a standard curve.
-
Dilute the purified protease to the desired concentration in the assay buffer. Keep on ice.
-
-
Assay Setup:
-
In the 96-well microplate, add the assay buffer to all wells.
-
Add the AMC standard dilutions to designated wells for the standard curve.
-
Add the diluted protease solution to the sample wells.
-
Include a "no enzyme" control (assay buffer and substrate only) and a "no substrate" control (assay buffer and enzyme only) to determine background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the AMC-peptide substrate to all wells (except the "no substrate" control).
-
Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.
-
Convert the relative fluorescence units (RFU) from the enzyme reaction wells to the concentration of liberated AMC using the standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the plot of AMC concentration versus time. The enzyme activity is proportional to this velocity.
-
Visualizing the Principles: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the underlying principles of AMC-based assays and a typical experimental workflow.
Conclusion: Making the Right Choice
Both 7-Amino-4-methylcoumarin and 7-Hydroxy-4-methylcoumarin are valuable tools in the researcher's arsenal.
Choose 7-Amino-4-methylcoumarin (AMC) when:
-
High sensitivity is paramount.
-
A "turn-on" fluorescence signal is desired.
-
You are performing protease or other hydrolase activity assays using specific peptide substrates.
-
A high signal-to-noise ratio is critical for your experiment.
Choose 7-Hydroxy-4-methylcoumarin (HMC) when:
-
You need a fluorescent probe to monitor changes in the local environment (e.g., polarity).
-
You are developing competitive binding assays where fluorescence quenching upon binding is the readout.
-
Your assay design does not rely on enzymatic cleavage to release the fluorophore.
Ultimately, the selection between AMC and HMC will depend on the specific requirements of the experimental design. By understanding their distinct properties and mechanisms of action, researchers can leverage the unique strengths of each fluorophore to achieve robust and reliable results.
References
- 1. 7-氨基-4-甲基香豆素 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. 7-Amino-4-methylcoumarin Chromophore for substrates 26093-31-2 [sigmaaldrich.com]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Yield [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 8. Quantum Yield [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 7-Amino-4-methylcoumarin vs. Fluorescein-Based Assays in Enzyme Activity and Cell Viability Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent reporter system is a critical decision that profoundly impacts assay sensitivity, reliability, and overall experimental outcomes. Among the myriad of available fluorophores, 7-Amino-4-methylcoumarin (AMC) and fluorescein (B123965) derivatives have emerged as workhorses in a wide range of biochemical and cell-based assays. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal assay for your research needs.
At their core, both AMC and fluorescein-based assays leverage the generation of a fluorescent signal to measure a biological process. However, the underlying principles, photophysical properties, and practical considerations for their use differ significantly. AMC-based assays are predominantly "turn-on" systems, where enzymatic cleavage of a substrate releases the highly fluorescent AMC molecule from a non-fluorescent conjugate.[1] In contrast, fluorescein-based assays employ a variety of mechanisms, including the relief of fluorescence quenching upon substrate digestion or the intracellular conversion of a non-fluorescent precursor to a fluorescent product by viable cells.[1]
Quantitative Data Presentation: A Comparative Overview
The choice between AMC and fluorescein is often dictated by the specific requirements of the assay, including the desired spectral properties, pH of the experimental system, and the need for photostability. The following tables summarize the key photophysical and performance characteristics of these two fluorophores.
Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC) vs. Fluorescein
| Property | 7-Amino-4-methylcoumarin (AMC) | Fluorescein |
| Excitation Maximum | ~344-380 nm[1][2] | ~490-498 nm[1] |
| Emission Maximum | ~440-460 nm[1][2] | ~514-520 nm[1] |
| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ (for AMCA)[1] | ~80,000 - 92,300 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | ~0.5-0.6 (in ethanol)[1] | ~0.79 - 0.97 (in ethanol/water)[1] |
| Color of Fluorescence | Blue | Green |
Table 2: Performance Characteristics in Assay Applications
| Characteristic | 7-Amino-4-methylcoumarin (AMC) Assays | Fluorescein-Based Assays |
| Principle of Detection | "Turn-on" fluorescence upon enzymatic cleavage of an AMC-peptide conjugate.[1] | Various, including relief of quenching (e.g., FITC-casein)[3] or enzymatic conversion (e.g., Calcein AM).[1] |
| pH Sensitivity | Fluorescence is relatively stable at physiological pH (around 6 to 8).[1] | Fluorescence is highly sensitive to pH, with decreased intensity in acidic environments.[1] |
| Photostability | Generally considered more photostable than fluorescein.[1] | Susceptible to photobleaching, which can be a limitation for long-term imaging.[1] |
| Common Applications | Enzyme activity assays (e.g., proteases, caspases).[1][4] | Enzyme activity assays, cell viability and proliferation assays, immunofluorescence.[1][3] |
| Advantages | High sensitivity due to low background fluorescence, pH stability in the physiological range.[2] | High quantum yield and molar extinction coefficient, compatible with standard FITC filter sets.[1] |
| Disadvantages | Excitation in the UV range can cause autofluorescence from biological samples and library compounds. | High pH sensitivity can lead to artifacts, lower photostability.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and steps involved in these assays is crucial for understanding their application and potential limitations.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. Below are methodologies for key assays using AMC and fluorescein-based reporters.
Protocol 1: Caspase-3 Activity Assay using Ac-DEVD-AMC
This protocol outlines the steps to measure the activity of caspase-3, a key executioner of apoptosis, in cell lysates.
Materials:
-
Cell lysate containing active caspase-3
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol
-
Caspase-3 substrate: Ac-DEVD-AMC (10 mM stock in DMSO)
-
AMC standard (for generating a standard curve)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer in the microplate.
-
Include a blank well containing only Assay Buffer.
-
Read the fluorescence of the standards (Excitation: ~360-380 nm, Emission: ~440-460 nm) to generate a standard curve (Relative Fluorescence Units vs. AMC concentration).[5]
-
-
Assay Reaction:
-
To each well of the microplate, add the cell lysate (e.g., 20-50 µg of total protein).
-
Initiate the reaction by adding the Ac-DEVD-AMC substrate to a final concentration of 50 µM.[6]
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).[6]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the V₀ from RFU/min to moles/min using the slope of the AMC standard curve.
-
Express caspase-3 activity as nmol of AMC released per minute per mg of protein.
-
Protocol 2: General Protease Activity Assay using FITC-Casein
This protocol provides a framework for measuring the activity of a purified protease or total protease activity in a sample.[3]
Materials:
-
Protease sample of interest
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
FITC-Casein substrate
-
Trichloroacetic acid (TCA) solution (e.g., 5%)
-
96-well black microplate or fluorometer cuvettes
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protease sample with the Assay Buffer.
-
Add the FITC-Casein substrate to a final concentration as recommended by the supplier.
-
Include a negative control with buffer instead of the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 60 minutes), protected from light.[3]
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested FITC-Casein.[7]
-
Incubate on ice for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated substrate.[3]
-
-
Fluorescence Measurement:
-
Carefully transfer the supernatant, which contains the fluorescent FITC-labeled peptides, to a 96-well black microplate.
-
Measure the fluorescence at an excitation of ~485 nm and an emission of ~530 nm.[8]
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from the experimental samples.
-
The increase in fluorescence is proportional to the protease activity. A standard curve with a known protease can be used for quantification.
-
Conclusion and Recommendations
Both 7-Amino-4-methylcoumarin and fluorescein-based assays are powerful and versatile tools for life science research and drug discovery. The choice between them is not a matter of one being universally superior, but rather a decision based on the specific experimental context.
Choose a 7-Amino-4-methylcoumarin (AMC) based assay for:
-
High-sensitivity enzyme activity assays , particularly for proteases and caspases, where a "turn-on" signal with low background is advantageous.[2]
-
Experiments conducted under physiological pH conditions where pH stability is critical.[1]
-
Multiplexing applications where a blue-emitting fluorophore is needed to minimize spectral overlap with other reporters.
Choose a fluorescein-based assay for:
-
A broader range of applications , including cell viability and proliferation, in addition to enzyme activity.
-
Experiments where a green fluorescent readout is preferred and compatible with standard FITC filter sets.
-
Assays where the high molar extinction coefficient and quantum yield of fluorescein are beneficial , provided that pH is well-controlled and photobleaching is not a major concern.
By carefully considering the principles, performance characteristics, and experimental requirements outlined in this guide, researchers can confidently select the most appropriate fluorescent assay to generate robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermo Scientific FITC-Casein for Pierce Fluorescent Protease Assay Kit 2.5 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Enzyme Assay with 7-Amino-4-Methylcoumarin (AMC) Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of any new enzyme assay is crucial for ensuring data integrity and reliability. This guide provides a comprehensive comparison of a 7-amino-4-methylcoumarin (B1665955) (AMC)-based fluorometric enzyme assay against a traditional colorimetric alternative. The data and protocols presented are based on established validation parameters, offering a clear evaluation of performance.
The Principle of AMC-Based Assays
7-Amino-4-methylcoumarin (AMC)-based assays are a type of fluorometric assay used to measure enzyme activity, particularly for proteases and other hydrolases.[1][2] The core of this method is a substrate molecule that has been chemically linked to AMC, a fluorescent molecule. This linkage effectively quenches the fluorescence of the AMC.[2] When an enzyme specific to the substrate cleaves this bond, the free AMC is released.[2] This release results in a significant increase in fluorescence, which can be measured with a fluorescence microplate reader (typically with excitation around 350-380 nm and emission at 440-460 nm).[1][2] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[2][3]
A key advantage of AMC-based assays is their high sensitivity, which makes them well-suited for high-throughput screening (HTS) in low-volume formats.[2]
Performance Comparison: Fluorometric (AMC) vs. Colorimetric (pNA) Assays
The following tables summarize the typical performance characteristics of a 7-methylcoumarin-based fluorometric assay compared to a common colorimetric assay, such as one using a p-nitroanilide (pNA) substrate. The data is exemplified for the detection of caspase-3 activity, a key enzyme in the apoptotic pathway.[1]
Table 1: General Assay Characteristics
| Feature | 7-Methylcoumarin-Based Assay (Fluorometric) | Colorimetric Assay (pNA-based) |
| Detection Method | Fluorescence | Absorbance (Color Change) |
| Instrumentation | Fluorometer / Fluorescence Plate Reader | Spectrophotometer / Plate Reader |
| Substrate Example | Ac-DEVD-AMC | Ac-DEVD-pNA |
| Excitation/Emission (nm) | ~350-380 / ~440-460[1] | Not Applicable |
| Absorbance Wavelength (nm) | Not Applicable | ~405[1] |
Table 2: Validation Parameter Comparison
| Validation Parameter | 7-Methylcoumarin-Based Assay (Fluorometric) | Colorimetric Assay (pNA-based) |
| Sensitivity | High | Moderate |
| Linear Range | Wide | Narrow |
| Limit of Detection (LOD) | Lower | Higher |
| Throughput | High | Moderate to High |
| Interference | Potential from fluorescent compounds | Potential from colored compounds |
| Cost per Sample | Generally higher | Generally lower |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any new assay.[1] Below are protocols for key experiments in validating an AMC-based enzyme assay and a comparative colorimetric assay.
Protocol 1: Validation of an AMC-Based Caspase-3 Assay
This protocol outlines the validation of a fluorometric assay for Caspase-3 using Ac-DEVD-AMC as a substrate.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% Glycerol, 2 mM DTT.[1]
-
Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO.[1]
-
Enzyme Stock Solution: Recombinant human Caspase-3 in assay buffer.[1]
-
AMC Standard Stock Solution: 1 mM 7-amino-4-methylcoumarin in DMSO for generating a standard curve.[1][4]
2. Instrumentation:
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.[1]
3. Validation Procedures:
-
Linearity (AMC Standard Curve):
-
Enzyme Assay Procedure:
-
Add 50 µL of cell lysate or purified enzyme to wells of a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer.
-
Initiate the reaction by adding 5 µL of the Ac-DEVD-AMC substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure fluorescence intensity over time.[2]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Prepare a series of low-concentration AMC standards.
-
Calculate the standard deviation (SD) of the blank and the slope of the calibration curve.
-
LOD = 3.3 * (SD of blank / slope); LOQ = 10 * (SD of blank / slope).[1]
-
-
Precision:
-
Intra-assay (Repeatability): Assay multiple replicates of low, medium, and high concentrations of the enzyme in a single run.[1]
-
Inter-assay (Intermediate Precision): Repeat the assay on different days, with different analysts or equipment.[1]
-
Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for each.
-
Protocol 2: Comparative Colorimetric Caspase-3 Assay
This protocol uses the p-nitroanilide (pNA) substrate for comparison.
1. Reagent Preparation:
-
Assay Buffer: As per the AMC assay.
-
Substrate Stock Solution: 4 mM Ac-DEVD-pNA in DMSO.[1]
2. Assay Procedure:
-
Add 50 µL of cell lysate or purified enzyme to wells of a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.[1]
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).[1]
-
Incubate at 37°C for 1-2 hours.[1]
-
Read the absorbance at 405 nm.[1]
Visualizing the Process
Diagrams can clarify complex biological and experimental processes. The following have been generated using the DOT language.
Caption: Enzymatic reaction showing the cleavage of a non-fluorescent AMC substrate.
References
Navigating Protease Activity: A Comparative Guide to the Cross-Reactivity of 7-Amino-4-methylcoumarin (AMC) Substrates
For researchers, scientists, and drug development professionals, understanding the specificity of proteases is paramount. 7-Amino-4-methylcoumarin (AMC) conjugated to peptide substrates provides a sensitive and widely used method for assaying protease activity. However, the potential for cross-reactivity, where a single substrate is cleaved by multiple proteases, necessitates a thorough understanding of substrate specificity. This guide offers an objective comparison of the performance of various AMC substrates with different proteases, supported by experimental data, to aid in the selection of appropriate research tools.
The principle behind AMC-based protease assays lies in the fluorogenic nature of the AMC molecule. When conjugated to a peptide, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond by a protease, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1] This method's sensitivity makes it suitable for high-throughput screening of protease inhibitors, a critical aspect of drug development.[2]
Comparative Analysis of Protease Specificity on AMC Substrates
The specificity of a protease for a particular AMC substrate is determined by the peptide sequence attached to the AMC fluorophore. Different classes of proteases exhibit distinct preferences for the amino acid residues at and around the cleavage site. The following tables summarize the kinetic parameters, specifically the catalytic efficiency (kcat/Km), for various proteases with a selection of AMC-based substrates. It is important to note that kinetic parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition.[3]
Table 1: Specificity of Serine Proteases for AMC-Peptide Substrates
| Substrate | Protease | kcat/Km (M⁻¹s⁻¹) | Protease Family |
| Boc-Gln-Ala-Arg-AMC | Trypsin (bovine) | 20,000,000 | Serine Protease |
| Boc-Asp(OBzl)-Pro-Arg-AMC | Thrombin (human α) | 15,000,000 | Serine Protease |
| Z-less than Glu-Gly-Arg-AMC | Factor Xa (bovine) | 320,000 | Serine Protease |
| Boc-Gly-Phe-Arg-AMC | Plasma Kallikrein (bovine) | 130,000 | Serine Protease |
| Boc-Glu(OBzl)-Ala-Arg-AMC | Factor XIa (human) | 120,000 | Serine Protease |
| Boc-Asp(OBzl)-Ala-Arg-AMC | Activated Protein C (bovine) | 77,000 | Serine Protease |
| Boc-Gln-Gly-Arg-AMC | Factor XIIa (bovine) | 42,000 | Serine Protease |
Data compiled from multiple sources. Values are for comparative purposes.
Table 2: Specificity of Cysteine Proteases for AMC-Peptide Substrates
| Substrate | Protease | kcat/Km (M⁻¹s⁻¹) | Protease Family |
| Z-Phe-Arg-AMC | Cathepsin B | High Activity | Cysteine Protease |
| Z-Arg-Arg-AMC | Cathepsin B | High Activity | Cysteine Protease |
| Z-Val-Leu-Lys-AMC | Cathepsin L | High Activity | Cysteine Protease |
| Ac-DEVD-AMC | Caspase-3 | High Activity | Cysteine Protease |
| Ac-YVAD-AMC | Caspase-1 | High Activity | Cysteine Protease |
| Ac-LEHD-AMC | Caspase-9 | High Activity | Cysteine Protease |
Qualitative and semi-quantitative data from various sources indicate high activity. Specific kcat/Km values under standardized conditions are not always readily available.
The data highlights that while some substrates exhibit a degree of specificity, cross-reactivity is a common phenomenon. For instance, substrates with arginine at the P1 position are often cleaved by a range of trypsin-like serine proteases.[2] Similarly, studies using combinatorial fluorogenic substrate libraries have shown that proteases like chymotrypsin (B1334515) have a preference for large hydrophobic residues at the P1 position, while trypsin and thrombin favor basic residues.[2] Cysteine proteases of the papain-like class, on the other hand, often show a strong preference for hydrophobic amino acids at the P2 position.[2]
Experimental Protocols
To obtain reliable and reproducible data on protease cross-reactivity, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments.
General Protease Activity Assay
This protocol outlines a basic framework for measuring the activity of a purified protease using an AMC-based substrate.
Materials:
-
Purified protease of interest
-
AMC-conjugated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
7-Amino-4-methylcoumarin (AMC) standard solution for calibration
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC-substrate in DMSO (e.g., 10 mM).
-
Dilute the purified protease and the substrate to their final desired concentrations in pre-warmed Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted protease solution to each well.
-
Include appropriate controls: a "no-enzyme" control (substrate only) to measure background fluorescence and a "no-substrate" control (enzyme only).
-
-
Reaction Initiation:
-
To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Generate a standard curve using the AMC standard solution to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Protocol for Assessing Protease Cross-Reactivity
This protocol is designed to compare the activity of multiple proteases on a single AMC substrate.
Materials:
-
Panel of purified proteases
-
AMC-conjugated peptide substrate
-
Appropriate Assay Buffers for each protease class (e.g., Tris-HCl for serine proteases, MES or acetate (B1210297) buffer for cysteine proteases)
-
Other materials as listed in the General Protease Activity Assay
Procedure:
-
Protease and Substrate Preparation:
-
Prepare stock solutions of each protease and the AMC substrate as described previously.
-
Determine the optimal concentration for each protease to ensure a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions for each protease in triplicate.
-
For each protease, prepare a set of wells containing the respective Assay Buffer. .
-
Add each diluted protease to its designated set of wells.
-
Include "no-enzyme" controls for each buffer condition.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding the AMC substrate to all wells.
-
Measure the fluorescence intensity over time as described in the general protocol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each protease.
-
Compare the velocities to determine the relative activity of each protease on the substrate. For a more rigorous comparison, determine the kinetic parameters (Km and kcat) for each protease-substrate pair.
-
Visualizing Protease-Substrate Interactions and Experimental Design
To better understand the underlying principles and experimental setup, the following diagrams are provided.
Figure 1. Enzymatic cleavage of a peptide-AMC substrate by a protease, leading to the release of the fluorescent AMC molecule.
Figure 2. A typical experimental workflow for assessing the cross-reactivity of multiple proteases with a single AMC substrate.
References
A Comparative Analysis of Blue Fluorophore Photostability for Advanced Research
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of the blue fluorophore 7-Amino-4-methylcoumarin (AMC) against other commonly used blue fluorophores: DAPI, Hoechst 33342, and Alexa Fluor 350. The information presented is supported by a summary of their photophysical properties and a detailed, generalized experimental protocol for assessing photostability.
Quantitative Comparison of Photophysical Properties
The selection of a suitable fluorophore is critically dependent on its photophysical characteristics. The following table summarizes key parameters for AMC and its alternatives. It is important to note that a direct quantitative comparison of photostability across different studies can be challenging due to variations in experimental conditions. However, general trends in photostability have been consistently reported in the literature. Alexa Fluor dyes are generally recognized for their superior photostability compared to conventional dyes.[1][2][3] DAPI is also known to be more photostable than Hoechst 33342.
| Property | 7-Amino-4-methylcoumarin (AMC) | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 | Alexa Fluor 350 |
| Excitation Max (nm) | ~341-351[4] | ~358 | ~350 | ~346 |
| Emission Max (nm) | ~430-441[4] | ~461 | ~461 | ~442 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~19,000 | ~27,000 (DNA-bound) | ~42,000 (DNA-bound) | ~19,000 |
| Quantum Yield (Φ) | ~0.5-0.63 (in ethanol)[5] | ~0.9 (DNA-bound) | ~0.4 (DNA-bound) | ~0.6-0.7 |
| Relative Photostability | Moderate | High | Moderate to Low | High |
Note: Quantum yield and molar extinction coefficient can vary depending on the solvent and local environment (e.g., when bound to DNA for DAPI and Hoechst). The relative photostability is a qualitative assessment based on available literature.
Experimental Protocol: Measuring Fluorophore Photostability
A standardized method for quantifying and comparing fluorophore photostability is crucial for objective evaluation. The primary metric for such a comparison is often the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Materials and Equipment:
-
Fluorescence microscope (epifluorescence or confocal) equipped with a suitable light source (e.g., mercury arc lamp, xenon arc lamp, or laser).
-
Objective lens with appropriate magnification and numerical aperture.
-
Camera for image acquisition (e.g., CCD or sCMOS).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Fluorophore solutions of interest (AMC, DAPI, Hoechst 33342, Alexa Fluor 350) at a standardized concentration.
-
Microscope slides and coverslips.
-
Mounting medium (optional, but can influence photostability).
-
Neutral density filters to control illumination intensity.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorophore in a suitable solvent (e.g., PBS or ethanol) at a concentration that provides a good signal-to-noise ratio without significant inner filter effects.
-
For DNA-binding dyes like DAPI and Hoechst 33342, prepare samples with a fixed concentration of DNA (e.g., fixed cells or a solution of purified DNA) to ensure consistent binding.
-
Mount a small volume of the fluorophore solution between a microscope slide and a coverslip.
-
-
Image Acquisition Setup:
-
Select an appropriate filter set or laser line for excitation and emission of the blue fluorophore.
-
Choose a region of interest (ROI) on the sample.
-
Set the illumination intensity to a constant and reproducible level. The use of neutral density filters is recommended to control the intensity.[6]
-
Adjust the camera settings (exposure time, gain) to achieve a good initial signal without saturating the detector.
-
-
Photobleaching Experiment:
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent throughout the experiment.
-
Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without the fluorophore and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½) from the resulting decay curve. This is the time at which the normalized intensity reaches 0.5. The decay can often be fitted to an exponential function to calculate the half-life more precisely.
-
Mandatory Visualizations
Experimental Workflow for Photostability Measurement
Caption: Workflow for determining fluorophore photostability.
Signaling Pathway: AMC in Enzyme Kinetics
7-Amino-4-methylcoumarin is widely used as a fluorogenic reporter in enzyme assays.[7][8][9] When conjugated to a substrate, its fluorescence is quenched. Enzymatic cleavage releases free AMC, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.
Caption: AMC as a reporter in enzyme kinetics assays.
Logical Relationship: DAPI/Hoechst in Cell Cycle Analysis
DAPI and Hoechst 33342 are DNA-intercalating dyes commonly used for cell cycle analysis.[10][11][12][13][14] The fluorescence intensity of these dyes is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: DAPI/Hoechst in cell cycle analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 4. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. biocompare.com [biocompare.com]
- 13. biotium.com [biotium.com]
- 14. Cell cycle staging of individual cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: A Comparative Guide to AMC Substrates in "Turn-on" Fluorescence Assays
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is a cornerstone of discovery. "Turn-on" fluorescence assays, which generate a signal from a previously quenched state, offer a highly sensitive method for real-time monitoring of these biochemical reactions. Among the arsenal (B13267) of available tools, substrates utilizing 7-Amino-4-methylcoumarin (AMC) have become a mainstay. This guide provides an objective comparison of AMC-based substrates against common alternatives, supported by experimental data, to illuminate their distinct advantages in assay development.
The Principle of "Turn-on" Fluorescence
Fluorogenic assays operate on a simple yet elegant principle: an enzyme's activity is directly coupled to the generation of a fluorescent signal. In a "turn-on" system, a substrate molecule consists of a recognition sequence (e.g., a peptide) linked to a fluorophore, such as AMC. This conjugation quenches the fluorophore's intrinsic fluorescence. When the specific enzyme of interest cleaves the recognition sequence, the free fluorophore is released, resulting in a dramatic and measurable increase in fluorescence intensity. This "turn-on" signal is directly proportional to the rate of enzymatic activity.
Key Advantages of AMC Substrates
AMC has established itself as a preferred fluorophore for several compelling reasons, offering a balanced profile of sensitivity, reliability, and versatility.
-
High Signal-to-Background Ratio: In their intact, conjugated form, AMC-peptide substrates are weakly fluorescent.[1] Enzymatic cleavage liberates free AMC, which exhibits a significantly amplified fluorescence signal. This large dynamic range between the "off" and "on" states is fundamental to achieving high assay sensitivity and allows for the detection of low levels of enzyme activity.
-
Favorable Spectral Properties: Free AMC has an excitation maximum around 340-360 nm and an emission maximum in the blue region of the spectrum at approximately 440-460 nm.[1] This UV excitation and blue emission profile is advantageous as it minimizes spectral overlap with common green (e.g., FITC, Rhodamine 110) and red fluorophores, making AMC an excellent choice for multiplexing experiments.
-
Relative pH Insensitivity: A significant advantage of AMC is the stability of its fluorescence at physiological pH. This contrasts sharply with fluorophores like fluorescein, whose fluorescence is highly pH-dependent and diminishes in acidic environments. This property makes AMC a more robust reporter for assays where pH may fluctuate or is not stringently controlled.
-
Versatility and Customization: The chemical structure of AMC allows for its straightforward incorporation into a wide variety of peptide sequences.[2] This enables the design of highly specific substrates for a diverse range of enzymes, particularly proteases such as caspases and cathepsins.[1][3]
Mechanism of an AMC-based "turn-on" fluorescence assay.
Performance Comparison with Alternative Fluorophores
While AMC is a powerful tool, other fluorophores are also employed in "turn-on" assays. An objective comparison reveals the specific contexts where each excels.
AMC vs. AFC (7-Amino-4-trifluoromethylcoumarin): AFC is a coumarin (B35378) derivative like AMC. Its primary distinction is a spectral shift to longer wavelengths. While both are used extensively, the choice may depend on the specific instrumentation available and the potential for autofluorescence from sample components.[4]
AMC vs. Rhodamine 110 (R110): R110 is an exceptionally bright fluorophore with excitation and emission in the visible spectrum (approx. 498/521 nm).[5] Assays using R110-based substrates can be up to 300-fold more sensitive than their AMC counterparts.[6][7] This increased sensitivity is due to both the higher fluorescence of the product and potentially enhanced reactivity.[5] However, R110 substrates can sometimes exhibit more complex cleavage kinetics, especially bis-amide derivatives which are cleaved in two steps.[5][7]
AMC vs. ACC (7-amino-4-carbamoylmethylcoumarin): Substrates incorporating ACC show kinetic profiles comparable to AMC.[8] The key advantage of ACC is its approximately 3-fold higher quantum yield, which enhances fluorescence sensitivity.[8] This allows for a reduction in the required enzyme and substrate concentrations, which can be critical when working with precious samples or to minimize substrate inhibition effects.[8]
Data Presentation: Comparative Tables
The following tables summarize the key performance indicators for AMC and its alternatives.
Table 1: Comparison of Common Fluorophores in "Turn-on" Assays
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| AMC | 340-360 | 440-460 | Good signal-to-background, pH stable, well-characterized, good for multiplexing.[1] | Lower quantum yield compared to R110 or ACC. |
| AFC | ~400 | ~505 | Longer wavelengths may reduce background from some biological samples. | Less commonly cited than AMC. |
| Rhodamine 110 | ~498 | ~521 | Very high sensitivity, visible light excitation reduces autofluorescence.[7][9] | Can have more complex kinetics, potential for higher background.[7] |
| ACC | ~350 | ~450 | ~3x higher quantum yield than AMC, allowing lower assay concentrations.[8] | Newer fluorophore, less extensive literature. |
Table 2: Quantitative Comparison of Cathepsin B Substrates
The catalytic efficiency (kcat/Km) is a crucial metric for comparing substrate performance. Higher values indicate more efficient cleavage by the enzyme.
| Substrate | Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Key Finding |
| Z-Arg-Arg-AMC | Human Cathepsin B | 390 | Low | 6.0 | Low catalytic efficiency, not specific. |
| Z-Phe-Arg-AMC | Human Cathepsin B | 21 (pH 4.6) | 90,476 (pH 4.6) | Acidic & Neutral | Moderate efficiency, but cleaved by other cathepsins. |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 98 (pH 4.6) | 9,184 (pH 4.6) | Broad (4.5-7.5) | High specificity and catalytic efficiency over a broad pH range. |
Note: Kinetic parameters can vary significantly based on assay conditions. Data is compiled from various sources for comparative purposes.
Experimental Protocols
A well-defined protocol is essential for reproducible results. The following provides a general framework for a protease activity assay using an AMC-based substrate in a 96-well plate format.
General experimental workflow for an AMC-based enzyme assay.
Protocol: General Caspase-3 Activity Assay
This protocol is adapted for measuring Caspase-3 activity using the fluorogenic substrate Ac-DEVD-AMC.[3]
1. Reagent Preparation:
-
1X Lysis Buffer: Prepare a buffer suitable for cell lysis (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Sodium Pyrophosphate).[3]
-
1X Assay Buffer: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT). DTT should be added fresh before use.[3]
-
Substrate Stock Solution: Reconstitute Ac-DEVD-AMC in sterile DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO to generate a standard curve.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice using a known method. Prepare a parallel culture of non-induced cells as a negative control.
-
Harvest cells (approx. 2-10 million cells/ml) and wash once with ice-cold PBS.
-
Lyse cells in 1X Lysis Buffer for 30 minutes on ice.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure (96-well format):
-
AMC Standard Curve: Prepare serial dilutions of the AMC Standard Stock solution in 1X Assay Buffer to generate a range of concentrations (e.g., 0 µM to 20 µM). Add 100 µL of each standard to separate wells of a black, clear-bottom 96-well plate.
-
Enzyme Reactions: Dilute cell lysates to a consistent protein concentration (e.g., 1 mg/ml) in ice-cold 1X Assay Buffer.
-
Add 50 µL of each cell lysate sample to separate wells. Include a "no enzyme" control containing 50 µL of 1X Assay Buffer.
-
Prepare a 2X working substrate solution by diluting the Ac-DEVD-AMC stock solution to 40 µM in 1X Assay Buffer.
-
To initiate the reactions, add 50 µL of the 2X working substrate solution to each well (final substrate concentration will be 20 µM).
4. Measurement and Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Plot the fluorescence values for the AMC standards against their known concentrations to generate a standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each sample.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (moles/min) using the standard curve.
-
Normalize the activity to the amount of protein in the lysate to express the specific activity (e.g., in pmol/min/µg).
-
Conclusion
AMC-based substrates provide a robust, versatile, and well-documented platform for "turn-on" fluorescence assays. Their excellent signal-to-background ratio, favorable spectral properties for multiplexing, and relative insensitivity to pH make them a reliable choice for a wide range of enzymatic studies. While alternatives like Rhodamine 110 and ACC offer enhanced sensitivity, the decision to use them should be weighed against potential complexities in kinetics and the specific requirements of the experimental system. By understanding the comparative advantages and adhering to rigorous experimental protocols, researchers can confidently select and implement the optimal fluorogenic substrate to advance their scientific investigations.
References
- 1. Rhodamine 110 Label - Biosyntan GmbH [biosyntan.de]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodamine 110 *CAS 13558-31-1* | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Blue Hue: A Comparative Guide to the Limitations of 7-Amino-4-methylcoumarin (AMC) as a Fluorescent Probe
For researchers, scientists, and drug development professionals, 7-Amino-4-methylcoumarin (AMC) has long been a staple blue-emitting fluorophore, particularly in enzyme activity assays. Its utility lies in the significant increase in fluorescence upon enzymatic cleavage from a non-fluorescent substrate.[1][2] While its cost-effectiveness and well-established protocols are advantageous, a deeper dive into its photophysical and chemical properties reveals several limitations that can impact experimental robustness and reproducibility.[1] This guide provides an objective comparison of AMC with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable fluorescent probe for your research needs.
The Inherent Drawbacks of a Workhorse Fluorophore
While widely used, AMC's performance is constrained by several key factors:
-
UV Excitation: AMC requires excitation in the ultraviolet range (typically around 340-360 nm).[2][3][4] This can be problematic as it overlaps with the absorption of many biological molecules and screening compounds, leading to high background fluorescence (autofluorescence) and potential for compound interference.
-
Environmental Sensitivity: Coumarin (B35378) dyes, including AMC, are known for their fluorescence properties being highly sensitive to the local environment, particularly polarity and microviscosity.[5][6] This can lead to variability in the fluorescent signal that is not directly related to the enzymatic activity being measured.
-
Limited Photostability: Compared to more modern dyes, coumarins can be more susceptible to photobleaching, which can be a significant issue in experiments requiring long exposure times, such as microscopy.[7][8]
-
Sub-optimal Quantum Yield in Aqueous Buffers: While AMC exhibits a respectable quantum yield in organic solvents like ethanol (B145695) (~0.63), its fluorescence efficiency can be lower in the aqueous buffers typically used for biological assays.[4][9]
-
Low Aqueous Solubility: AMC has poor solubility in water, necessitating the preparation of stock solutions in organic solvents like DMSO or DMF.[3] This can sometimes lead to precipitation when diluted into aqueous assay buffers.[3]
A Brighter Horizon: Alternatives to AMC
To overcome the limitations of AMC, several alternative fluorescent probes have been developed. This guide will focus on two popular alternatives: Rhodamine 110 (Rho110), a green-emitting dye, and Alexa Fluor 350, a blue-emitting alternative derived from coumarin.[1][10]
-
Rhodamine 110 (Rho110): As a member of the rhodamine family, Rho110 offers excitation and emission in the visible range, significantly reducing the potential for interference from library compounds and biological autofluorescence.[1]
-
Alexa Fluor 350: This dye is a sulfonated coumarin derivative designed to be more photostable and less pH-sensitive than its parent compound, AMC, while retaining a similar blue fluorescence profile.[10]
Performance Metrics: A Side-by-Side Comparison
The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following tables summarize the key performance metrics for AMC and its alternatives.
Table 1: Photophysical Properties of AMC and Alternatives
| Property | 7-Amino-4-methylcoumarin (AMC) | Rhodamine 110 (Rho110) | Alexa Fluor 350 |
| Excitation Wavelength (λex) | ~341-351 nm[11][4] | ~496 nm | ~346 nm |
| Emission Wavelength (λem) | ~430-441 nm[4][12] | ~520 nm | ~442 nm |
| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹ (for AMCA)[4][13] | 78,000 cm⁻¹M⁻¹ | 19,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.63 (in ethanol)[4] | 0.89 | 0.77 |
| pH Sensitivity | Fluorescence is not significantly affected near physiological pH[4][14] | Insensitive in the 4-9 pH range | Insensitive in the 4-10 pH range |
Table 2: Performance Characteristics in Assay Development
| Characteristic | 7-Amino-4-methylcoumarin (AMC) | Rhodamine 110 (Rho110) | Alexa Fluor 350 |
| Compound Interference | Higher potential due to UV excitation[1] | Lower potential due to visible light excitation[1] | Lower potential compared to other UV-excitable dyes[1] |
| Signal-to-Background Ratio | Generally lower due to autofluorescence | Generally higher | Improved over AMC |
| Photostability | Moderate | High | High |
| Aqueous Solubility | Low[3] | High | High |
Visualizing the Process: Diagrams and Workflows
To better understand the application of these probes, the following diagrams illustrate the key processes and relationships.
Caption: Enzymatic cleavage of an AMC-substrate conjugate, releasing the fluorescent AMC molecule.
Caption: General workflow for an enzyme activity assay using a fluorogenic AMC substrate.
Caption: Logical relationship comparing AMC with its more advanced alternatives based on assay requirements.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments involving coumarin-based probes.
Protocol 1: General Enzyme Activity Assay using a Fluorogenic AMC Substrate
This protocol provides a framework for measuring the activity of a protease enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., Tris-HCl, pH 7.5).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in assay buffer.
-
AMC Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in DMSO to a concentration of 10 mM.[3]
-
AMC Standard: Prepare a stock solution of free AMC in DMSO (1 mM) to generate a standard curve.
-
-
Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the AMC standard in assay buffer in a 96-well microplate.
-
In separate wells, add the assay buffer and the enzyme solution to a final desired concentration.
-
Initiate the enzymatic reaction by adding the AMC substrate to a final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a protease inhibitor or by altering the pH).
-
Measure the fluorescence using a microplate reader with excitation set to ~350-360 nm and emission set to ~440-460 nm.[12][15]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of AMC released in the enzymatic reactions.
-
Calculate the enzyme activity, typically expressed as the amount of product formed per unit of time.
-
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
The comparative method is a common technique for determining the fluorescence quantum yield of a compound relative to a known standard.[9]
-
Principle: The quantum yield of an unknown sample (Φ_x) is calculated relative to a standard (Φ_st) using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²) Where:
-
I = integrated fluorescence intensity
-
A = absorbance at the excitation wavelength
-
η = refractive index of the solvent
-
-
Procedure:
-
Select a Standard: Choose a quantum yield standard with a known Φ value and absorption/emission properties similar to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for blue-emitting dyes).
-
Prepare Solutions: Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Integrate Intensity: Calculate the integrated area under the emission curve for each measurement.[4]
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Gradient) is proportional to I/A.
-
Calculate the quantum yield of the unknown sample using the modified equation: Φ_x = Φ_st * (Gradient_x / Gradient_st) * (η_x² / η_st²)
-
Conclusion
While 7-Amino-4-methylcoumarin remains a useful and accessible fluorescent probe for many applications, its limitations, particularly its UV excitation, environmental sensitivity, and moderate photostability, can compromise data quality in demanding assays.[1][5][7] For research requiring higher sensitivity, lower background, and reduced interference from screening compounds, alternatives like Rhodamine 110 and Alexa Fluor dyes present compelling advantages.[1] By understanding the inherent properties of each fluorophore and selecting the appropriate tool for the task, researchers can enhance the accuracy, reproducibility, and overall robustness of their fluorescence-based experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of coumarins as environmentally-sensitive fluorescent probes of heterogeneous inclusion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 15. Enzyme activity assays | Abcam [abcam.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Amino-4-methylcoumarin Derivatives
For researchers, scientists, and drug development professionals, 7-Amino-4-methylcoumarin (B1665955) (AMC) and its derivatives represent a cornerstone in the development of highly sensitive fluorescent probes and potent biological agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of AMC derivatives, offering a comparative overview of their performance supported by experimental data. We delve into their applications in enzyme activity assays, as antimicrobial and anticancer agents, and as chemosensors, providing detailed experimental protocols and visual summaries of key concepts.
The utility of the 7-amino-4-methylcoumarin scaffold lies in its robust photophysical properties, including strong blue fluorescence.[1] A key principle behind their widespread use as fluorescent probes is the significant increase in fluorescence upon a specific molecular recognition event.[1] Typically, conjugation of a recognition moiety to the 7-amino group quenches the fluorescence of the coumarin (B35378) core. Enzymatic cleavage or other targeted interactions release the free AMC, leading to a dramatic and quantifiable increase in fluorescence.[1] This "turn-on" mechanism provides an excellent signal-to-noise ratio, making these probes exceptionally sensitive.[1]
Comparative Analysis of Biological Activities
The biological activity of 7-Amino-4-methylcoumarin derivatives can be significantly modulated by substitutions on the coumarin ring and the 7-amino group. The following tables summarize the quantitative data on how these structural modifications influence their efficacy as enzyme substrates, antimicrobial agents, and anticancer agents.
I. Fluorogenic Enzyme Substrates
AMC derivatives are most prominently used as fluorogenic substrates for a wide range of enzymes, particularly proteases. The specificity of the substrate is determined by the peptide sequence attached to the 7-amino group. Upon cleavage of the amide bond by the target enzyme, the highly fluorescent 7-amino-4-methylcoumarin is released.
| Compound/Substrate | Target Enzyme | Excitation (nm) | Emission (nm) | Key Structural Feature | Reference |
| 7-Amino-4-methylcoumarin (AMC) | Reference Standard | ~341-351 | ~430-441 | Unconjugated fluorophore | [2][3] |
| Ac-DEVD-AMC | Caspase-3 | ~380 | ~420-460 | Asp-Glu-Val-Asp peptide sequence for caspase-3 recognition | [1] |
| Z-DEVD-AMC | Caspase-3 | Not Specified | Not Specified | Benzyloxycarbonyl (Z) protected peptide | [4] |
| Ac-EEVVAC-AMC | Unspecified Protease | Not Specified | Not Specified | Acetyl-protected peptide sequence | [4] |
II. Antimicrobial and Antitubercular Activity
Recent studies have highlighted the potential of AMC derivatives as potent antimicrobial and antitubercular agents. The core 7-amino-4-methylcoumarin structure itself has demonstrated significant activity, which can be further enhanced with specific modifications.
| Compound | Target Organism | Activity (MIC in mg/L) | Key Structural Feature | Reference |
| 7-Amino-4-methylcoumarin (NA5) | Mycobacterium tuberculosis H37Rv | 1 | Unsubstituted 7-amino group | [5][6] |
| Acyl amino coumarins | Mycobacterium tuberculosis H37Rv | 1.0 - 3.5 | Acyl group on the 7-amino position | [5][6] |
| Coumarin Peptidomimetics | E. coli strains (k12 and R2-R4) | Potent antimicrobial activity | Peptidomimetic structures synthesized via Ugi multicomponent reaction | [7] |
III. Anticancer Activity
While research on the anticancer properties of 7-amino-4-methylcoumarin derivatives is emerging, studies on related 4-methylcoumarin (B1582148) compounds provide valuable SAR insights. Dihydroxy and diacetoxy substitutions, as well as alkyl chains at the C3 position, have been shown to be critical for cytotoxicity.
| Compound Class | Cancer Cell Lines | Activity (IC50 in µM) | Key Structural Feature | Reference |
| 7,8-Dihydroxy-4-methylcoumarins (DHMCs) with C3-alkyl groups | K562, LS180, MCF-7 | 25.1 - 42.4 | Dihydroxy substitutions at C7 and C8; long alkyl chain at C3 enhances lipophilicity | [8][9] |
| 7,8-Diacetoxy-4-methylcoumarins (DAMCs) | Not specified in detail | Second most active subgroup | Diacetoxy substitutions at C7 and C8 | [8][9] |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | Bromine substitutions | [8][9] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of 7-amino-4-methylcoumarin derivatives. Below are protocols for key experiments cited in this guide.
I. General Synthesis of an Aminoacyl-AMC Derivative
This protocol outlines the synthesis of a peptide-conjugated AMC probe.
Materials:
-
Nα-protected amino acid
-
N-methylpiperidine
-
Isopropyl chloroformate in toluene (B28343)
-
Sodium hydroselenide (NaHSe) solution
-
Tetrahydrofuran (THF)
Protocol:
-
Dissolve the Nα-protected amino acid and N-methylpiperidine in THF.
-
Add a solution of isopropyl chloroformate in toluene at -15 °C under a nitrogen atmosphere and stir for 20 minutes.
-
Add the resulting mixed anhydride (B1165640) solution to a freshly prepared NaHSe solution.
-
To the resulting Nα-protected amino selenocarboxylate, add a solution of 7-azido-4-methylcoumarin in THF.[1]
II. Enzyme Activity Assay (Caspase-3)
This protocol describes the use of an AMC-based substrate to measure caspase-3 activity.
Materials:
-
Cell lysate or purified enzyme
-
Ac-DEVD-AMC substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well microplate (black, clear bottom recommended)
-
Fluorometric microplate reader
Protocol:
-
Prepare cell lysates from apoptotic and non-apoptotic cells.
-
In a 96-well plate, add cell lysate to the assay buffer.
-
Initiate the reaction by adding the Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm. The amount of liberated AMC is proportional to the caspase-3 activity in the sample.[1]
III. Ratiometric Detection of Copper Ions (Cu²⁺)
This protocol details a method for using AMC as a chemosensor.
Materials:
-
7-Amino-4-methylcoumarin (AMC) solution (e.g., 50 µM)
-
o-Phenylenediamine (OPD) solution (e.g., 50 mM)
-
Tris-HCl buffer (e.g., 0.2 M, pH 7.4)
-
Copper sulfate (B86663) (CuSO₄) solutions of varying concentrations
-
Fluorescence spectrophotometer
Protocol:
-
In a reaction tube, mix the AMC solution, OPD solution, and Tris-HCl buffer.
-
Add the copper sulfate solution at different final concentrations.
-
Incubate the mixture at 37°C for a defined period (e.g., 2 hours).
-
Record the fluorescence emission spectrum with an excitation wavelength of 360 nm. A decrease in fluorescence intensity indicates the presence of Cu²⁺.[1][10]
Visualizing Mechanisms and Workflows
To further clarify the principles and applications of 7-amino-4-methylcoumarin derivatives, the following diagrams illustrate key pathways and experimental processes.
Caption: General mechanism of a "turn-on" fluorescent probe using a 7-Amino-4-methylcoumarin conjugate.
Caption: A typical experimental workflow for determining enzyme activity using an AMC-based fluorogenic substrate.
Caption: Simplified signaling pathway of apoptosis leading to caspase-3 activation and its detection using an AMC probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
The Synergistic Potential of 7-Amino-4-methylcoumarin Derivatives in Combination Therapy
For Immediate Release
In the ever-evolving landscape of drug discovery, the strategic combination of bioactive compounds with existing therapeutics is emerging as a powerful approach to enhance efficacy, overcome resistance, and reduce toxicity. This guide delves into the synergistic potential of 7-Amino-4-methylcoumarin (B1665955) (AMC) derivatives when paired with established drugs across various therapeutic areas, including antibacterial, anticancer, and antifungal treatments. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
Unveiling Synergistic Interactions: A Comparative Overview
7-Amino-4-methylcoumarin, a fluorescent scaffold, and its derivatives have demonstrated promising biological activities. When used in combination with well-known drugs, these compounds can exhibit synergistic effects, meaning the combined therapeutic outcome is greater than the sum of the individual effects. This guide explores this synergy, with a focus on quantitative outcomes and the experimental rigor behind these findings.
Synergy with Antitubercular Agents
A significant body of research highlights the synergistic interaction of 7-Amino-4-methylcoumarin (referred to as NA5 in the study) and its acyl derivatives with first-line antitubercular drugs against Mycobacterium tuberculosis. These combinations have shown the potential to combat drug-resistant strains.
Table 1: In Vitro Synergistic Activity of 7-Amino-4-methylcoumarin Derivatives with Antitubercular Drugs against M. tuberculosis H37Rv
| 7-AMC Derivative | Partner Drug | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| 7-Amino-4-methylcoumarin (NA5) | Rifampicin | 0.250 - 0.550 | Synergy/Additive |
| 7-Hexanamido-4-methylcoumarin (NA40) | Isoniazid (B1672263) | 0.233 - 0.633 | Synergy/Additive |
| 7-Butanamido-4-methylcoumarin (NA36) | Isoniazid | 0.233 - 0.633 | Synergy/Additive |
| 7-Propanamido-4-methylcoumarin (NA34) | Isoniazid | 0.233 - 0.633 | Synergy/Additive |
| 7-Hexanamido-4-methylcoumarin (NA40) | Rifampicin | 0.250 - 0.550 | Synergy/Additive |
| 7-Pentanamido-4-methylcoumarin (NA54) | Rifampicin | 0.250 - 0.550 | Synergy/Additive |
| 7-Hexanamido-4-methylcoumarin (NA40) | Streptomycin | 0.262 - 0.442 | Synergy |
| 7-Pentanamido-4-methylcoumarin (NA54) | Streptomycin | 0.262 - 0.442 | Synergy |
Source: Tandon et al., Journal of Antimicrobial Chemotherapy, 2011.[1][2][3]
The FICI values, a key metric in synergy testing, were consistently in the synergistic to additive range for combinations with isoniazid and rifampicin.[2][3] The proposed mechanism for this synergy involves the disruption of mycolic acid synthesis in the mycobacterial cell wall by the coumarin (B35378) derivatives, which complements the action of conventional antitubercular drugs.[1]
Synergy with Anticancer Agents
While direct studies on 7-Amino-4-methylcoumarin derivatives are emerging, research on the broader coumarin class of compounds demonstrates a clear potential for synergistic interactions with chemotherapeutic agents like doxorubicin (B1662922). These combinations are particularly promising for overcoming multidrug resistance in cancer cells.
Table 2: Synergistic Effects of Coumarin in Combination with Doxorubicin on Cancer Cell Lines
| Cancer Cell Line | Coumarin Concentration | Doxorubicin Concentration | Observed Effect |
| Drug-Resistant Acute Myeloid Leukemia (HL60/ADR) | Varied | 100 ng/mL | Significant apoptotic cell death in combination |
| Colorectal Cancer (C26) | Varied | Varied | Synergistic inhibition of cell growth |
Source: Al-Abbas et al., Heliyon, 2021; Fakhri et al., BioImpacts, 2022.[4][5]
The combination of coumarin and doxorubicin has been shown to induce significant apoptosis in drug-resistant acute myeloid leukemia cells.[4] In colorectal cancer cells, this combination synergistically inhibits cell proliferation.[5] The proposed mechanism involves the modulation of pathways associated with drug resistance and cell survival.[4][5]
Potential Synergy with Antifungal Agents
The exploration of synergistic effects of 7-Amino-4-methylcoumarin derivatives with antifungal drugs is a growing area of interest. Current research has focused on the development of hybrid molecules that merge the coumarin scaffold with azole antifungals to create novel compounds with potent activity against resistant fungal strains. This strategy suggests an inherent compatibility and potential for synergy between these two classes of compounds.
While specific FICI data for combinations of 7-AMC derivatives with traditional antifungals are not yet widely available, the development of coumarin-containing azoles points towards a promising future for such combination therapies in treating fungal infections.[6][7][8]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section outlines the detailed methodologies for the key experiments cited.
Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI) Determination
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, or antagonistic effects of drug combinations.
-
Preparation of Drug Solutions: Stock solutions of the 7-Amino-4-methylcoumarin derivative and the partner drug (e.g., isoniazid) are prepared in an appropriate solvent and then serially diluted in a liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of the 7-AMC derivative are made along the x-axis, and serial dilutions of the partner drug are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism to be tested.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
Reading Results: The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
FICI Calculation: The FICI is calculated for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism[2]
-
Cell Viability and Apoptosis Assays for Anticancer Synergy
To assess the synergistic anticancer effects, cell-based assays are employed.
-
Cell Culture: Cancer cell lines (e.g., HL60/ADR) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with the 7-AMC derivative alone, the anticancer drug (e.g., doxorubicin) alone, and a combination of both at various concentrations for a specified period.
-
Cell Viability Assessment (MTT Assay):
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Apoptosis Assessment (FACS Analysis):
-
Treated cells are harvested and stained with fluorescent markers for apoptosis (e.g., Annexin V and Propidium Iodide).
-
The percentage of apoptotic and necrotic cells is quantified using a flow cytometer (FACS).
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway.
References
- 1. Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing Novel Coumarin-Containing Azoles Antifungal Agents by the Scaffold Merging Strategy for Treating Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Enzyme Activity: Correlating AMC Fluorescence with Enzyme Concentration
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount for understanding biological processes and for the discovery of novel therapeutics. 7-Amino-4-methylcoumarin (AMC) is a widely used fluorophore in enzyme activity assays.[1] Its utility stems from the principle of fluorescence resonance energy transfer (FRET) quenching in the substrate form and the subsequent release of a highly fluorescent AMC molecule upon enzymatic cleavage. This guide provides an objective comparison of AMC-based fluorescence assays with other leading alternatives, supported by experimental data and detailed protocols.
The Principle of AMC-based Enzyme Assays
AMC-based assays utilize a substrate where the AMC fluorophore is covalently linked to a peptide or another molecule recognized by a specific enzyme. In this conjugated state, the fluorescence of AMC is quenched.[2] Enzymatic cleavage of the substrate liberates free AMC, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the enzyme's activity, allowing for a sensitive and continuous monitoring of the reaction.[1][3] The rate of the reaction can be determined by measuring the fluorescence over time, typically with an excitation wavelength of around 340-380 nm and an emission wavelength of 440-460 nm.[4][5]
Performance Comparison: AMC vs. Alternatives
While AMC is a cost-effective and well-established fluorogenic probe, several alternatives offer advantages in specific applications. This section compares AMC with two popular alternatives: Rhodamine 110 (Rho110) and Alexa Fluor dyes.
| Feature | 7-Amino-4-methylcoumarin (AMC) | Rhodamine 110 (Rho110) | Alexa Fluor Dyes |
| Excitation (nm) | ~340-380 | ~492 | Varies by dye (e.g., Alexa Fluor 350: ~346 nm) |
| Emission (nm) | ~440-460 | ~529 | Varies by dye (e.g., Alexa Fluor 350: ~442 nm) |
| Relative Fluorescence Yield | 1x | Up to 300-fold higher sensitivity than AMC-based assays[6] | Generally high and photostable[7][8] |
| Photostability | Moderate; can be susceptible to photobleaching. | Generally more photostable than AMC. | Highly photostable, retaining fluorescence longer than many other dyes.[5][7] |
| pH Sensitivity | Fluorescence intensity can be affected by pH changes.[6] | Less sensitive to pH than fluorescein-based dyes. | Maintain fluorescence intensity over a broad pH range (4-10).[8] |
| Advantages | Well-established, widely used, and cost-effective.[1] | Red-shifted spectra reduce interference from biological sample autofluorescence.[6] | Superior water solubility, higher fluorescence intensity, reduced self-quenching, and enhanced photostability.[8] |
| Disadvantages | Susceptible to autofluorescence interference in the UV/blue range.[6] | Different instrumentation may be required due to shifted spectra. | Higher cost compared to AMC. |
| Coefficient of Variation (CV%) | Intra-assay CV <10% and inter-assay CV <15% are generally considered acceptable. Factors improving signal-to-background ratio are expected to lower CV%.[1] | Expected to have lower CV% due to higher signal-to-noise ratio. | Expected to have lower CV% due to high photostability and reduced background. |
Experimental Protocols
General Protocol for an AMC-Based Enzyme Assay
This protocol provides a general framework. Specific conditions should be optimized for each enzyme.
Materials:
-
Enzyme of interest
-
AMC-conjugated substrate
-
Free AMC (for standard curve)
-
Assay Buffer (optimized for the enzyme)
-
DMSO (for dissolving substrate and AMC standard)
-
Opaque 96-well microplates (black or white)
-
Fluorescence plate reader
Procedure:
-
AMC Standard Curve:
-
Prepare a stock solution of free AMC in DMSO (e.g., 1 mM).
-
Create a serial dilution of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0-50 µM).
-
Add the standards to the 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.
-
-
Enzyme Assay:
-
Prepare a working solution of the enzyme in cold Assay Buffer.
-
Prepare a working solution of the AMC-conjugated substrate in Assay Buffer.
-
Add the enzyme solution to the wells of the 96-well plate. Include a "no-enzyme" control.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence kinetically (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the desired temperature.[9]
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from all readings.
-
For kinetic assays, plot fluorescence (RFU) versus time. The initial reaction velocity is the slope of the linear portion of this curve.
-
Convert the rate from RFU/min to moles/min using the slope of the AMC standard curve.
-
Specific Protocol: Cathepsin B Activity Assay
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate: Z-Arg-Arg-AMC
-
Assay Buffer: 25 mM MES, pH 5.0[10]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[10]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay and Activation Buffers. The Activation Buffer should be prepared fresh.[10]
-
Reconstitute the recombinant Cathepsin B in the Activation Buffer (e.g., to 10 µg/mL) and incubate at room temperature for 15 minutes to activate the enzyme.[10]
-
Prepare a stock solution of Z-Arg-Arg-AMC in DMSO (e.g., 10 mM).
-
-
Assay:
-
Dilute the activated Cathepsin B solution to the desired working concentration in the Assay Buffer.
-
Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate. Include a substrate blank control with 50 µL of Assay Buffer without the enzyme.[10]
-
Prepare a working solution of the substrate by diluting the stock solution in the Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.[10]
-
Immediately measure the fluorescence kinetically (Excitation: ~360 nm, Emission: ~460 nm).
-
Specific Protocol: Trypsin Activity Assay
Materials:
-
Purified Trypsin
-
Fluorogenic Substrate: Pyr-Arg-Thr-Lys-Arg-AMC TFA
-
Assay Buffer
-
Trypsin Stock Solution: 1 mg/mL in 1 mM HCl[9]
-
AMC Standard Solution: 1 mM in DMSO[9]
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution of the Trypsin stock solution in the assay buffer to the desired working concentration (e.g., 1-10 nM) immediately before use.[9]
-
Prepare a working solution of the substrate in the assay buffer (e.g., 2X the final desired concentration).
-
-
Assay:
-
In the wells of the microplate, add the diluted trypsin solution. Include a "no enzyme" control with only the assay buffer.[9]
-
Adjust the volume in these wells to 50 µL with assay buffer.[9]
-
To start the reaction, add 50 µL of the 2X substrate working solution to each well. The final volume will be 100 µL.[9]
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[9]
-
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the enzymatic reaction and the general experimental procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Table 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of AMC-Based Substrates for Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
The use of 7-amino-4-methylcoumarin (B1665955) (AMC) conjugated to a peptide sequence is a well-established and highly sensitive method for assaying the activity of a wide range of proteases. The peptide sequence dictates the substrate's specificity, and its cleavage releases the AMC fluorophore, providing a direct and continuous measure of enzyme activity.[1][2] This guide provides an objective comparison of the performance of various AMC-based substrates, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these critical tools.
Principle of AMC-Based Substrate Assays
AMC-based substrates are fluorogenic probes designed to measure the activity of specific enzymes, most notably proteases. The core principle involves a peptide recognition sequence linked to the AMC molecule via an amide bond. This conjugation effectively quenches the fluorescence of AMC.[2] When a target enzyme recognizes and cleaves the peptide sequence, the free AMC is released.[2] Unconjugated AMC is highly fluorescent, with typical excitation and emission maxima around 345-380 nm and 440-460 nm, respectively.[2][3] The resulting increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage, thus providing a quantitative measure of enzyme activity.[2]
Caption: Mechanism of fluorescence generation upon cleavage of an AMC-based substrate.
Quantitative Comparison of Enzyme Specificity
The specificity of an enzyme for a particular substrate is best described by its kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), serving as an inverse measure of the enzyme's affinity for the substrate.[4] The turnover number (kcat) represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ, known as the catalytic efficiency, is the most effective measure for comparing the specificity of an enzyme for different substrates.[5]
Below is a summary of kinetic data for various enzymes with specific AMC-based substrates.
| Target Enzyme | Substrate Sequence | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 10 | N/A | N/A |
| PmC11 Protease | Ac-VLTK-AMC | 20.4 ± 2.0 | 3.3 ± 0.1 | 1.6 x 10⁵ |
| PmC11 Protease | Ac-VLGK-AMC | ~185.8 | ~3.6 | 1.9 x 10⁴ |
| PmC11 Protease | Ac-VLVK-AMC | N/A | No Activity | N/A |
| KDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | 3.8 x 10³ |
| Thrombin | Nle-Thr-Pro-Lys-AMC | 1300 ± 200 | 11.0 ± 0.5 | 8.5 x 10³ |
| Thrombin | Leu-Gly-Pro-Lys-AMC | 1700 ± 200 | 2.0 ± 0.1 | 1.2 x 10³ |
Note: Data is compiled from multiple sources.[1][6][7][8] N/A indicates that the data was not available in the cited sources. Kinetic values can vary depending on assay conditions such as buffer composition, pH, and temperature.
The data clearly demonstrates how changes in the peptide sequence dramatically affect the enzyme's efficiency. For the PmC11 protease, substituting the P2 threonine with glycine (B1666218) (Ac-VLGK-AMC) reduces the catalytic efficiency by nearly an order of magnitude, while a valine at the same position (Ac-VLVK-AMC) completely ablates substrate turnover.[6] This highlights the high degree of specificity enzymes exhibit for their substrates.
Profiling Protease Specificity with Substrate Libraries
To determine the optimal substrate sequence for a protease or to understand its specificity profile, combinatorial libraries of fluorogenic substrates are frequently used.[1][9] These libraries consist of a large number of different peptide sequences attached to AMC, allowing for the rapid screening of numerous potential substrates in a single experiment.[1] By identifying the sequences that are cleaved most efficiently, a detailed "pharmacophoric portrayal" of the enzyme's active site can be generated, which is invaluable for designing selective substrates and potent inhibitors.[10]
Caption: Workflow for determining enzyme specificity using a substrate library.
Experimental Protocols
Reproducible and reliable data depends on detailed and standardized experimental protocols. The following section outlines a general methodology for determining the Michaelis-Menten kinetic parameters for a target enzyme using an AMC-based substrate.
Materials and Reagents
-
Purified enzyme of interest
-
AMC-conjugated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Brij-35). Note: Optimal buffer conditions can vary between enzymes.[2]
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360-380 nm and ~460 nm, respectively.[7][12]
Experimental Procedure
A. Preparation of AMC Standard Curve [9]
-
Prepare a stock solution of free AMC in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the AMC stock solution in assay buffer to create a range of known concentrations (e.g., 0-50 µM).[12]
-
Add a fixed volume of each dilution to triplicate wells of the 96-well plate.
-
Include a blank control containing only assay buffer.[9]
-
Measure the fluorescence of the standards in the microplate reader.
-
Plot the fluorescence units versus the AMC concentration to generate a standard curve. This curve will be used to convert the relative fluorescence units (RFU) from the enzymatic assay into the concentration of product formed.[2]
B. Determination of Kₘ and Vmax [2]
-
Enzyme Preparation: Dilute the enzyme stock solution to a fixed final concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Preparation: Prepare a series of dilutions of the AMC-peptide substrate in assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Kₘ value.[2]
-
Assay Setup: In a 96-well plate, set up reactions for each substrate concentration in triplicate.[2]
-
Reaction Initiation: Add the fixed concentration of the diluted enzyme solution to each well. To initiate the reactions, add the various concentrations of the substrate solution to the respective wells.[2] Ensure rapid and thorough mixing.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to the desired reaction temperature (e.g., 37°C).[9]
-
Data Collection: Monitor the increase in fluorescence over time. Record readings at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.[2] Ensure the measurements are taken during the initial, linear phase of the reaction.
Data Analysis[4]
-
Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) into the rate of product formation (µM/min). This is the initial reaction velocity (V₀).
-
Plot the initial velocity (V₀) against the corresponding substrate concentration ([S]).
-
Fit the resulting data points to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism):[2]
-
V₀ = (Vmax * [S]) / (Kₘ + [S])
-
-
The software will calculate the best-fit values for Vmax and Kₘ.
-
The kcat value can be calculated if the enzyme concentration [E] is known, using the equation: kcat = Vmax / [E].
Alternatives to AMC-Based Substrates
While AMC is a widely used fluorophore, alternatives have been developed to improve assay sensitivity. One notable example is 7-amino-4-carbamoylmethylcoumarin (ACC). Substrates incorporating the ACC leaving group show kinetic profiles comparable to their AMC counterparts but offer an approximately 3-fold increased quantum yield.[1][10][14] This enhanced fluorescence allows for a reduction in the required enzyme and substrate concentrations, making it particularly useful for assaying enzymes that are available only in limited quantities or for increasing the diversity of substrates that can be screened simultaneously in a library format.[1][10]
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptanova.de [peptanova.de]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. explorationpub.com [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.org [static.igem.org]
- 14. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Your Lab: Proper Disposal of 7-Amino-4-methylcoumarin Hydrogensulfate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 7-Amino-4-methylcoumarin (B1665955) hydrogensulfate is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, procedural information for the safe handling and disposal of this fluorescent dye.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for 7-Amino-4-methylcoumarin hydrogensulfate, it is imperative to use appropriate personal protective equipment (PPE). All handling activities should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize the risk of inhalation.[1]
Key Safety Measures:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[1]
-
Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Quantitative Safety Data
| Compound | CAS Number | UN Number | GHS Hazard Statements | Acute Toxicity (Oral LD50, Rat) |
| Coumarin | 91-64-5 | 2811 | H301 (Toxic if swallowed), H412 (Harmful to aquatic life with long lasting effects) | 293 mg/kg |
| 7-Amino-4-methylcoumarin | 26093-31-2 | Not listed | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] | No data available |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is classified as a chemical waste that requires specialized handling and should not be disposed of in standard trash or poured down the drain.[3] The primary and recommended method of disposal is through a licensed professional waste disposal service.
Experimental Protocol for Waste Preparation:
-
Consult EHS: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste accumulation and disposal procedures.
-
Segregation and Labeling:
-
Keep this compound waste separate from other chemical waste streams.
-
The waste container must be clearly and accurately labeled as "Hazardous Waste" with the full chemical name, "this compound," and any other information required by your institution.
-
-
Container Requirements:
-
Handling Spills:
-
Arrange for Pickup: Contact your EHS department to schedule a pickup by a licensed waste disposal contractor.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 7-Amino-4-methylcoumarin hydrogensulfate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Amino-4-methylcoumarin hydrogensulfate. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
While specific hazard data for this compound is limited, the parent compound, 7-Amino-4-methylcoumarin, is known to cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle the hydrogensulfate salt with similar precautions.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles.[2][3][4] A face shield may be required for splash hazards.[5] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm.[3] | To prevent skin contact. Coumarin compounds may cause allergic skin reactions.[3] |
| Skin and Body Protection | A laboratory coat should be worn to protect personal clothing.[2][5] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust.[2] | To prevent respiratory irritation from inhaling dust particles. |
Operational Plan: Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to minimize dust generation.[2][6][7]
-
An eyewash station and safety shower should be readily accessible.[2]
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.[6][8] Cover the work surface with absorbent bench paper.[6]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[6] Use weigh boats to minimize spillage.[6] Keep the container tightly closed when not in use.[2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, this should also be done in a fume hood.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not breathe in the dust.[3] Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[8][9]
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, such as weigh boats and gloves, should be placed in a sealed bag for disposal.[2]
-
Do not empty into drains.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of the compound onto a weigh boat.
-
Transfer to a volumetric flask: Transfer the weighed solid into an appropriate-sized volumetric flask.
-
Dissolve in solvent: Add a portion of the desired solvent (e.g., DMSO, DMF, or a buffered aqueous solution) to the flask. Swirl gently to dissolve the solid. If necessary, sonicate to aid dissolution.
-
Bring to final volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix and store: Cap the flask and invert several times to ensure the solution is homogeneous. Store the solution in a tightly sealed container, protected from light, and at the recommended temperature.[2]
Workflow for Safe Handling
Caption: A workflow for the safe handling of solid this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
